Palmarin
描述
This compound has been reported in Fibraurea chloroleuca, Fibraurea tinctoria, and other organisms with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1S,2S,3S,5R,8S,11R,12S,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h4,6,8,10-15,23H,3,5,7H2,1-2H3/t10-,11-,12-,13+,14+,15+,18-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOMRNMZLZXJQP-ZQTGRHRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3C(=O)O[C@H](C[C@]3([C@@H]1[C@H]4[C@H]5[C@@H]([C@@]2(C(=O)O4)O)O5)C)C6=COC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938110 | |
| Record name | 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyldodecahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17226-41-4 | |
| Record name | Palmarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017226414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyldodecahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Palmarin compound structure and properties
An In-Depth Technical Guide to the Palmarin Compound
Introduction
This compound is a naturally occurring furanoditerpenoid, a class of chemical compounds characterized by a 20-carbon skeleton and an integrated furan ring.[1] Specifically, it is classified as a clerodane furanoditerpenoid.[1] First isolated from sources such as Jateorhiza palmata (Colombo root), this compound has since been identified in several other plant species, primarily within the Menispermaceae family, including Fibraurea chloroleuca, Chasmanthera dependens, and Tinospora cordifolia.[1] The structural elucidation of this compound was definitively achieved through X-ray crystallography.[1]
As a member of the diverse diterpenoid family, this compound is of significant interest to researchers for its unique chemical architecture and potential biological activities.[1][2] While comprehensive experimental validation is still emerging, computational studies have highlighted its potential as an inhibitor of various biological targets, suggesting avenues for future drug development.[1] This document provides a technical overview of this compound's structure, properties, and reported activities, along with generalized protocols for its study.
Chemical Structure and Physicochemical Properties
This compound is an organic heterotricyclic and organooxygen compound.[2] Its complex pentacyclic structure contains multiple chiral centers, a furan ring, and two lactone functional groups.
Table 2.1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₂O₇ | [1][2][3] |
| Molecular Weight | 374.4 g/mol | [1][2] |
| CAS Number | 17226-41-4 | [1][2][4] |
| PubChem CID | 442068 | [2] |
| IUPAC Name | (1S,2S,3S,5R,8S,11R,12S,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.0²,¹¹.0³,⁸.0¹³,¹⁵]heptadecane-7,17-dione | [2] |
| Canonical SMILES | C[C@@]12CC[C@@H]3C(=O)O--INVALID-LINK--O4)O)O5)C">C@HC6=COC=C6 | [2][3] |
| InChIKey | TXOMRNMZLZXJQP-ZQTGRHRJSA-N | [2] |
| Synonyms | Tinosporide, Isochasmanthin, Arcangelisin | [2][4] |
// Node Definitions Diterpenoids [label="Diterpenoids\n(C20 Isoprenoid Derivatives)", fillcolor="#F1F3F4", fontcolor="#202124"]; Furanoditerpenoids [label="Furanoditerpenoids\n(Diterpenoids with a Furan Ring)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clerodane [label="Clerodane Furanoditerpenoids\n(Specific Bicyclic Skeleton)", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions Diterpenoids -> Furanoditerpenoids [color="#5F6368"]; Furanoditerpenoids -> Clerodane [color="#5F6368"]; Clerodane -> this compound [color="#5F6368"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Diagram 2.1: Chemical Classification of this compound
Potential Biological Activity and Therapeutic Applications
The biological activities of this compound are an emerging area of research, with current data derived primarily from in silico computational studies. These predictive models suggest that this compound may possess therapeutic potential in several areas. Clerodane diterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][4][5]
Antimycobacterial Activity
Molecular docking simulations have investigated this compound as a potential inhibitor of key enzymes in Mycobacterium tuberculosis. These studies predicted that this compound could form stable complexes with the arabinofuranosyltransferase B (AftB) and arabinosyltransferase A (EmbA) targets, suggesting a potential mechanism for inhibiting mycobacterial cell wall synthesis.
α-Glucosidase Inhibition
In silico studies have also explored this compound's potential as an α-glucosidase inhibitor. The ability to inhibit this enzyme, which is involved in carbohydrate digestion, is a key mechanism for controlling postprandial hyperglycemia in type 2 diabetes. Molecular docking predicted a favorable binding interaction between this compound and the α-glucosidase active site.
Table 3.1: Predicted Binding Energies of this compound with Biological Targets (In Silico Data)
| Target Protein | Organism/System | Predicted Minimum Binding Energy (kcal/mol) | Potential Application | Source(s) |
| AftB | Mycobacterium tuberculosis | -136.009 | Antitubercular | [1] |
| EmbA | Mycobacterium tuberculosis | -110.899 | Antitubercular | [1] |
| α-Glucosidase | N/A (General Model) | -6.8 | Antihyperglycemic (Diabetes) | [6] |
Disclaimer: The data presented in Table 3.1 are from computational models and have not been confirmed by in vitro or in vivo experimental studies.
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following sections detail generalized but robust methodologies for the isolation, characterization, and evaluation of this compound based on standard practices for natural products and the available literature.
General Protocol for Isolation and Purification from Plant Material
This protocol describes a typical workflow for extracting and isolating furanoditerpenoids like this compound from dried plant material (e.g., stems of Fibraurea chloroleuca).
-
Preparation of Plant Material: Air-dry the plant material at room temperature and grind it into a coarse powder.
-
Solvent Extraction:
-
Perform exhaustive maceration of the powdered material using an organic solvent such as 96% ethanol at room temperature.[7] A common ratio is 1:5 or 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand for 24-72 hours with occasional agitation. Repeat the extraction process three times with fresh solvent to ensure maximum yield.[7]
-
-
Concentration: Combine the filtrates from all extractions and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.[7]
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their solubility.
-
Chromatographic Purification:
-
Subject the crude extract or the most promising fraction to column chromatography over silica gel.
-
Elute the column with a gradient solvent system (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) to separate the components.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable developing solvent and visualization agent (e.g., UV light, iodine vapor, or an acidic vanillin spray).
-
-
Recrystallization: Combine fractions containing the compound of interest (as identified by TLC comparison with a standard, if available) and concentrate. Purify the target compound further by recrystallization from an appropriate solvent system (e.g., methanol/chloroform) to obtain pure this compound crystals.
-
Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison with published data.
// Node Definitions Start [label="Dried & Powdered\nPlant Material", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Solvent Maceration\n(e.g., Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filtration [label="Filtration & Pooling", fillcolor="#F1F3F4", fontcolor="#202124"]; Concentration [label="Concentration\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chromatography [label="Column Chromatography\n(Silica Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLC [label="Fraction Monitoring\n(TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Recrystallization", fillcolor="#F1F3F4", fontcolor="#202124"]; PureCompound [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Structural Analysis\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions Start -> Extraction [color="#5F6368"]; Extraction -> Filtration [color="#5F6368"]; Filtration -> Concentration [color="#5F6368"]; Concentration -> CrudeExtract [color="#5F6368"]; CrudeExtract -> Chromatography [color="#5F6368"]; Chromatography -> TLC [color="#5F6368"]; TLC -> Purification [color="#5F6368"]; Purification -> PureCompound [color="#5F6368"]; PureCompound -> Analysis [color="#5F6368"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Diagram 4.1: General Workflow for Natural Product Isolation
Protocol for In Vitro α-Glucosidase Inhibition Assay
This protocol is a representative method for evaluating the inhibitory potential of this compound against α-glucosidase, based on common colorimetric assays.[7][8]
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.[8]
-
Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5-2.0 U/mL.[6][8]
-
Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 1-3 mM.[7][8]
-
Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.[7]
-
Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.
-
Positive Control: Prepare a solution of Acarbose or 1-deoxynojirimycin as a known inhibitor.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the this compound solution (or positive control/blank solvent) to each well.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[8]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the reaction mixture at 37°C for 20-30 minutes.[7][8]
-
Terminate the reaction by adding 50 µL of the Na₂CO₃ stop solution.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.[8]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme's activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
// Node Definitions Reagents [label="Prepare Reagents:\nEnzyme, Substrate (pNPG),\nBuffer, Stop Solution,\nTest Compound (this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plate [label="Add Compound + Enzyme\nto 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; PreIncubate [label="Pre-incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Add Substrate (pNPG)\nto Initiate Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C\n(20-30 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop [label="Add Stop Solution\n(Na₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance\nat 405 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate % Inhibition\nand IC₅₀ Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edge Definitions Reagents -> Plate [color="#5F6368"]; Plate -> PreIncubate [color="#5F6368"]; PreIncubate -> Reaction [color="#5F6368"]; Reaction -> Incubate [color="#5F6368"]; Incubate -> Stop [color="#5F6368"]; Stop -> Read [color="#5F6368"]; Read -> Calculate [color="#5F6368"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Diagram 4.2: Workflow for α-Glucosidase Inhibition Assay
General Protocol for In Silico Molecular Docking
This protocol outlines the standard computational workflow used to predict the binding affinity and interaction of a ligand (this compound) with a protein target.[9][10]
-
Preparation of Receptor and Ligand:
-
Receptor: Obtain the 3D crystal structure of the target protein (e.g., α-glucosidase) from a protein database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges.[10]
-
Ligand: Obtain or draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure. Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
-
Binding Site Prediction: Identify the active site or binding pocket of the receptor. This can be done based on the location of the co-crystallized ligand in the PDB structure or by using computational pocket prediction algorithms.
-
Molecular Docking Simulation:
-
Define a grid box that encompasses the entire predicted binding site of the receptor.[10]
-
Use a docking software (e.g., AutoDock Vina, PyRx, Molegro Virtual Docker) to systematically sample different conformations and orientations of the ligand within the grid box.[10][11]
-
The software calculates the binding energy for each pose using a scoring function, which estimates the free energy of binding.
-
-
Analysis of Results:
-
Rank the resulting poses based on their predicted binding energy (more negative values indicate stronger predicted affinity).
-
Visualize the lowest energy protein-ligand complex to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein's active site.
-
// Node Definitions PrepReceptor [label="Receptor Preparation\n(Download from PDB, remove water,\nadd hydrogens)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepLigand [label="Ligand Preparation\n(Draw 2D, convert to 3D,\nenergy minimization)", fillcolor="#F1F3F4", fontcolor="#202124"]; BindingSite [label="Identify Binding Site\n(Active Site)", fillcolor="#F1F3F4", fontcolor="#202124"]; Docking [label="Molecular Docking Simulation\n(e.g., AutoDock Vina)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze Poses &\nBinding Energy", fillcolor="#FBBC05", fontcolor="#202124"]; Visualization [label="Visualize Best Pose\n(Analyze H-bonds, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Predicted Binding Affinity\n& Interaction Mode", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions PrepReceptor -> BindingSite [color="#5F6368"]; BindingSite -> Docking [color="#5F6368"]; PrepLigand -> Docking [color="#5F6368"]; Docking -> Analysis [color="#5F6368"]; Analysis -> Visualization [color="#5F6368"]; Visualization -> Result [color="#5F6368"]; } caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 5px; }
Diagram 4.3: Workflow for In Silico Molecular Docking
Chemical Synthesis
The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. Key difficulties include the stereocontrolled construction of multiple chiral centers and the formation of the strained polycyclic core.[1] While general strategies for the synthesis of furanoditerpenoids have been developed, a specific, detailed experimental protocol for the total synthesis of this compound was not available in the reviewed literature. Research in this area is ongoing and crucial for producing larger quantities of the compound for extensive biological testing and for creating analogues to explore structure-activity relationships.[1]
Conclusion and Future Directions
This compound is a structurally complex furanoditerpenoid with significant, albeit largely predicted, therapeutic potential. In silico studies have identified it as a promising candidate for development as an antitubercular and antihyperglycemic agent. However, a critical gap exists in the experimental validation of these computational findings.
Future research should prioritize:
-
Experimental Validation: Conducting in vitro and in vivo studies to confirm the predicted biological activities, particularly α-glucosidase and mycobacterial enzyme inhibition, and to determine key quantitative metrics such as IC₅₀ and MIC values.
-
Mechanism of Action: Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
-
Total Synthesis: Developing a robust and efficient total synthesis route to enable the production of this compound and its analogues for comprehensive pharmacological evaluation and structure-activity relationship (SAR) studies.
The continued investigation of this compound holds promise for the discovery of new therapeutic leads derived from natural sources.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. Protocol for in silico characterization of natural-based molecules as quorum-sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]
- 11. brieflands.com [brieflands.com]
The Multi-Targeted Mechanism of Action of Palmatine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmatine, a protoberberine alkaloid found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Palmatine's therapeutic effects, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. We delve into the key signaling pathways modulated by Palmatine, present quantitative data from preclinical studies, and provide detailed experimental protocols for key assays. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Palmatine is a naturally occurring isoquinoline alkaloid with a long history of use in traditional medicine for treating a variety of ailments, including inflammation, infections, and cancer. Modern pharmacological studies have begun to elucidate the scientific basis for these therapeutic applications, revealing that Palmatine acts on multiple molecular targets to exert its biological effects. This multi-targeted approach is a hallmark of many natural products and presents both opportunities and challenges for drug development. Understanding the intricate mechanisms of action is crucial for harnessing the full therapeutic potential of Palmatine.
Core Mechanisms of Action
Palmatine's pharmacological effects are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
Chronic inflammation is a key driver of numerous diseases. Palmatine has been shown to exert potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
The proposed mechanism involves Palmatine's ability to interfere with the activation of the IκB kinase (IKK) complex. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Palmatine effectively blocks the nuclear translocation of NF-κB and subsequent transcription of its target genes.
Antioxidant Activity: Activation of the Nrf2/HO-1 Pathway
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Palmatine combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Palmatine is thought to induce a conformational change in Keap1, leading to the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their upregulation and an enhanced cellular defense against oxidative damage.
Anticancer Activity: Modulation of Pro-survival and Pro-apoptotic Pathways
Palmatine has demonstrated promising anticancer activity in various cancer cell lines. Its mechanism of action in this context is multifaceted and involves the modulation of several key signaling pathways that govern cell survival, proliferation, and apoptosis. One of the critical pathways inhibited by Palmatine is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
The PI3K/Akt pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, survival, and resistance to apoptosis. Palmatine has been shown to inhibit the phosphorylation and activation of both PI3K and its downstream effector Akt. This inhibition leads to the downstream suppression of pro-survival proteins and the activation of pro-apoptotic pathways, ultimately inducing cancer cell death.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of Palmatine.
Table 1: In Vitro Antioxidant Activity of Palmatine
| Assay | IC50 (µg/mL) | Reference |
| DPPH radical scavenging | >1000 | [1] |
| Superoxide dismutase (SOD) mimic | 28 | [1] |
Table 2: In Vitro Cytotoxicity of Palmatine against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 5.126 | [2] |
| T47D | Breast Cancer | 5.805 | [2] |
| MDA-MB-231 | Breast Cancer | 5.452 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Palmatine.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Palmatine on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Palmatine (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
NF-κB Reporter Assay (Luciferase Assay)
This assay quantifies the effect of Palmatine on NF-κB transcriptional activity.
Protocol:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with various concentrations of Palmatine for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for 6-8 hours.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot Analysis of PI3K/Akt Pathway
This technique is used to determine the effect of Palmatine on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Protocol:
-
Treat cells with Palmatine at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the effect of Palmatine on the translocation of Nrf2 from the cytoplasm to the nucleus.
Protocol:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with Palmatine for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the subcellular localization of Nrf2 using a fluorescence microscope.
Clinical Trials and Future Directions
To date, a thorough review of the scientific literature and clinical trial registries reveals that no human clinical trials have been conducted on Palmatine . The existing evidence for its therapeutic potential is based on preclinical in vitro and in vivo studies.
The multi-target nature of Palmatine presents a compelling case for its further development as a therapeutic agent for a range of diseases. However, several key areas need to be addressed to bridge the gap from preclinical findings to clinical applications:
-
Pharmacokinetics and Bioavailability: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Palmatine in humans. Its bioavailability may need to be enhanced through formulation strategies.
-
Safety and Toxicology: Comprehensive long-term toxicity studies are necessary to establish a safe dosage range for human administration.
-
Target Identification and Validation: While several pathways have been implicated, further research is needed to identify the primary molecular targets of Palmatine and validate their role in its therapeutic effects.
-
Clinical Trials: Well-designed, randomized, and placebo-controlled clinical trials are essential to evaluate the efficacy and safety of Palmatine in human subjects for specific disease indications.
Conclusion
Palmatine is a promising natural compound with a well-documented multi-target mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer cell survival provides a strong rationale for its therapeutic potential. This technical guide has summarized the current understanding of Palmatine's molecular mechanisms, provided key quantitative data, and outlined essential experimental protocols. Further research, particularly in the areas of pharmacokinetics, safety, and clinical efficacy, is warranted to translate the promising preclinical findings into tangible clinical benefits.
References [1] Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. Drug Design, Development and Therapy, 2024. [2] Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. Molecules, 2021.
References
A Technical Guide to the Natural Sources, Extraction, and Biological Significance of Palmatine
Introduction
This technical guide provides an in-depth overview of the protoberberine alkaloid Palmatine. It is important to note that the term "Palmarin" typically refers to a commercial brand of vegetable-based shortening and is not a recognized phytochemical. This document will focus on Palmatine, a structurally similar and pharmacologically significant compound that is likely the intended subject of interest for researchers and drug development professionals. Palmatine is a yellow, crystalline substance found in a variety of medicinal plants and has been the subject of extensive research for its diverse therapeutic properties. This guide will detail its natural sources, comprehensive extraction and purification protocols, quantitative analysis, and its role in key biological signaling pathways.
Natural Sources of Palmatine
Palmatine is widely distributed in the plant kingdom, primarily within the families Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae[1][2][3]. The alkaloid is typically found in the roots, rhizomes, and stems of these plants[1][3]. The concentration of Palmatine can vary significantly depending on the plant species, geographical location, and the specific organ harvested[4][5][6].
Table 1: Prominent Botanical Sources of Palmatine
| Family | Species | Plant Part(s) with High Concentration | Reference(s) |
| Berberidaceae | Phellodendron amurense (Amur Cork Tree) | Stem Bark | [1][7][8] |
| Berberis cretica | Roots | [9] | |
| Berberis darwinii (Michay) | Roots, Stems | [4][6] | |
| Papaveraceae | Corydalis yanhusuo | Rhizome | [1][7][8] |
| Ranunculaceae | Coptis chinensis (Chinese Goldthread) | Rhizome | [1][7][8] |
| Menispermaceae | Fibraurea recisa Pierre | Stems | [1] |
| Tinospora cordifolia | Stems | [7][8][10] | |
| Stephania yunnanensis | Roots | [7][8] | |
| Annonaceae | Enantia chlorantha | Root Bark | [7][8][11] |
Extraction and Purification Methodologies
The extraction and purification of Palmatine from its natural sources involve several stages, from initial solvent extraction to final chromatographic purification. The choice of method depends on the starting material, desired purity, and scale of operation.
The following diagram illustrates a common workflow for the isolation of Palmatine from plant material.
Caption: A generalized workflow for the extraction and purification of Palmatine.
Protocol 1: Methanolic Extraction and Column Chromatography from Berberis cretica Roots [2][9]
-
Extraction:
-
A 5g sample of dried, powdered root material from Berberis cretica is redissolved in 10 mL of methanol.
-
The methanolic extract is then dried onto 5g of normal phase silica gel 60H using a rotary evaporator at 45°C.
-
The resulting powder is loaded onto a Buchner funnel prepared with a silica gel stationary phase.
-
The extract is fractionated by eluting with 100 mL of dichloromethane, followed by successive 100 mL volumes of 10%, 20%, 50%, and 100% methanol in dichloromethane.
-
-
Purification:
-
The fraction obtained with 20% methanol in dichloromethane is collected.
-
This fraction is further purified on a glass column packed with Sephadex LH-20 resin.
-
The mobile phase for the Sephadex column is a 50:50 (v/v) mixture of methanol and water.
-
Fractions are collected, and those containing Palmatine are pooled. The purity of the isolated Palmatine is confirmed by HPLC-DAD analysis to be approximately 94.5%.
-
Protocol 2: Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction from Coptis chinensis [12]
-
DES Preparation:
-
A deep eutectic solvent is prepared by mixing choline chloride (hydrogen bond acceptor) and phenol (hydrogen bond donor) in a 1:3 molar ratio.
-
-
Extraction Conditions:
-
The extraction is performed with a 30% water content in the DES.
-
The material-to-liquid ratio is set at 30 g/mL.
-
The mixture is subjected to ultrasound-assisted extraction for 30 minutes at 60°C with an ultrasonic power of 200 W.
-
-
Quantification:
-
The resulting extract is analyzed by HPLC to determine the concentration of Palmatine. This method has been shown to yield up to 16.71 mg/g of Palmatine from Coptis chinensis.
-
Protocol 3: High-Performance Displacement Chromatography (HPDC) from Enantia chlorantha [11]
-
Crude Extract Preparation:
-
A crude extract is obtained from the root bark of Enantia chlorantha.
-
-
HPDC Conditions:
-
The crude extract is fractionated on a reversed-phase C18 column.
-
The carrier solvent is 0.1% trifluoroacetic acid (TFA) in water.
-
Cetylpyridinium trifluoroacetate (1.9 mg/mL) in the carrier solvent is used as the displacer.
-
-
Purification Outcome:
-
This one-step HPDC method can yield Palmatine with a purity greater than 98%.
-
Quantitative Data
The abundance of Palmatine varies across different plant species and organs. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of Palmatine[13][14][15].
Table 2: Palmatine Content in Various Plant Sources
| Plant Species | Plant Part | Extraction/Analytical Method | Palmatine Content (mg/g dry weight unless otherwise noted) | Reference(s) |
| Coptis chinensis | Rhizome | HPLC | 16.24 | [13] |
| Coptis chinensis | Rhizome | DES-Ultrasound/HPLC | 16.71 | [12] |
| Fibraurea tinctoria | Stems | Methanol Extraction/HPLC | 15.40 | [13][16] |
| Berberis darwinii | Stems | HPLC | 0.05 - 0.39 | [4] |
| Berberis darwinii | Roots | HPLC | 0.03 - 0.06 | [4] |
| Tinospora cordifolia | - | NADES-Ultrasound | 2.53 | [1] |
Biosynthesis and Signaling Pathways
Palmatine's therapeutic effects are attributed to its interaction with multiple cellular signaling pathways. Furthermore, its biosynthesis in plants follows a complex enzymatic route.
Palmatine is synthesized in plants from the amino acid tyrosine via the benzylisoquinoline alkaloid (BIA) pathway. A key precursor is (S)-scoulerine, which undergoes a series of enzymatic modifications to yield Palmatine.
Caption: Simplified biosynthetic pathway of Palmatine from L-Tyrosine.
Research has shown that Palmatine exerts its anti-inflammatory and antioxidant effects by modulating several key signaling pathways[1].
Anti-Inflammatory Pathway: NF-κB/NLRP3 Inhibition
Palmatine can suppress inflammation by inhibiting the activation of the NLRP3 inflammasome and the NF-κB signaling pathway[1].
Caption: Palmatine's inhibitory effect on the NF-κB and NLRP3 inflammasome pathways.
Antioxidant Pathway: Nrf2/HO-1 Activation
Palmatine combats oxidative stress by activating the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes[1].
Caption: Palmatine's activation of the Nrf2/HO-1 antioxidant pathway.
Conclusion
Palmatine is a promising natural product with a well-documented presence in numerous medicinal plants. The extraction and purification techniques have evolved to include highly efficient and selective methods, enabling the isolation of high-purity Palmatine for research and development. Its ability to modulate key signaling pathways, such as NF-κB/NLRP3 and Nrf2/HO-1, underscores its therapeutic potential for a range of diseases, particularly those with inflammatory and oxidative stress components. This guide provides a foundational resource for scientists and researchers engaged in the exploration and utilization of Palmatine in drug discovery and development.
References
- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Berberine and Palmatine Distribution Across Plant Organs in Berberis darwinii: Basis for Selecting Superior-Producing Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palmatine - Wikipedia [en.wikipedia.org]
- 8. nmppdb.com.ng [nmppdb.com.ng]
- 9. mdpi.com [mdpi.com]
- 10. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-step purification of palmatine and its derivative dl-tetrahydropalmatine from Enantia chlorantha using high-performance displacement chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Biosynthesis of Palmatine in Fibraurea chloroleuca: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmatine, a protoberberine alkaloid, is a significant bioactive compound found in the medicinal plant Fibraurea chloroleuca. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of palmatine in this species. While direct enzymatic and genetic studies in Fibraurea chloroleuca are limited, this document outlines the well-established general protoberberine alkaloid biosynthetic pathway, which is highly conserved among related plant species. This guide includes a summary of known alkaloid content in Fibraurea chloroleuca, detailed hypothetical experimental protocols for pathway elucidation, and visual representations of the biosynthetic route and experimental workflows to facilitate further research and drug development endeavors.
Introduction
Fibraurea chloroleuca Miers, a member of the Menispermaceae family, is a plant with a history of use in traditional medicine. Its therapeutic properties are largely attributed to its rich content of isoquinoline alkaloids, including the protoberberine alkaloid palmatine. Palmatine and related compounds exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. Understanding the biosynthetic pathway of palmatine is crucial for metabolic engineering to enhance its production and for the synthesis of novel derivatives with improved therapeutic profiles.
This guide synthesizes the current understanding of protoberberine alkaloid biosynthesis to propose a putative pathway for palmatine formation in Fibraurea chloroleuca.
Putative Biosynthesis Pathway of Palmatine
The biosynthesis of palmatine is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway, originating from the amino acid L-tyrosine. The following steps outline the proposed pathway leading to palmatine, based on extensive research in other BIA-producing plants.
2.1. From L-Tyrosine to (S)-Reticuline:
The initial steps of the BIA pathway involve the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway. A series of subsequent enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine to the central intermediate, (S)-reticuline.
2.2. From (S)-Reticuline to Palmatine:
(S)-Reticuline serves as a critical branch point for the synthesis of various protoberberine alkaloids. The formation of palmatine from (S)-reticuline is proposed to proceed through the following key enzymatic steps:
-
(S)-Reticuline to (S)-Scoulerine: The berberine bridge enzyme (BBE) , a flavin-dependent oxidase, catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, yielding (S)-scoulerine. This is a pivotal step in the formation of the protoberberine scaffold.
-
(S)-Scoulerine to (S)-Tetrahydrocolumbamine: (S)-Scoulerine undergoes methylation at the 9-hydroxyl group, a reaction catalyzed by (S)-scoulerine 9-O-methyltransferase (S9OMT) , to produce (S)-tetrahydrocolumbamine.
-
(S)-Tetrahydrocolumbamine to Columbamine: The conversion of (S)-tetrahydrocolumbamine to columbamine involves an oxidation step.
-
Columbamine to Palmatine: The final step is the methylation of the 2-hydroxyl group of columbamine by a specific O-methyltransferase to yield palmatine.
The following diagram illustrates this putative pathway:
Caption: Putative biosynthetic pathway of Palmatine from L-Tyrosine.
Quantitative Data
While detailed quantitative data on enzyme kinetics and metabolite flux for the palmatine pathway in Fibraurea chloroleuca are not available, phytochemical studies have identified the presence of palmatine and related alkaloids in this plant. The table below summarizes the alkaloids identified in Fibraurea chloroleuca.[1] It is important to note that the quantities of these alkaloids can vary depending on the plant part, age, and environmental conditions.
| Alkaloid | Presence in Fibraurea chloroleuca |
| Palmatine | Present |
| Berberine | Present in minute amounts[1] |
| Magnoflorine | Present[1] |
| Pseudocolumbamine | Present[1] |
| Dehydrocorydalmine | Present[1] |
| Palmatrubine | Present[1] |
| Berberrubine | Present in minute amounts[1] |
Experimental Protocols
Elucidating the specific palmatine biosynthetic pathway in Fibraurea chloroleuca requires a combination of biochemical and molecular biology techniques. The following are detailed hypothetical protocols for key experiments.
4.1. Transcriptome Analysis for Gene Discovery
This protocol aims to identify candidate genes encoding the enzymes of the palmatine biosynthetic pathway.
Experimental Workflow:
Caption: Workflow for transcriptome analysis to identify biosynthetic genes.
Methodology:
-
Plant Material: Collect fresh tissues (e.g., roots, stems, leaves) from Fibraurea chloroleuca. Tissues known to accumulate alkaloids are preferred.
-
RNA Extraction: Extract total RNA using a plant-specific RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).
-
De novo Assembly and Annotation: Assemble the sequencing reads into transcripts. Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG).
-
Candidate Gene Identification: Identify transcripts homologous to known BIA biosynthetic genes (e.g., BBE, S9OMT, OMTs) from other species.
4.2. Enzyme Assays for Functional Characterization
This protocol describes the functional characterization of a candidate O-methyltransferase (OMT) involved in the final step of palmatine biosynthesis.
Experimental Workflow:
Caption: Workflow for functional characterization of a biosynthetic enzyme.
Methodology:
-
Gene Cloning and Expression: Amplify the full-length coding sequence of the candidate OMT gene from Fibraurea chloroleuca cDNA and clone it into an appropriate expression vector. Express the recombinant protein in a suitable host system (e.g., E. coli or yeast).
-
Protein Purification: Purify the recombinant enzyme using affinity chromatography.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, the substrate (columbamine), the methyl donor (S-adenosyl-L-methionine, SAM), and a suitable buffer.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Terminate the reaction and extract the products.
-
-
Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of palmatine.
Conclusion and Future Perspectives
This technical guide provides a foundational understanding of the likely biosynthetic pathway of palmatine in Fibraurea chloroleuca, based on established knowledge from related species. The provided hypothetical protocols offer a roadmap for researchers to empirically validate this pathway and identify the specific genes and enzymes involved in this plant. Future research, particularly transcriptomic and metabolomic analyses, will be instrumental in fully elucidating the palmatine biosynthetic pathway in Fibraurea chloroleuca. This knowledge will not only advance our understanding of plant specialized metabolism but also open avenues for the biotechnological production of palmatine and the development of novel therapeutic agents.
References
In vitro studies of Palmarin effects
An In-Depth Technical Guide to the In Vitro Effects of Palmatine
Introduction
Palmatine is a protoberberine alkaloid naturally found in various medicinal plants, including Coptis chinensis (Huang Lian), Phellodendron amurense (Huang Bai), and Berberis species.[1] Traditionally used in Asian medicine for treating jaundice, inflammation, and dysentery, modern research has unveiled its extensive pharmacological properties.[1][2] In vitro studies have demonstrated that palmatine possesses a wide spectrum of biological activities, including anti-cancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[3][4] This technical guide provides a comprehensive overview of the in vitro effects of palmatine, focusing on its molecular mechanisms, experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.
Anti-Cancer Effects
Palmatine exhibits significant anti-cancer activity across various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in tumor proliferation and survival.[5][6]
Inhibition of Cell Proliferation and Viability
Palmatine inhibits the viability and proliferation of cancer cells in a dose-dependent manner.[7] Notably, it shows selectivity, with minimal effects on non-tumorigenic cells at similar concentrations.[5][7] The half-maximal inhibitory concentrations (IC₅₀) for several human breast cancer cell lines are detailed below.
Table 1: Palmatine IC₅₀ Values in Human Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| MCF-7 | ER+/HER2- | 5.805 | [7] |
| T47D | ER+/HER2- | 5.126 | [7] |
| ZR-75-1 | ER+/HER2- | 5.483 | [7][8] |
Data derived from MTT assays after 72 hours of treatment.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of palmatine's anti-cancer action is the induction of apoptosis.[7] In colon cancer cells, palmatine promotes the expression of pro-apoptotic proteins like p53, Caspase-3, and Caspase-9, while reducing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[5]
Furthermore, palmatine has been shown to induce G2/M phase cell cycle arrest in colon cancer cells by targeting Aurora Kinase A (AURKA), a key regulator of mitotic progression.[5][9] This arrest prevents cancer cells from completing cell division, thereby halting their proliferation.
Table 2: Modulation of Apoptosis and Cell Cycle Regulatory Proteins by Palmatine
| Cell Line | Protein | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Colon Cancer | AURKA | Downregulation | Target of Palmatine | [5] |
| Colon Cancer | p53, p73 | Upregulation | Pro-apoptotic | [5] |
| Colon Cancer | Caspase-3, -9 | Upregulation | Apoptosis execution | [5] |
| Colon Cancer | Bcl-2, Bcl-xl | Downregulation | Pro-survival | [5] |
| Canine Mammary | Annexin V | Increase | Apoptosis marker | [6] |
| Breast Cancer | Annexin V | Increase | Apoptosis marker |[7][10] |
Inhibition of Key Signaling Pathways
Palmatine exerts its anti-cancer effects by modulating critical intracellular signaling pathways.
-
PI3K/AKT/mTOR Pathway: In canine mammary gland tumors, palmatine inhibits the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, growth, and survival.[6][11][12] It decreases the protein expression of PI3K, AKT, and mTOR in a dose-dependent manner.[6]
-
AURKA Pathway: Palmatine directly targets AURKA, leading to its downregulation. This disrupts the G2/M checkpoint and induces apoptosis in colon cancer cells.[5][9]
-
NF-κB Pathway: In prostate cancer cells, palmatine has been found to reduce the activity of NF-κB and its downstream target gene FLIP, which is involved in inhibiting apoptosis.[13]
Neuroprotective Effects
In vitro studies using cell models of neurodegenerative diseases, such as Alzheimer's disease and cerebral ischemia/reperfusion injury, highlight palmatine's significant neuroprotective potential.[14][15]
Attenuation of Oxidative Stress
Palmatine effectively combats oxidative stress, a key factor in neuronal damage. In PC12 cells exposed to amyloid-beta (Aβ₂₅₋₃₅), palmatine treatment reduces the content of malondialdehyde (MDA) and reactive oxygen species (ROS) while restoring the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[14][15][16]
Modulation of the Nrf2/HO-1 Pathway
The primary mechanism for palmatine's antioxidant effect is the activation of the Nrf2/HO-1 signaling pathway.[14][17] Palmatine promotes the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme oxygenase-1 (HO-1).[14][16] This pathway is a critical cellular defense against oxidative stress. Palmatine also inhibits the expression of Keap-1, a negative regulator of Nrf2.[14][16]
Reduction of Neuroinflammation
Palmatine significantly reduces the production of pro-inflammatory cytokines. In Aβ₂₅₋₃₅-induced PC12 cells, palmatine decreases the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[14][16][18] This anti-inflammatory action helps protect neurons from inflammatory damage.
Table 3: Neuroprotective Effects of Palmatine in PC12 Cells
| Condition | Parameter | Effect of Palmatine | Reference |
|---|---|---|---|
| Aβ₂₅₋₃₅-induced | Cell Viability | Increased | [14][16] |
| Aβ₂₅₋₃₅-induced | Apoptosis | Decreased | [14][16] |
| Aβ₂₅₋₃₅-induced | ROS, MDA | Decreased | [14][16] |
| Aβ₂₅₋₃₅-induced | SOD, GSH | Increased | [14][16] |
| Aβ₂₅₋₃₅-induced | TNF-α, IL-1β, IL-6 | Decreased | [14][16] |
| Aβ₂₅₋₃₅-induced | Keap-1, Bax | Decreased | [14][16] |
| Aβ₂₅₋₃₅-induced | Nrf2, HO-1, Bcl-2 | Increased |[14][16] |
Anti-Inflammatory Effects
Beyond neuroinflammation, palmatine demonstrates broad anti-inflammatory properties in various in vitro models, primarily by suppressing the NF-κB and MAPK signaling pathways.
In goat endometrial epithelial cells and mouse mammary epithelial cells stimulated with lipopolysaccharide (LPS), palmatine treatment significantly inhibits the release of pro-inflammatory mediators including TNF-α, IL-1β, IL-6, and COX-2.[19][20] Mechanistically, palmatine down-regulates the expression and phosphorylation of key signaling proteins like TLR4, TRIF, NF-κB (p65), p-Akt, p-ERK1/2, and p-p38.[19][20]
Experimental Protocols
This section details the standard methodologies used in the in vitro evaluation of palmatine.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., MCF-7, PC12) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of palmatine (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the control group. The IC₅₀ value is calculated using log-probit analysis.[7]
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with palmatine for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse palmatine-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-AKT, anti-Nrf2) overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.[14]
Conclusion
The comprehensive in vitro data presented demonstrate that palmatine is a multi-target agent with significant therapeutic potential. Its ability to induce apoptosis and cell cycle arrest in cancer cells, protect neurons from oxidative stress and inflammation, and exert broad anti-inflammatory effects is well-documented. The key molecular mechanisms involve the modulation of critical signaling pathways, including PI3K/AKT, AURKA, Nrf2/HO-1, and NF-κB. This guide provides a foundational resource for researchers aiming to further explore and develop palmatine as a novel therapeutic agent. Future in vitro studies could focus on its synergistic effects with existing drugs and its impact on other cellular processes like autophagy and metastasis.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmatine attenuates MYH9 mediated nuclear localization of AURKA to induce G2/M phase arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palmatine inhibits growth and invasion in prostate cancer cell: potential role for rpS6/NFκB/FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Landscape of Palmatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmatine, a protoberberine alkaloid, is a bioactive compound found in a variety of medicinal plants.[1][2] With a history of use in traditional medicine for treating ailments such as jaundice, liver diseases, and inflammatory conditions, modern research is increasingly focusing on its therapeutic potential.[1] This technical guide provides an in-depth overview of the chemical characterization of palmatine, including its physicochemical properties, spectroscopic data, and established experimental protocols for its isolation and analysis. Furthermore, it delves into the key signaling pathways modulated by this promising natural product.
Physicochemical Properties
Palmatine is a quaternary isoquinoline alkaloid with a distinct tetracyclic structure.[1][3] It is typically found as a yellow, crystalline substance with a bitter taste.[4] The key physicochemical properties of palmatine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂NO₄⁺ | [1][5] |
| Molecular Weight | 352.4 g/mol | [5][6] |
| Monoisotopic Mass | 352.1549 g/mol | [5] |
| Melting Point | 205 °C (decomposition) | [4] |
| Appearance | Yellow needle-like crystals | [4] |
| Solubility | Freely soluble in hot water; sparingly soluble in water; slightly soluble in ethanol and chloroform; almost insoluble in ether. | [4] |
| CAS Number | 3486-67-7 | [5] |
| IUPAC Name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | [2][5] |
Spectroscopic and Chromatographic Data
The structural elucidation of palmatine is heavily reliant on modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for its quantification, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming its molecular structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is widely employed for the separation and quantification of palmatine in plant extracts and biological samples.[7][8] A common approach involves reverse-phase chromatography.
| Parameter | Value | Reference |
| Stationary Phase | C18 | [7][8] |
| Mobile Phase | Gradient elution with acetonitrile and water (often containing an acidifier like trifluoroacetic or formic acid) | [7][9] |
| Detection Wavelength | 346 nm | [7][9] |
| Retention Time | ~15.77 min (under specific reported conditions) | [7] |
Mass Spectrometry (MS)
Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful tool for identifying palmatine and its metabolites.[3][10]
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI | [3] |
| Parent Ion [M]⁺ (m/z) | 352.14 | [11] |
| Major Fragmentation Ions (m/z) | 337, 322, 308, 294 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the definitive structural confirmation of palmatine.[7][9]
¹³C NMR (δ in ppm): 26.5 (CH₂), 55.3 (OCH₃), 55.7 (OCH₃), 56.0 (CH₂), 56.3 (OCH₃), 61.2 (OCH₃), 108.5 (CH), 110.9 (CH), 119.1 (C), 119.9 (CH), 121.9 (C), 123.2 (CH), 126.6 (CH), 128.7 (C), 133.9 (C), 138.4 (C), 144.3 (C), 145.0 (CH), 149.5 (C), 150.6 (C), 152.4 (C).[9]
¹H NMR (δ in ppm): 8.09 (1H, d, J = 8.5 Hz), 8.00 (1H, d, J = 9 Hz). The coupling constants indicate ortho positioning on an aromatic ring.[9] Additional proton signals for the methoxy and methylene groups are also characteristic.
Experimental Protocols
The following sections detail standardized methodologies for the extraction, isolation, and characterization of palmatine.
Extraction and Isolation from Plant Material
Palmatine can be extracted and isolated from various plant sources, such as the stems of Fibraurea tinctoria or the roots of Berberis cretica.[3][7]
Protocol:
-
Extraction:
-
Fractionation (Silica Gel Column Chromatography):
-
Purification:
-
Fractions enriched with palmatine are further purified using repeated column chromatography, often with a finer gradient of solvents (e.g., ethyl acetate/methanol).[9]
-
Thin-layer chromatography (TLC) can be used to monitor the separation and identify the palmatine-containing fractions.[9]
-
Final purification may involve acidification followed by basification and extraction with an organic solvent like chloroform to yield the purified compound.[9]
-
Caption: Workflow for the extraction and isolation of palmatine.
HPLC Analysis
Protocol:
-
System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) or UV-Vis detector.[8][9]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient elution system is typically used. For example:
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Detection: 346 nm.[9]
-
Quantification: A standard curve is generated using a certified reference standard of palmatine.
Mass Spectrometric Analysis
Protocol:
-
System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source, often a quadrupole time-of-flight (QTOF) or tandem quadrupole instrument.[3][12]
-
Ionization Mode: Positive ion mode is used to detect the positively charged palmatine molecule.[3]
-
Drying Gas Temperature: Approximately 325-350 °C.[3]
-
Capillary Voltage: Around 3500 V.[3]
-
Fragmentation Energy: A fragmentation voltage (e.g., 130 V) and collision energy (e.g., 20 V) are applied to induce fragmentation for MS/MS analysis.[3]
-
Data Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are compared to literature data and spectral libraries for identification.[3]
Key Signaling Pathways
Recent research has illuminated several key signaling pathways through which palmatine exerts its pharmacological effects, particularly its anti-inflammatory and antioxidant activities.[1]
Anti-inflammatory Pathways
Palmatine has been shown to inhibit inflammation by targeting the NF-κB/NLRP3 inflammasome signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting these pathways, palmatine can effectively reduce the inflammatory response.
Caption: Palmatine's inhibition of pro-inflammatory pathways.
Antioxidant Pathway
Palmatine combats oxidative stress primarily through the activation of the Nrf2/HO-1 pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).
Caption: Palmatine's activation of the Nrf2/HO-1 antioxidant pathway.
Metabolic Regulation Pathway
Palmatine also plays a role in metabolic regulation through the AMPK/mTOR signaling pathway.[1] AMP-activated protein kinase (AMPK) is a key energy sensor in cells, and its activation can lead to the inhibition of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation. This pathway is a target for palmatine's effects on metabolic diseases.
Caption: Palmatine's modulation of the AMPK/mTOR metabolic pathway.
Conclusion
Palmatine is a well-characterized natural alkaloid with significant therapeutic potential. Its chemical properties are thoroughly documented, and robust analytical methods for its isolation and quantification are well-established. The understanding of its mechanisms of action, particularly its influence on key signaling pathways related to inflammation, oxidative stress, and metabolism, provides a strong foundation for further research and development. This guide serves as a comprehensive resource for scientists and researchers aiming to explore the full potential of palmatine in modern drug discovery.
References
- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmatine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Palmatine | 3486-67-7 [chemicalbook.com]
- 5. Palmatine | C21H22NO4+ | CID 19009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Palmatine | 3486-67-7 | FP65894 | Biosynth [biosynth.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of palmatine and its metabolites in rat urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of metabolites of palmatine in rats after oral administration using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Palmatine and Its Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Protoberberine Alkaloid Palmatine and Its Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
Palmatine is a naturally occurring protoberberine alkaloid found in various medicinal plants, including those from the Berberis, Coptis, and Phellodendron genera. Traditionally used in Asian medicine for a wide range of ailments, modern scientific investigation has begun to elucidate the molecular mechanisms underlying its diverse pharmacological activities. This technical guide provides a comprehensive overview of Palmatine and its derivatives, focusing on their chemical properties, biological activities, and underlying signaling pathways. The information presented herein is intended to support further research and development of Palmatine-based therapeutics.
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activities of Palmatine and its derivatives.
Table 1: Anticancer Activity of Palmatine and its 13-n-Alkyl Derivatives [1][2]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Palmatine | 7701QGY | >40 |
| SMMC7721 | >40 | |
| HepG2 | >40 | |
| CEM | >40 | |
| CEM/VCR | >40 | |
| KIII | >40 | |
| Lewis | >40 | |
| 13-n-Hexyl Palmatine | 7701QGY | 13.58 ± 2.84 |
| SMMC7721 | 1.05 ± 0.14 | |
| HepG2 | 4.25 ± 0.52 | |
| CEM | 3.15 ± 0.41 | |
| CEM/VCR | 5.21 ± 0.63 | |
| KIII | 2.87 ± 0.33 | |
| Lewis | 4.16 ± 0.48 | |
| 13-n-Octyl Palmatine | 7701QGY | 7.24 ± 0.81 |
| SMMC7721 | 0.02 ± 0.01 | |
| HepG2 | 2.13 ± 0.25 | |
| CEM | 1.58 ± 0.19 | |
| CEM/VCR | 3.46 ± 0.42 | |
| KIII | 1.29 ± 0.15 | |
| Lewis | 2.08 ± 0.24 |
Table 2: Cytotoxic Activity of Palmatine in Human Breast Cancer Cell Lines [3]
| Cell Line | IC₅₀ (µg/mL) |
| MCF7 | 5.805 |
| T47D | 5.126 |
| ZR-75-1 | 5.432 |
Table 3: Anti-fibrogenic Activity of 9-O-Substituted Palmatine Derivatives
| Compound | Activity | IC₅₀ (µM) |
| 9-O-benzylpalmatine (6c) | Inhibition of COL1A1 promoter | 3.98 |
Table 4: Pharmacokinetic Parameters of Palmatine in Rats
| Parameter | Value |
| Oral Bioavailability | 10.98% |
| Cmax (intragastric, 60 mg/kg) | 0.91 ± 0.06 mg/L |
| Tmax (intragastric, 60 mg/kg) | 35.24 ± 0.83 min |
| t1/2 (intragastric) | 187.03 ± 1.53 min |
Experimental Protocols
Synthesis of 9-O-Substituted Palmatine Derivatives
A general procedure for the synthesis of 9-O-substituted palmatine derivatives involves the thermal degradation of palmatine to palmatrubine, followed by a nucleophilic substitution reaction.
-
Synthesis of Palmatrubine: Palmatine is heated under vacuum at a high temperature (e.g., 200-220 °C) for a short period (e.g., 20 minutes). The crude product is then purified by column chromatography.
-
Nucleophilic Substitution: Palmatrubine is reacted with a suitable alkylating or acylating agent in the presence of a base to yield the desired 9-O-substituted derivative. The product is purified by recrystallization or column chromatography.
Cell Viability and Proliferation Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.
The BrdU (Bromodeoxyuridine) assay is used to quantify cell proliferation.
-
Cell Labeling: Plate cells and treat with the test compound. Add BrdU labeling solution (final concentration 1X) to the wells and incubate for 1-24 hours.
-
Fixation and Denaturation: Remove the labeling medium and add a fixing/denaturing solution to the cells for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells and add a detection antibody solution (anti-BrdU antibody) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody solution for 30 minutes at room temperature.
-
Detection: After washing, add a chemiluminescent substrate and measure the signal using a luminometer.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Mechanisms of Action
Palmatine exerts its biological effects by modulating several key signaling pathways.
Anti-inflammatory Signaling Pathways
Palmatine has been shown to inhibit inflammatory responses by targeting multiple signaling cascades.
Caption: Palmatine's anti-inflammatory mechanism.[4][5][6]
Palmatine inhibits the lipopolysaccharide (LPS)-induced inflammatory response by down-regulating the Toll-like receptor 4 (TLR4)-mediated signaling pathways. It has been shown to suppress the activation of the TRIF-dependent pathway, as well as the phosphorylation of key downstream kinases including ERK1/2, p38 MAPK, and Akt.[4][5] This ultimately leads to the inhibition of the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.
Anti-fibrogenic Signaling Pathways
Derivatives of Palmatine have demonstrated anti-fibrogenic effects by targeting pathways involved in the excessive deposition of extracellular matrix.
Caption: Anti-fibrogenic mechanism of a Palmatine derivative.
Specifically, 9-O-benzylpalmatine has been shown to inhibit hepatic fibrogenesis by repressing both the canonical transforming growth factor-beta 1 (TGF-β1)/Smads pathway and the non-canonical Janus kinase 1 (JAK1)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. This leads to a reduction in the expression of key fibrogenic genes such as collagen type I alpha 1 (COL1A1), alpha-smooth muscle actin (α-SMA), and matrix metalloproteinase 2 (MMP2).
Conclusion
Palmatine and its derivatives represent a promising class of compounds with a broad spectrum of therapeutic potential. Their multifaceted mechanisms of action, targeting key signaling pathways involved in inflammation, cancer, and fibrosis, make them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the advancement of Palmatine-based therapeutics from the laboratory to the clinic. Further research is warranted to fully explore the structure-activity relationships of Palmatine derivatives and to optimize their pharmacokinetic and pharmacodynamic properties.
References
- 1. Synthesis and cytotoxicity evaluation of 13-n-alkyl berberine and palmatine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Toxicological Profile of Palmatine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmatine, a protoberberine alkaloid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. However, a thorough understanding of its toxicological profile is paramount for its safe development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of palmatine, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated molecular pathways. The available data indicates that palmatine possesses a moderate acute toxicity profile and suggests potential for genotoxicity through mechanisms including DNA intercalation and topoisomerase II inhibition. Sub-chronic studies in rodents have identified a no-observed-adverse-effect level (NOAEL). Notably, there is a significant lack of data concerning the chronic, carcinogenic, and reproductive toxicity of palmatine, highlighting critical areas for future investigation.
Acute Toxicity
Acute toxicity studies are fundamental in determining the intrinsic toxicity of a substance after a single exposure. For palmatine, the median lethal dose (LD50) has been established in mice.
Table 1: Acute Oral Toxicity of Palmatine
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Oral | 1533.68 | [1] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - as per OECD Guideline 425)
While the specific protocol used for the cited palmatine study is not detailed in the available literature, a typical acute oral toxicity study following the Up-and-Down Procedure (UDP) as per OECD Guideline 425 would be conducted as follows:
-
Test Animals: Healthy, young adult mice (e.g., Swiss albino), nulliparous and non-pregnant females are often used initially.
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted (food, but not water) for a defined period (e.g., 3-4 hours for mice) before dosing.
-
Dose Administration: A single dose of palmatine, dissolved or suspended in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose), is administered by oral gavage.
-
Dosing Procedure: The study proceeds sequentially with one animal at a time. The initial dose is selected based on available data. If the animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose. The dose progression factor is typically 1.5-3.5.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) at regular intervals for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
LD50 Calculation: The LD50 is calculated using a maximum likelihood method based on the survival outcomes.
Sub-chronic Toxicity
Sub-chronic toxicity studies provide information on the effects of repeated exposure to a substance over a longer period, typically 90 days in rodents.
Table 2: 90-Day Sub-chronic Oral Toxicity of Palmatine in Rats
| Parameter | Result | Reference |
| Dose Levels | Not explicitly stated, but a NOAEL was determined. | [1] |
| NOAEL | 156 mg/kg/day | [1] |
| Observed Effects | No irregularities in clinical signs, body and organ weight, haematological parameters, gross necropsy, and histopathology were observed at the NOAEL. | [1] |
Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study in Rodents (as per OECD Guideline 408)
A standard 90-day sub-chronic oral toxicity study in rats, compliant with OECD Guideline 408, would generally involve the following:
-
Test Animals: Young, healthy Sprague-Dawley rats are commonly used. Both sexes are included, with a typical group size of 10 males and 10 females per dose group.
-
Dose Administration: Palmatine is administered orally, typically via gavage or mixed in the diet, seven days a week for 90 consecutive days. At least three dose levels and a concurrent control group (vehicle only) are used.
-
Clinical Observations: Detailed clinical observations are made daily. Body weight and food consumption are recorded weekly. Ophthalmoscopic examinations are performed before the study and at termination.
-
Haematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of haematological parameters (e.g., red and white blood cell counts, haemoglobin) and clinical biochemistry parameters (e.g., liver enzymes, kidney function markers).
-
Urinalysis: Urine is collected at termination for analysis of parameters such as volume, specific gravity, pH, and protein content.
-
Pathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups showing treatment-related changes are also examined.
-
NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no biologically significant adverse effects are observed.
Genotoxicity
Genotoxicity assays are employed to detect direct or indirect damage to DNA. Palmatine has been reported to exhibit DNA toxicity, with evidence suggesting multiple mechanisms of action.
Table 3: Genotoxicity Profile of Palmatine
| Assay Type | Test System | Result | Mechanism | Reference |
| DNA Damage | Human hepatoma HepG2 cells | Positive | Inhibition of Topoisomerase II, generation of reactive oxygen species. | [2] |
| DNA Intercalation | In vitro | Positive | Binds to DNA, leading to the formation of stable complexes. | [2] |
Experimental Protocols
This assay detects DNA strand breaks in individual cells.
-
Cell Culture and Treatment: Human hepatoma (HepG2) cells are cultured under standard conditions. Cells are then treated with various concentrations of palmatine and appropriate positive and negative controls for a defined period (e.g., 24 hours).
-
Cell Embedding: After treatment, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The DNA is unwound under alkaline conditions, and then subjected to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
While a specific Ames test protocol for palmatine was not found in the literature, a standard protocol would be as follows:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strains are exposed to various concentrations of palmatine on a minimal agar plate containing a trace amount of histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
A standard protocol for an in vivo micronucleus test in mouse bone marrow would involve:
-
Test Animals: Typically, mice of a standard strain are used.
-
Dose Administration: Palmatine is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A positive and a negative control group are also included.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is extracted from the femurs.
-
Slide Preparation and Staining: Bone marrow smears are prepared on microscope slides and stained with a dye that differentiates between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) (e.g., Giemsa-May-Grünwald stain).
-
Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a large number of PCEs (e.g., 2000 per animal) under a microscope. The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.
-
Evaluation: A significant, dose-related increase in the frequency of MN-PCEs in the treated groups compared to the negative control indicates a positive result.
Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity
A comprehensive review of the available scientific literature reveals a significant lack of data on the chronic toxicity, carcinogenicity, and reproductive and developmental toxicity of palmatine. No long-term carcinogenicity bioassays or dedicated reproductive toxicity studies in accordance with OECD guidelines were identified. This represents a critical knowledge gap that needs to be addressed to fully characterize the safety profile of palmatine for potential therapeutic use.
Mechanisms of Toxicity and Associated Signaling Pathways
Several molecular mechanisms have been proposed to underlie the toxic effects of palmatine, particularly its genotoxicity and effects on cellular signaling.
DNA Damage and Topoisomerase II Inhibition
Palmatine has been shown to induce DNA damage, a key event in genotoxicity and carcinogenesis. One of the primary mechanisms implicated is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, palmatine can lead to the accumulation of DNA double-strand breaks.
Caption: Palmatine-induced inhibition of Topoisomerase II.
Modulation of NF-κB and Nrf2/HO-1 Signaling Pathways
Palmatine has been demonstrated to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2/HO-1 pathways. While these effects are often associated with its therapeutic properties, dysregulation of these pathways can also contribute to toxicity under certain conditions. For instance, inhibition of NF-κB can impair immune responses, while excessive activation of Nrf2 could potentially lead to off-target effects.
Caption: Modulation of NF-κB and Nrf2/HO-1 pathways by palmatine.
Experimental Workflow for In Vitro Genotoxicity Assessment
A typical workflow for assessing the genotoxicity of a compound like palmatine in vitro would involve a battery of tests to evaluate different endpoints.
Caption: Experimental workflow for in vitro genotoxicity assessment.
Conclusion and Future Directions
The available toxicological data for palmatine indicates a moderate acute toxicity profile and raises concerns regarding its genotoxic potential, primarily through DNA intercalation and topoisomerase II inhibition. The established NOAEL from a 90-day rat study provides a valuable reference point for risk assessment. However, the significant data gaps in chronic toxicity, carcinogenicity, and reproductive and developmental toxicity are major impediments to its further development as a safe and effective therapeutic agent.
Future research should prioritize:
-
Comprehensive Genotoxicity Testing: Conducting a full battery of genotoxicity tests, including the Ames test and in vivo micronucleus assay, following standardized OECD guidelines.
-
Chronic Toxicity and Carcinogenicity Studies: Performing long-term (e.g., 2-year) bioassays in rodents to evaluate the potential for chronic toxicity and carcinogenicity.
-
Reproductive and Developmental Toxicity Studies: Conducting comprehensive studies to assess the potential effects of palmatine on fertility, embryonic development, and offspring.
-
Mechanistic Studies: Further elucidating the signaling pathways involved in palmatine's toxicity to better understand its mode of action and identify potential biomarkers of exposure or effect.
A more complete toxicological profile is essential to weigh the potential therapeutic benefits of palmatine against its risks and to guide its safe application in clinical settings.
References
An In-depth Technical Guide to Palmarin (CAS Number 17226-41-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmarin, also known by its synonym Tinosporide, is a naturally occurring furanoditerpenoid compound with the Chemical Abstracts Service (CAS) number 17226-41-4.[1][2][3][4] It belongs to the clerodane class of diterpenes and has been isolated from various plant species, most notably from Tinospora cordifolia, a plant with a long history of use in traditional medicine.[5] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Chemical and Physical Properties
This compound is characterized by a complex molecular structure, and its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17226-41-4 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₂O₇ | [1][4] |
| Molecular Weight | 374.4 g/mol | [1][4] |
| Synonyms | Tinosporide, Arcangelisin, Isochasmanthin, Palmarine | [1][2] |
| Compound Class | Furanoditerpenoid, Clerodane Diterpene | [4][5] |
| Natural Sources | Tinospora cordifolia, Fibraurea chloroleuca, Jateorhiza palmata, Chasmanthera dependens | [1][4][5] |
Biological Activities and Mechanism of Action
Emerging research indicates that this compound possesses a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The following sections detail the current understanding of these activities and the proposed molecular mechanisms.
Cholinesterase Inhibitory Activity
This compound has demonstrated notable inhibitory effects on cholinesterase enzymes, suggesting its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.
Quantitative Data:
| Enzyme | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | 13.45 ± 0.144 | ~35.9 |
| Butyrylcholinesterase (BuChE) | 408.50 ± 17.197 | ~1091.1 |
Data from in vitro studies on Tinosporide (this compound).[1]
Experimental Protocol: Ellman's Colorimetric Method for Cholinesterase Inhibition
This spectrophotometric method is widely used to determine cholinesterase activity.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Test compound (this compound) at various concentrations.
-
AChE or BuChE enzyme solution.
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, DTNB, and the enzyme solution.
-
Add different concentrations of this compound to the respective wells of a microplate.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measure the absorbance of the yellow product at a specific wavelength (typically around 412 nm) at regular intervals.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by plotting a dose-response curve.
-
Anti-Inflammatory Activity
While direct quantitative data for this compound's anti-inflammatory activity is limited in the available literature, clerodane diterpenes as a class are known to possess significant anti-inflammatory properties. The proposed mechanisms involve the modulation of key inflammatory signaling pathways.
Potential Signaling Pathways:
-
NF-κB (Nuclear Factor-kappa B) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Clerodane diterpenes are thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these kinases leads to the production of pro-inflammatory cytokines. Inhibition of MAPK phosphorylation is another potential mechanism for the anti-inflammatory effects of clerodane diterpenes.
Experimental Protocols for Assessing Anti-Inflammatory Activity:
-
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (e.g., RAW 264.7 cells):
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, leading to the production of nitric oxide.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
A decrease in nitrite concentration in the presence of this compound indicates an inhibitory effect on NO production.
-
Calculate the IC₅₀ value for the inhibition of NO production.
-
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins:
-
Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS) as described above.
-
Lyse the cells and extract the proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for key proteins in the NF-κB and MAPK pathways (e.g., phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK).
-
Use corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
A decrease in the phosphorylation of these signaling proteins in the presence of this compound would suggest its inhibitory effect on these pathways.
-
Signaling Pathway Diagrams:
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Anticancer Activity
Furanolactone-containing clerodane diterpenes, the class of compounds to which this compound belongs, have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.
Potential Mechanism of Action:
The anticancer activity of furanolactones is thought to be mediated through the induction of apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, a family of proteases that execute the apoptotic process.
Experimental Protocols for Assessing Anticancer Activity:
-
Cell Viability Assay (e.g., MTT Assay):
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate.
-
After cell attachment, treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the purple solution at a specific wavelength (around 570 nm).
-
A decrease in absorbance indicates a reduction in cell viability.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining):
-
Treat cancer cells with this compound as described above.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Analyze the stained cells using a flow cytometer.
-
The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of apoptosis induction by this compound.
-
Experimental Workflow Diagram:
Caption: General workflow for in vitro anticancer activity assessment.
Isolation and Purification
General Protocol for Isolation of Clerodane Diterpenes:
-
Extraction:
-
Air-dry and powder the plant material (e.g., stems of Tinospora cordifolia).
-
Extract the powdered material with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The clerodane diterpenes are typically found in the less polar fractions like chloroform and ethyl acetate.
-
-
Chromatographic Purification:
-
Subject the active fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound of interest.
-
Further purify the pooled fractions using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
-
Structure Elucidation:
-
Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
-
Conclusion
This compound (Tinosporide), a furanoditerpenoid from the clerodane class, presents a promising profile of biological activities, particularly in the realm of neuroprotection, anti-inflammation, and cancer. Its demonstrated cholinesterase inhibitory activity provides a strong rationale for further investigation into its therapeutic potential for neurodegenerative diseases. While direct quantitative data for its anti-inflammatory and anticancer effects are still emerging, the known activities of related compounds and the proposed mechanisms involving the NF-κB and MAPK signaling pathways highlight this compound as a valuable lead compound for drug discovery and development. Further research is warranted to fully elucidate its pharmacological profile, establish its efficacy and safety in preclinical models, and explore its potential clinical applications. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Methodological & Application
Palmarin: A Detailed Protocol for Isolation and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmarin is a furanoditerpenoid that has been identified in several plant species, most notably Jateorhiza palmata (Calumba root), a member of the Menispermaceae family. Furanoditerpenoids are a class of natural products with a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. This application note provides a detailed, representative protocol for the isolation and purification of this compound, based on established methodologies for the extraction of analogous compounds from related plant species. The protocol is designed to be a starting point for researchers, which can be further optimized for specific laboratory conditions and research goals.
Data Presentation
| Parameter | Extraction Method | Purification Method | Yield (mg from 5kg dried plant material) | Purity (%) |
| Representative Furanoditerpenoid Isolation | Maceration with 80% Ethanol | Silica Gel Column Chromatography, Sephadex LH-20, Preparative RP-HPLC | 4.8 - 25.8 | >95% |
Experimental Protocols
This section outlines a detailed, multi-step protocol for the isolation and purification of this compound from dried Jateorhiza palmata root.
Plant Material Preparation and Extraction
-
Grinding: Grind the dried roots of Jateorhiza palmata into a coarse powder to increase the surface area for solvent extraction.
-
Maceration:
-
Soak the powdered plant material (e.g., 5 kg) in 80% ethanol at room temperature.
-
Allow the mixture to macerate for 72 hours with occasional stirring.
-
Filter the extract through a fine cloth or filter paper to separate the solvent from the plant residue.
-
Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.
Solvent Partitioning
-
Suspension: Suspend the crude ethanol extract in distilled water.
-
Liquid-Liquid Extraction: Perform sequential liquid-liquid partitioning of the aqueous suspension with solvents of increasing polarity:
-
First, partition with n-hexane to remove non-polar compounds like fats and waxes.
-
Next, partition the aqueous layer with ethyl acetate. The furanoditerpenoids, including this compound, are expected to be in this fraction.
-
Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.
-
-
Fraction Concentration: Concentrate each of the n-hexane, ethyl acetate, and n-butanol fractions separately using a rotary evaporator. The ethyl acetate fraction is the primary candidate for containing this compound.
Chromatographic Purification
a. Silica Gel Column Chromatography:
-
Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent (e.g., dichloromethane - DCM).
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Elute the column with a gradient of dichloromethane (DCM) and methanol (MeOH), starting with 100% DCM and gradually increasing the polarity by adding MeOH (e.g., 100:0 to 0:100 DCM:MeOH).
-
Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 250 mL).
-
TLC Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, with a suitable solvent system (e.g., DCM:MeOH 95:5). Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pooling: Combine the fractions that show a similar TLC profile and contain the compound of interest.
b. Sephadex LH-20 Column Chromatography:
-
Column Packing: Pack a column with Sephadex LH-20 and equilibrate it with the elution solvent (e.g., methanol/water mixture).
-
Purification: Apply the pooled, concentrated fractions from the silica gel column to the Sephadex LH-20 column.
-
Elution: Elute with a methanol/water mixture. This step helps in removing pigments and other impurities.
-
Fraction Collection and Monitoring: Collect and monitor the fractions as described in the previous step.
c. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column and Mobile Phase Selection: Use a preparative C18 column. The mobile phase will typically consist of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Method Development: Develop a suitable gradient elution method on an analytical HPLC system first to achieve good separation of the target compound from impurities.
-
Preparative Run: Scale up the analytical method for the preparative HPLC system. Inject the semi-purified fraction and collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the isolated this compound using analytical HPLC with a UV detector. A purity of >95% is generally desired for structural elucidation and biological assays.
Visualizations
Quantitative Analysis of Palmatine Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Palmatine is a protoberberine alkaloid found in several medicinal plants, including Coptis chinensis (Huang Lian) and Phellodendron amurense (Huang Bai). It exhibits a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][2] Accurate and precise quantification of Palmatine in various matrices such as plasma, herbal extracts, and pharmaceutical formulations is crucial for pharmacokinetic studies, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the quantitative analysis of Palmatine due to its high resolution, sensitivity, and reproducibility. This document provides detailed application notes and protocols for the quantitative determination of Palmatine using HPLC with both Ultraviolet (UV) and Mass Spectrometric (MS) detection.
Principle of the Method
The quantitative analysis of Palmatine by HPLC involves the separation of the analyte from other components in a sample matrix using a reversed-phase C18 column. The separation is achieved by differential partitioning of the analytes between the stationary phase (C18) and a mobile phase, typically consisting of an aqueous solution and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. Detection and quantification are subsequently performed using a UV/Vis detector, often a Photodiode Array (PDA) detector, or a more sensitive and specific mass spectrometer. For UV detection, the wavelength is typically set at the maximum absorbance of Palmatine, which is around 230-240 nm or 346 nm.[3][4] In mass spectrometry, specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.[5]
Experimental Protocols
Protocol 1: Quantitative Analysis of Palmatine in Herbal Extracts using HPLC-PDA
This protocol is suitable for the quantification of Palmatine in plant extracts and traditional Chinese medicine preparations.
2.1.1. Materials and Reagents
-
Palmatine reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water
-
Herbal extract sample containing Palmatine
-
0.45 µm syringe filters
2.1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., SunFire® C18, 4.6 × 250 mm, 5 µm)[4]
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Centrifuge
2.1.3. Preparation of Standard Solutions
-
Stock Standard Solution (500 µg/mL): Accurately weigh 5.0 mg of Palmatine reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 2.5 µg/mL to 25 µg/mL.[4]
2.1.4. Preparation of Sample Solutions
-
Accurately weigh 40.0 mg of the powdered herbal extract and transfer it to a centrifuge tube.[4]
-
Add 2.0 mL of distilled water to achieve a concentration of 20.0 mg/mL.[4]
-
Sonicate the sample for 10 minutes at room temperature.[4]
-
Filter the solution through a 0.5 µm PTFE syringe filter into an HPLC vial.[4]
2.1.5. HPLC-PDA Conditions
| Parameter | Condition |
| Column | SunFire® C18 (4.6 × 250 mm, 5 µm)[4] |
| Mobile Phase | A: 0.05% Formic acid in waterB: Methanol[4] |
| Gradient Elution | A suitable gradient to separate Palmatine from other components. |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10.0 µL[4] |
| Column Temperature | 28 ± 2 °C[4] |
| Detection Wavelength | 230 nm and 240 nm[4][6] |
2.1.6. Data Analysis
Construct a calibration curve by plotting the peak area of Palmatine against the corresponding concentration of the working standard solutions. Determine the concentration of Palmatine in the sample solution from the calibration curve using the peak area obtained for the sample injection.
Protocol 2: Quantitative Analysis of Palmatine in Plasma using HPLC-MS/MS
This protocol is designed for the sensitive and selective quantification of Palmatine in biological matrices like plasma, suitable for pharmacokinetic studies.
2.2.1. Materials and Reagents
-
Palmatine reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Jatrorrhizine or Coptisine[2][5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Acetic acid (ACS grade)
-
Triethylamine
-
Ultrapure water
-
Blank plasma
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[5]
2.2.2. Equipment
-
Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column (e.g., Waters XTerra MS C18, or UPLC BEH C18)[2][5]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
2.2.3. Preparation of Standard and QC Samples
-
Stock Solutions (1.0 mg/mL): Prepare stock solutions of Palmatine and the Internal Standard in methanol.[2]
-
Working Standard Solutions: Prepare working standard solutions by diluting the Palmatine stock solution with acetonitrile to create a calibration curve ranging from 1 ng/mL to 500 ng/mL.[2]
-
Spiked Plasma Samples: Spike blank plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
2.2.4. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample, add the internal standard solution.[5]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute Palmatine and the IS with methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.
2.2.5. HPLC-MS/MS Conditions
| Parameter | Condition |
| Column | Waters XTerra MS C18 or UPLC BEH C18[2][5] |
| Mobile Phase | A: 0.1% Acetic acid in water (pH 2.8 with triethylamine) or 0.1% Formic acid in waterB: Acetonitrile[2][5] |
| Gradient Elution | A suitable gradient to ensure optimal separation. |
| Flow Rate | 0.25 mL/min[5] |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| MRM Transitions | Palmatine: m/z 352 → 336Jatrorrhizine (IS): m/z 338 → 322[5] |
2.2.6. Data Analysis
Quantification is based on the ratio of the peak area of Palmatine to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Data Presentation
The following tables summarize the quantitative data from various validated HPLC methods for Palmatine analysis.
Table 1: Method Validation Parameters for HPLC-PDA Analysis of Palmatine
| Parameter | Value | Reference |
| Linearity Range | 2.50–25.00 µg/mL | [4] |
| Correlation Coefficient (r²) | ≥ 0.9994 | [4] |
| Limit of Detection (LOD) | 0.131–0.296 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.398–0.898 µg/mL | [4] |
| Intra-day Precision (RSD) | < 4% | [4][6] |
| Inter-day Precision (RSD) | < 4% | [4][6] |
| Accuracy | 96.74–102.53% | [4][6] |
| Recovery | 92.33–116.72% | [4][6] |
Table 2: Method Validation Parameters for HPLC-MS/MS Analysis of Palmatine in Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.1–500 ng/mL | [2][5] |
| Correlation Coefficient (r) | > 0.995 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [2][5] |
| Intra-day Precision (RSD) | < 14% | [2] |
| Inter-day Precision (RSD) | < 9.9% | [5] |
| Accuracy | 93.7–107.1% | [2] |
| Extraction Recovery | 87.3–100.9% | [5] |
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of Palmatine by HPLC.
Caption: Palmatine's inhibitory effect on the NF-κB and NLRP3 inflammatory pathways.
References
- 1. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Studies of Palmatine with Metformin and Glimepiride on the Modulation of Insulin Dependent Signaling Pathway In Vitro, In Vivo & Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]
- 5. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Palmatine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and mechanisms of action of various palmatine derivatives. Detailed protocols for the synthesis of key derivatives are provided to facilitate their application in drug discovery and development.
Palmatine, a protoberberine alkaloid, has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] However, its clinical utility can be limited by factors such as bioavailability.[1] Consequently, the synthesis of palmatine derivatives through structural modification is a key strategy to enhance its therapeutic potential and develop novel drug candidates. This document outlines the synthesis of three major classes of palmatine derivatives: 9-O-substituted, 13-n-alkyl, and 8-alkyl derivatives, and summarizes their biological activities.
Key Biological Activities of Palmatine Derivatives
Palmatine and its derivatives exert their biological effects through multiple mechanisms of action, including the modulation of key signaling pathways.
-
Anticancer Activity: Palmatine derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[1][3] Their anticancer properties are attributed to the induction of apoptosis, inhibition of cell invasion and migration, and cell cycle arrest.[1] One of the key mechanisms is the inhibition of the PI3K/AKT signaling pathway, which is crucial for tumor cell proliferation and survival.[4]
-
Antimicrobial Activity: Derivatives of palmatine exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[5] Modifications at the 9-O-position have been shown to increase the antibacterial potency by 2- to 64-fold compared to the parent compound.[5]
-
Anti-inflammatory and Antioxidant Effects: Palmatine demonstrates anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] It also exhibits antioxidant properties through the activation of the Nrf2/HO-1 pathway, which helps in combating oxidative stress.[1]
Data on Biological Activities
The following tables summarize the in vitro biological activities of various palmatine derivatives.
Table 1: Anticancer Activity of 13-n-Alkyl Palmatine Analogues [6]
| Compound | Derivative | Cancer Cell Line | IC50 (µM) |
| 4d | 13-n-Octyl-palmatine | SMMC7721 (Hepatocellular Carcinoma) | 0.02 ± 0.01 |
| 4b | 13-n-Octyl-berberine | Multiple cancer cell lines | 0.02 ± 0.01–13.58 ± 2.84 |
Table 2: Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives [5]
| Compound | Derivative | Bacterial Strain | MIC (µg/mL) | Fold Increase vs. Palmatine |
| 3a | 9-O-ethylpalmatine | Gram-positive bacteria | - | 2-64 |
| 3b | 9-O-propylpalmatine | Gram-positive bacteria | - | 2-64 |
| 3c | 9-O-isopropylpalmatine | Gram-positive bacteria | - | 2-64 |
| 3d | 9-O-butylpalmatine | Gram-positive bacteria | - | 2-64 |
Note: Specific MIC values for each derivative against various strains are detailed in the source literature.
Signaling Pathways Modulated by Palmatine Derivatives
The following diagrams illustrate the key signaling pathways affected by palmatine and its derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by palmatine derivatives.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by palmatine derivatives.
Caption: Inhibition of the NF-κB inflammatory pathway by palmatine derivatives.
Experimental Protocols
The following are detailed protocols for the synthesis of various palmatine derivatives.
Protocol 1: Synthesis of 9-O-Substituted Palmatine Derivatives
This protocol describes the synthesis of 9-O-alkylpalmatine derivatives from palmatine.[5]
Materials:
-
Palmatine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., ethyl bromide, propyl bromide, isopropyl bromide, butyl bromide)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Silica gel for column chromatography
Procedure:
-
Preparation of 9-hydroxypalmatine: Palmatine is first converted to 9-hydroxypalmatine via thermal degradation. (Note: Specific conditions for this step may vary and should be optimized based on available literature.)
-
Alkylation Reaction: a. To a solution of 9-hydroxypalmatine (1 mmol) in anhydrous DMF (10 mL), add K₂CO₃ (4 mmol). b. Stir the mixture at room temperature for 30 minutes. c. Add the corresponding alkyl halide (4 mmol) to the reaction mixture. d. Heat the reaction mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Work-up and Purification: a. Filter the reaction mixture to remove inorganic salts. b. Evaporate the solvent under reduced pressure. c. Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient as the eluent to afford the desired 9-O-substituted palmatine derivative.
-
Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Protocol 2: Synthesis of 13-n-Alkyl Palmatine Analogues
This two-step protocol outlines the synthesis of 13-n-alkyl substituted palmatine analogues.[6]
Materials:
-
Palmatine
-
Sodium borohydride (NaBH₄)
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., 1-bromohexane, 1-bromooctane)
-
Iodine (I₂)
-
Ethanol (EtOH)
-
2 M Hydrochloric acid (HCl)
Procedure:
-
Reduction of Palmatine: a. To a solution of palmatine (1 mmol) in 5% NaOH, add NaBH₄ in portions at room temperature. b. Stir the mixture until the reaction is complete (monitored by TLC) to yield the dihydrogenated intermediate.
-
Alkylation and Oxidation: a. Dissolve the intermediate from step 1 in anhydrous THF and cool to -78 °C. b. Add n-BuLi dropwise and stir for 30 minutes. c. Add the desired alkyl halide (e.g., 1-bromohexane or 1-bromooctane) and allow the reaction to warm to room temperature overnight. d. Quench the reaction with saturated aqueous ammonium chloride. e. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Dissolve the crude product in 80% ethanol and reflux with iodine (I₂) for 2 hours. g. Acidify the solution with 2 M HCl. h. Concentrate the mixture and purify by recrystallization or column chromatography to obtain the final 13-n-alkyl palmatine analogue.
Protocol 3: General Workflow for Synthesis and Evaluation
The following diagram illustrates a general workflow for the synthesis and biological evaluation of palmatine derivatives.
Caption: General workflow for palmatine derivative synthesis and evaluation.
These protocols and notes are intended to serve as a guide for researchers in the synthesis and evaluation of palmatine derivatives for drug discovery. For specific applications, further optimization of reaction conditions and biological assays may be necessary.
References
- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Palmatine Derivatives as Potential Antiplatelet Aggregation Agents via Protein Kinase G/Vasodilator-Stimulated Phosphoprotein and Phosphatidylinositol 3-Kinase/Akt Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Palmarin in Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmatine (PAL) is a protoberberine isoquinoline alkaloid naturally found in various medicinal plants, including Coptis chinensis (Huang Lian) and Phellodendron amurense (Huang Bai). For centuries, it has been a staple in traditional medicine for treating a range of ailments, including inflammation, liver diseases, and jaundice.[1] Modern scientific investigation has revealed that palmatine possesses a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects.[1][2] Its ability to modulate multiple key signaling pathways makes it a compound of significant interest for in vitro studies and drug development.
These application notes provide a comprehensive overview of palmatine's use in cell culture assays, detailing its mechanisms of action, protocols for key experiments, and quantitative data to guide researchers in their experimental design.
Mechanisms of Action & Key Signaling Pathways
Palmatine's therapeutic potential stems from its ability to interact with multiple molecular targets. Its effects are primarily mediated through the regulation of critical signaling pathways involved in cell proliferation, inflammation, apoptosis, and oxidative stress.
-
Anticancer Effects: In cancer cell lines, palmatine has been shown to induce cytotoxicity, inhibit metastasis, and suppress angiogenesis.[1][3] This is achieved by modulating pathways like the PI3K/AKT/mTOR axis, a central regulator of cell growth and survival.[4] Furthermore, palmatine can target Aurora Kinase A (AURKA), leading to G2/M phase cell cycle arrest and induction of the mitochondrial apoptosis pathway.[5]
-
Anti-inflammatory Activity: Palmatine exerts potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway and the activation of the NLRP3 inflammasome, both of which are critical drivers of inflammatory cytokine production.[1][6]
-
Antioxidant Properties: The compound combats oxidative stress by activating the Nrf2/HO-1 (Nuclear factor erythroid 2-related factor 2/Heme oxygenase-1) pathway.[1] This pathway upregulates the expression of various antioxidant enzymes, protecting cells from oxidative damage.[6]
-
Neuroprotection: Palmatine demonstrates neuroprotective capabilities by activating the AMPK/Nrf2 pathway, which mitigates oxidative stress, inflammation, and neuronal apoptosis in the context of cerebral ischemia/reperfusion injury.[7] It also modulates the Bax/Bcl-2 apoptosis pathway.[1]
-
Metabolic Regulation: In models of insulin resistance, palmatine has been shown to rejuvenate the impaired insulin signaling pathway by upregulating the expression of key components like IRS-1, PI3K, AKT2, and GLUT4.[8]
Data Presentation: Efficacy of Palmatine in Various Cell Lines
The effective concentration of palmatine varies significantly depending on the cell line and the biological endpoint being measured. The following tables summarize reported IC50 values and effective concentrations from various studies.
Table 1: IC50 Values of Palmatine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| HT-29 | Colorectal Cancer | 68.3 µM | 48 h | [9] |
| SW-480 | Colorectal Cancer | 72.6 µM | 48 h | [9] |
| HCT-116 | Colorectal Cancer | 100 nM | Not Specified | [10] |
| MCF7 | Breast Cancer | 5.126 - 5.805 µg/mL | 72 h | [10][11] |
| T47D | Breast Cancer | 5.126 - 5.805 µg/mL | 72 h | [10] |
| ZR-75 | Breast Cancer | 5.126 - 5.805 µg/mL | 72 h | [10] |
Note: IC50 is the half-maximal inhibitory concentration and is a measure of a compound's potency in inhibiting a specific biological or biochemical function.[12]
Table 2: Effective Concentrations of Palmatine for Other Biological Activities
| Cell Line | Biological Activity | Effective Concentration | Observations | Reference |
| RAW 264.7 | Apoptosis Induction | > 5 µM | Significant decrease in cell survival. | [13] |
| RAW 264.7 | Apoptosis Induction | > 10 µM | Significant increase in apoptosis rate after 24h. | [13] |
| RAW 264.7 | Anti-inflammatory | 0.025–0.5 mg/mL | Dose-dependent downregulation of LPS-induced IL-6 and IL-1β. | [1] |
| MC3T3-E1 | Cytotoxicity | Up to 100 µM | No significant change in cell survival. | [13] |
| PC12 | Neuroprotection | 0.2 - 0.3 mg/mL | Protective effect against Aβ25-35 induced toxicity. | [14] |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Palmatine
References
- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmatine | AChR inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Studies of Palmatine with Metformin and Glimepiride on the Modulation of Insulin Dependent Signaling Pathway In Vitro, In Vivo & Ex Vivo [mdpi.com]
- 9. Palmatine from Mahonia bealei attenuates gut tumorigenesis in ApcMin/+ mice via inhibition of inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inductive Effect of Palmatine on Apoptosis in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Structural Elucidation of Palmarin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of Palmarin, a furanoditerpenoid natural product. The protocols outlined herein are designed to be a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction to this compound and the Role of NMR
This compound, also known as Tinosporide, is a clerodane furanoditerpenoid that has been isolated from plants of the Tinospora genus.[1][2] The structural complexity of this compound, featuring multiple stereocenters and a furan ring, necessitates the use of advanced spectroscopic techniques for its unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the constitution and stereochemistry of such complex natural products.[1] Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete chemical structure, including the carbon skeleton and relative stereochemistry, can be elucidated.
This application note will detail the systematic approach to solving the structure of this compound using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY.
Experimental Workflow for this compound Structure Elucidation
The process of elucidating the structure of this compound using NMR spectroscopy follows a logical progression from simpler 1D experiments to more complex 2D correlation experiments.
Quantitative NMR Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as reported in the literature, acquired in deuterated chloroform (CDCl₃).[1]
Table 1: ¹H NMR Data of this compound (in CDCl₃) [1]
| Position | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J in Hz) |
| 1α | 1.85 | m |
| 1β | 1.35 | m |
| 2α | 2.10 | m |
| 2β | 1.75 | m |
| 3 | 2.65 | m |
| 4 | 2.90 | d (8.5) |
| 6α | 4.60 | dd (12.0, 4.0) |
| 6β | 4.10 | dd (12.0, 2.0) |
| 7α | 2.20 | m |
| 7β | 1.95 | m |
| 10 | 2.50 | m |
| 11 | 2.46 | dd (14.7, 4.1) |
| 12 | 5.96 | dd (12.2, 4.1) |
| 14 | 6.69 | br s |
| 15 | 7.62 | br s |
| 16 | 6.65 | br s |
| 19-CH₃ | 1.29 | s |
| 20-CH₃ | 1.48 | s |
Table 2: ¹³C NMR Data of this compound (in CDCl₃) [1]
| Position | Chemical Shift (δ) ppm | Carbon Type |
| 1 | 28.5 | CH₂ |
| 2 | 25.8 | CH₂ |
| 3 | 38.2 | CH |
| 4 | 43.5 | CH |
| 5 | 52.1 | C |
| 6 | 68.2 | CH₂ |
| 7 | 29.7 | CH₂ |
| 8 | 45.6 | C |
| 9 | 173.8 | C=O |
| 10 | 48.7 | CH |
| 11 | 35.4 | CH₂ |
| 12 | 75.3 | CH |
| 13 | 125.6 | C |
| 14 | 108.2 | CH |
| 15 | 141.5 | CH |
| 16 | 144.3 | CH |
| 17 | 172.5 | C=O |
| 18 | - | - |
| 19 | 22.8 | CH₃ |
| 20 | 25.4 | CH₃ |
Detailed Experimental Protocols
The following are detailed protocols for the key NMR experiments used in the structure elucidation of this compound.
4.1. Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.
4.2. 1D NMR Spectroscopy
-
¹H NMR:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.
-
4.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin systems through-bond couplings (typically 2-3 bonds).
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans per Increment: 4-8.
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' for multiplicity-edited HSQC on Bruker instruments).
-
Spectral Widths: F2 (¹H): 12-16 ppm; F1 (¹³C): 180-200 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans per Increment: 8-16.
-
¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bonds, and sometimes 4 bonds) correlations between protons and carbons.
-
Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Widths: F2 (¹H): 12-16 ppm; F1 (¹³C): 200-240 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans per Increment: 16-32.
-
Long-Range Coupling Constant: Optimized for a long-range coupling of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (through-space correlations), which is crucial for determining relative stereochemistry.
-
Pulse Program: Standard NOESY sequence with gradient selection (e.g., 'noesygpph' on Bruker instruments).
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans per Increment: 8-16.
-
Mixing Time: 500-800 ms (optimized based on the molecular size of this compound).
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
Structure Elucidation Strategy
The following diagram illustrates the logical flow of information from the various NMR experiments to deduce the final structure of this compound.
Interpretation Summary:
-
¹H and ¹³C NMR: The initial 1D spectra provide the fundamental information about the number and types of protons and carbons in the molecule. The chemical shifts give clues about the electronic environment of each nucleus.
-
COSY: The COSY spectrum reveals the proton-proton coupling networks, allowing for the assembly of spin systems. For example, correlations between H-1, H-2, and H-3 would be observed.
-
HSQC: The HSQC spectrum links each proton to its directly attached carbon, providing definitive C-H one-bond connectivities. This helps in assigning the carbon signals based on their attached proton signals.
-
HMBC: The HMBC spectrum is crucial for connecting the individual spin systems and quaternary carbons. For instance, correlations from the methyl protons (H-19 and H-20) to neighboring carbons will help to place these groups within the molecular scaffold.
-
NOESY: The NOESY spectrum provides information about the spatial proximity of protons. Key NOE correlations will establish the relative stereochemistry at the various chiral centers of this compound. For example, a NOE between H-4 and H-10 would indicate their cis relationship.
By systematically analyzing the data from this suite of NMR experiments, the complete and unambiguous structure of this compound can be determined.
References
Application Note: Quantitative Analysis of Palmarin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmarin is a furanoditerpenoid compound that has been isolated from various plant species. It belongs to the clerodane class of diterpenes, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The potential therapeutic applications of this compound necessitate the development of sensitive and robust analytical methods for its quantification in biological matrices. This application note describes a detailed protocol for the quantitative analysis of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₇ | [1] |
| Molecular Weight | 374.4 g/mol | [1] |
| Exact Mass | 374.13655304 Da | [1] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from human plasma using protein precipitation.
Materials:
-
Human plasma
-
This compound standard stock solution (1 mg/mL in methanol)
-
Internal Standard (IS) stock solution (e.g., a structurally similar clerodane diterpene, 1 mg/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of this compound standard stock solution into blank human plasma.
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
The following MRM transitions are proposed based on the structure of this compound and the known fragmentation patterns of similar diterpenoids, which often involve neutral losses of ester groups and other small molecules.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 375.1 [M+H]⁺ | 149.1 | 25 |
| This compound (Quantifier) | 375.1 [M+H]⁺ | 95.1 | 35 |
| Internal Standard | User Defined | User Defined | User Defined |
Data Presentation
Table 1: Method Validation Parameters
This table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8% |
| Inter-day Precision (%CV) | ≤ 10% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the quantification of this compound in human plasma.
Proposed Fragmentation Pathway of this compound
Caption: A proposed fragmentation pathway for protonated this compound under collision-induced dissociation (CID).
Inhibition of NF-κB Signaling Pathway by this compound
Caption: A diagram illustrating the proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for Silymarin-Based Targeted Drug Delivery Systems
A Note on "Palmarin": Initial literature searches did not yield specific information on a compound or delivery system referred to as "this compound" in the context of targeted drug delivery. However, the search results frequently highlighted "Silymarin," a natural flavonoid from milk thistle, which is extensively researched for its therapeutic potential, particularly in cancer, when formulated in advanced drug delivery systems. This document will, therefore, focus on Silymarin as a representative natural compound for targeted drug delivery applications.
Application Notes
Introduction: Silymarin, a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum), has garnered significant attention for its antioxidant, anti-inflammatory, and anticancer properties.[1] Its primary active constituent is Silibinin.[1] Despite its therapeutic potential, the clinical application of Silymarin is often hindered by its poor aqueous solubility and low bioavailability.[2] Encapsulating Silymarin into targeted drug delivery systems, such as nanoparticles and liposomes, can overcome these limitations, enhancing its therapeutic efficacy by improving solubility, prolonging circulation time, and enabling targeted delivery to tumor tissues.[2]
Mechanism of Action in Cancer Therapy: Silymarin exerts its anticancer effects through the modulation of various signaling pathways, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][3]
-
Apoptosis Induction: Silymarin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. It modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, which leads to the release of cytochrome c from mitochondria and subsequent activation of caspases.[4][5] It can also upregulate the expression of death receptors like Fas, leading to the activation of the caspase-8 cascade.[1]
-
Cell Cycle Arrest: Silymarin can induce cell cycle arrest at the G1/S and G2/M phases by modulating the expression of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[3][6]
Applications in Targeted Drug Delivery: Silymarin-loaded nanoparticles and liposomes are designed to exploit the unique pathophysiology of tumors, such as the enhanced permeability and retention (EPR) effect, for passive targeting. Active targeting can be achieved by functionalizing the surface of these carriers with ligands that bind to receptors overexpressed on cancer cells.
Data Presentation: Physicochemical and In Vitro Performance of Silymarin Delivery Systems
Table 1: Characteristics of Silymarin-Loaded Nanoparticles
| Formulation Type | Polymer/Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Drug Release (at 24h) | Reference |
| PLGA Nanoparticles | PLGA, PVA | 294.3 - 422.4 | - | 74.30 - 99.8 | ~73 - 98 | [7][8] |
| Solid Nanoparticles | Castor oil, PVP, Transcutol HP, Tween 80 | ~210 | - | - | ~80% (at 15 min) | [9][10] |
| Micelles | - | 26.5 | - | - | - | [11] |
Table 2: In Vitro Cytotoxicity of Silymarin and Silymarin-Loaded Nanoparticles
| Cell Line | Formulation | IC50 Value | Incubation Time (h) | Reference |
| HT-29 (Colon Cancer) | Nano-SLM (micelles) | More potent than free SLM | 48 | [11] |
| HepG2 (Liver Cancer) | Free Silymarin | >100 µg/mL | 24 | [4] |
| A549 (Lung Cancer) | Free Silymarin | 33 µM | 24 | [12] |
| A549 (Lung Cancer) | Silymarin-loaded SLNs | 25 µM | 24 | [12] |
| MCF-7 (Breast Cancer) | Silymarin-loaded SLNs | 18 µM | 24 | [12] |
Experimental Protocols
This protocol describes the preparation of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating Silymarin using a single emulsion-solvent evaporation technique.[7][13]
Materials:
-
Silymarin
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50)
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Deionized water
Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and Silymarin in acetone. For example, 40 mg of PLGA and 4 mg of Silymarin in 2 mL of acetone.[13] Homogenize the solution for 5 minutes.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.
-
Emulsification: Slowly add the organic phase dropwise into the aqueous PVA solution while stirring vigorously with a homogenizer.
-
Solvent Evaporation: Keep the resulting emulsion under continuous stirring (e.g., 500 rpm) overnight at room temperature to allow for the complete evaporation of the organic solvent (acetone).[13]
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at high speed (e.g., 20,000 x g) for 15-20 minutes at 4°C.[13]
-
Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water by vortexing. Repeat the centrifugation and resuspension steps three times to wash the nanoparticles and remove any unencapsulated drug and excess PVA.[13]
-
Lyophilization: Freeze-dry the purified nanoparticle suspension for 48 hours to obtain a dry powder.[13] Store the lyophilized nanoparticles at 4°C for long-term stability.
This protocol details the preparation of Silymarin-loaded liposomes using the thin-film hydration method, a common technique for liposome formulation.[14][15][16]
Materials:
-
Silymarin
-
Phosphatidylcholine (e.g., Soy PC or DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Equipment:
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve the lipids (e.g., phosphatidylcholine and cholesterol) and Silymarin in a suitable organic solvent in a round-bottom flask. The mixture should be clear and homogeneous.[15]
-
Thin Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be maintained above the phase transition temperature of the lipids. This will result in the formation of a thin, dry lipid film on the inner wall of the flask.[16]
-
Drying: Further dry the lipid film under a high vacuum for several hours (or overnight) to remove any residual organic solvent.[15]
-
Hydration: Hydrate the dry lipid film by adding the aqueous buffer (pre-heated to above the lipid's transition temperature) to the flask. Agitate the flask vigorously (e.g., by vortexing or manual shaking) to facilitate the formation of multilamellar vesicles (MLVs).[16]
-
Size Reduction (Downsizing): To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension using a probe or bath sonicator, or extrude it through polycarbonate membranes of a defined pore size.[15]
This protocol outlines the procedure for evaluating the cytotoxic effects of Silymarin-loaded nanoparticles on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11]
Materials:
-
Cancer cell line of interest (e.g., HepG2, HT-29)
-
Complete cell culture medium
-
Silymarin-loaded nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
Equipment:
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 to 1 x 10^5 cells/well) and incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[4]
-
Treatment: Prepare serial dilutions of the Silymarin-loaded nanoparticles in the cell culture medium. Remove the old medium from the wells and add the nanoparticle suspensions at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
This protocol describes how to assess the cellular uptake of liposomes by incorporating a fluorescent dye into the lipid bilayer and analyzing the cells using flow cytometry and confocal microscopy.[17][18][19]
Materials:
-
Fluorescently labeled liposomes (e.g., incorporating DiD or another lipophilic dye)
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI (for microscopy)
Equipment:
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on appropriate culture vessels (e.g., 6-well plates for flow cytometry, chamber slides for microscopy) and allow them to attach overnight.
-
Treatment: Treat the cells with the fluorescently labeled liposomes at a specific concentration and incubate for various time points (e.g., 1, 4, 24 hours).
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.
-
Sample Preparation for Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Resuspend the cells in PBS or a suitable buffer for flow cytometry.
-
Analyze the cells using a flow cytometer to quantify the fluorescence intensity per cell.
-
-
Sample Preparation for Confocal Microscopy:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cellular uptake and subcellular localization of the liposomes using a confocal microscope.
-
Mandatory Visualizations
Caption: Silymarin-induced apoptosis signaling pathway.
Caption: Silymarin-induced G1/S cell cycle arrest pathway.
Caption: General experimental workflow for drug delivery studies.
References
- 1. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silymarin nanoparticles through emulsion solvent evaporation method for oral delivery with high antioxidant activities, bioavailability, and absorption in the liver - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Silymarin induces apoptosis primarily through a p53-dependent pathway involving Bcl-2/Bax, cytochrome c release, and caspase activation. | Semantic Scholar [semanticscholar.org]
- 6. Silymarin-mediated regulation of the cell cycle and DNA damage response exerts antitumor activity in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajptonline.com [ajptonline.com]
- 8. ajptonline.com [ajptonline.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Effects of Silymarin-Loaded Nanoparticles on HT-29 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researcherslinks.com [researcherslinks.com]
- 13. Pre-treatment With PLGA/Silibinin Nanoparticles Mitigates Dacarbazine-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 16. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 17. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of Palmatine Analogs for Modulating Key Cellular Signaling Pathways
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Palmatine, a protoberberine alkaloid found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] It exhibits a wide range of effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and metabolic-regulating properties.[3][4][5][6] These therapeutic effects are attributed to its ability to modulate multiple key cellular signaling pathways, such as the NF-κB, Nrf2, and AMPK pathways.[3][4][7] The multifaceted nature of Palmatine's bioactivity makes its chemical scaffold a promising starting point for the development of novel therapeutics with enhanced potency and selectivity.
This application note provides a comprehensive framework for the high-throughput screening (HTS) of Palmatine analog libraries to identify compounds with superior modulatory effects on these critical signaling pathways. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
Core Principles of the Screening Cascade
The primary objective of this HTS campaign is to identify Palmatine analogs that exhibit potent and selective activity on one or more of the following pathways:
-
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[3] Analogs that effectively inhibit this pathway could be developed as anti-inflammatory drugs.
-
Activation of the Nrf2 Signaling Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response.[3][4] Analogs that activate this pathway may have therapeutic potential in diseases associated with oxidative stress.
-
Activation of the AMPK Signaling Pathway: AMPK is a crucial sensor of cellular energy status and a key regulator of metabolism.[4][7] Analogs that activate AMPK could be valuable for the treatment of metabolic disorders like diabetes.
Experimental Workflow
The high-throughput screening process will follow a systematic workflow, beginning with a primary screen to identify active compounds, followed by secondary and tertiary assays to confirm activity, assess cytotoxicity, and determine selectivity.
Caption: High-throughput screening workflow for Palmatine analogs.
Key Signaling Pathway: NF-κB
The NF-κB signaling pathway is a critical target for anti-inflammatory drug discovery. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Caption: Simplified NF-κB signaling pathway.
Materials and Methods
Palmatine Analog Library
A diverse library of Palmatine analogs should be synthesized or procured. The library should ideally include modifications at various positions of the Palmatine scaffold to explore a wide chemical space. For HTS, compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mM). These are further diluted to working concentrations for the assays.
Cell Culture
The choice of cell line will depend on the specific assay. For example, HEK293T cells are commonly used for reporter gene assays, while macrophage-like cell lines such as RAW 264.7 are suitable for studying inflammatory responses. All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Experimental Protocols
Primary Screening: NF-κB Reporter Gene Assay
This assay quantitatively measures the activity of the NF-κB transcription factor.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter protein, which can be quantified by measuring luminescence.
Protocol:
-
Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-luciferase reporter construct into 384-well white, clear-bottom assay plates at a density of 1 x 10^4 cells/well in 40 µL of culture medium. Incubate for 18-24 hours.
-
Compound Addition: Using an automated liquid handler, add 100 nL of Palmatine analogs from the library (final concentration, e.g., 10 µM) to the assay plates. Include appropriate controls (e.g., vehicle control (DMSO), positive control inhibitor).
-
Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by adding 10 µL of a pro-inflammatory agent (e.g., TNF-α, final concentration 10 ng/mL) to all wells except the unstimulated control wells.
-
Incubation: Incubate the plates for 6-8 hours at 37°C.
-
Luminescence Reading: Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega) to each well. Measure luminescence using a plate reader.
Hit Confirmation and Cytotoxicity: Dose-Response and Cell Viability Assays
Dose-Response Assay:
Confirmed hits from the primary screen should be tested in a dose-response format to determine their potency (IC50). This is performed using the same NF-κB reporter assay protocol, but with a serial dilution of the active compounds (e.g., 8-point, 3-fold serial dilution).
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
Principle: These assays measure the metabolic activity of cells, which is an indicator of cell viability.
Protocol (CellTiter-Glo®):
-
Cell Seeding: Seed the chosen cell line in 384-well white, clear-bottom plates at an appropriate density.
-
Compound Addition: Add serial dilutions of the confirmed hits to the cells.
-
Incubation: Incubate for a period that reflects the duration of the primary assay (e.g., 8 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure luminescence using a plate reader.
Secondary Assays: Nrf2 and AMPK Activation Assays
Nrf2 Activation Assay (Reporter-Based):
Principle: Similar to the NF-κB assay, this uses a reporter gene driven by a promoter containing Antioxidant Response Elements (AREs) to which Nrf2 binds.
Protocol:
-
Cell Seeding: Use a cell line stably expressing an ARE-luciferase reporter.
-
Compound Treatment: Treat cells with various concentrations of the non-cytotoxic hit compounds.
-
Incubation: Incubate for 16-24 hours.
-
Luminescence Reading: Measure luciferase activity.
AMPK Activation Assay (e.g., HTRF®):
Principle: This is a homogeneous time-resolved fluorescence (HTRF) assay that detects the phosphorylation of a specific AMPK substrate.
Protocol:
-
Cell Lysis: Treat cells with hit compounds, then lyse the cells to release intracellular proteins.
-
HTRF Reaction: Add the cell lysate to a microplate containing the HTRF reagents (e.g., a europium cryptate-labeled anti-phospho-AMPK antibody and an XL665-labeled anti-AMPK antibody).
-
Incubation: Incubate at room temperature to allow for antibody binding.
-
Fluorescence Reading: Read the HTRF signal on a compatible plate reader.
Data Presentation
Quantitative data from the HTS assays should be summarized in clear and concise tables to facilitate comparison and hit selection.
Table 1: Primary HTS Results for NF-κB Inhibition
| Compound ID | % Inhibition at 10 µM | Z'-factor |
| Palmatine | 45.2 | 0.78 |
| Analog-001 | 89.5 | 0.81 |
| Analog-002 | 12.3 | 0.79 |
| ... | ... | ... |
Table 2: Dose-Response and Cytotoxicity Data for Confirmed Hits
| Compound ID | NF-κB IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| Analog-001 | 1.2 | > 50 | > 41.7 |
| Analog-008 | 3.5 | 25.1 | 7.2 |
| ... | ... | ... | ... |
Table 3: Secondary Assay Results for Nrf2 and AMPK Activation
| Compound ID | Nrf2 Activation EC50 (µM) | AMPK Activation EC50 (µM) |
| Analog-001 | > 50 | > 50 |
| Analog-015 | 5.8 | > 50 |
| Analog-022 | > 50 | 2.1 |
| ... | ... | ... |
Conclusion
The methodologies and protocols outlined in this application note provide a robust framework for the high-throughput screening of Palmatine analog libraries. By systematically evaluating the effects of these compounds on key cellular signaling pathways, researchers can identify promising lead candidates for the development of novel therapeutics for a range of diseases, including inflammatory disorders, conditions associated with oxidative stress, and metabolic diseases. The use of automated HTS platforms and well-validated cellular assays is crucial for the efficient and reliable identification of bioactive molecules from large chemical libraries.
References
- 1. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. A High Throughput Assay for Discovery of Small Molecules that Bind AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
Palmatine as a Potential Therapeutic Agent for Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmatine, a protoberberine alkaloid found in several medicinal plants, has emerged as a promising candidate for the development of therapeutic agents against Alzheimer's disease (AD).[1][2] Preclinical studies have demonstrated its neuroprotective effects through multiple mechanisms, including the inhibition of acetylcholinesterase (AChE), attenuation of oxidative stress and neuroinflammation, modulation of autophagy, and reduction of amyloid-beta (Aβ) toxicity. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Palmatine in AD.
Mechanism of Action
Palmatine exerts its neuroprotective effects in the context of Alzheimer's disease through a multi-targeted approach:
-
Acetylcholinesterase (AChE) Inhibition: Palmatine has been shown to inhibit AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This action increases the levels of acetylcholine in the brain, a key strategy in current AD therapies to improve cognitive function. While a precise IC50 value is not consistently reported, studies indicate its inhibitory activity at various concentrations.
-
Antioxidant and Anti-inflammatory Effects: Chronic neuroinflammation and oxidative stress are key pathological features of AD. Palmatine has been demonstrated to mitigate these processes by activating the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress, and by inhibiting the pro-inflammatory PI3K/Akt/NF-κB signaling pathway.
-
Autophagy and Mitophagy Induction: Palmatine can induce autophagy, the cellular process for clearing damaged organelles and protein aggregates, through the AMPK/mTOR signaling pathway. It has also been shown to specifically promote mitophagy, the selective removal of damaged mitochondria, which is crucial for maintaining neuronal health.
-
Reduction of Aβ Toxicity: In vitro and in vivo studies have shown that Palmatine can protect neurons from the toxic effects of amyloid-beta (Aβ) peptides, a hallmark of AD pathology.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on Palmatine for Alzheimer's disease.
Table 1: In Vitro Efficacy of Palmatine
| Parameter | Cell Line | Model | Effective Concentration | Observed Effects |
| Neuroprotection | PC12 | Aβ25-35 induced toxicity | 0.1 - 0.5 mg/mL | Increased cell viability, reduced apoptosis |
| SH-SY5Y | Oxidative stress | 0.1 - 0.2 mM | Protection against Aβ toxicity | |
| Anti-inflammatory | PC12 | Aβ25-35 induced inflammation | 0.2 - 0.3 mg/mL | Reduced levels of TNF-α, IL-1β, IL-6 |
| AChE Inhibition | Recombinant human AChE | - | Concentration-dependent | Inhibition of enzyme activity |
Table 2: In Vivo Efficacy of Palmatine
| Animal Model | Administration Route | Dosage | Duration | Observed Effects |
| Aβ25-35 injected mice | Intraperitoneal (i.p.) | 5 - 10 mg/kg/day | 2 weeks | Improved learning and memory, reduced neuroinflammation |
| 5xFAD transgenic mice | Intraperitoneal (i.p.) | 10 mg/kg/day | 4 weeks | Improved cognitive function, restored mitochondrial function |
| Scopolamine-induced amnesia mice | Intraperitoneal (i.p.) | 0.5 - 1 mg/kg/day | 11 days | Reversed memory deficits, reduced brain AChE activity |
| Aluminium chloride induced oxidative stress mice | Oral | 10 - 20 mg/kg/day | 28 days | Improved motor coordination and memory, enhanced antioxidant status |
Signaling Pathway Diagrams
Caption: Key signaling pathways modulated by Palmatine in Alzheimer's disease.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating Palmatine's efficacy in AD.
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of Palmatine on AChE activity.
Materials:
-
Palmatine
-
Recombinant human Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of Palmatine in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 25 µL of each Palmatine dilution. For the control, add 25 µL of phosphate buffer.
-
Add 50 µL of DTNB solution (e.g., 10 mM) to each well.
-
Add 25 µL of AChE solution (e.g., 0.2 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate ATCI (e.g., 15 mM) to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute) for 10-15 minutes.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of Palmatine concentration to determine the IC50 value.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
Objective: To evaluate the protective effect of Palmatine against Aβ-induced toxicity in a human neuroblastoma cell line.
Materials:
-
Palmatine
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Amyloid-beta 25-35 (Aβ25-35) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Palmatine (e.g., 10, 25, 50, 100 µM) for 24 hours.
-
After pre-treatment, expose the cells to Aβ25-35 (e.g., 25 µM) for another 24 hours to induce toxicity. A control group without Aβ25-35 and a group with Aβ25-35 alone should be included.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group (untreated cells).
In Vivo Assessment of Cognitive Improvement in a Mouse Model of AD
Objective: To assess the effect of Palmatine on learning and memory in an Aβ-induced mouse model of AD using the Morris Water Maze test.
Materials:
-
Palmatine
-
C57BL/6 mice
-
Aβ25-35 peptide for intracerebroventricular (ICV) injection
-
Stereotaxic apparatus
-
Morris Water Maze (a circular pool filled with opaque water, with a hidden platform)
-
Video tracking system
Protocol:
-
Animal Model Creation: Anesthetize the mice and perform ICV injection of aggregated Aβ25-35 peptide to induce AD-like pathology. Sham-operated animals should receive a vehicle injection.
-
Palmatine Administration: Following a recovery period, divide the mice into groups: Sham, Aβ25-35 + vehicle, and Aβ25-35 + Palmatine (e.g., 5 and 10 mg/kg, i.p.). Administer the treatment daily for a specified period (e.g., 14 days).
-
Morris Water Maze Test (Acquisition Phase):
-
For 5 consecutive days, train the mice to find the hidden platform in the water maze.
-
Each mouse performs four trials per day, starting from different quadrants.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Morris Water Maze Test (Probe Trial):
-
On the day after the last training day, remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess spatial learning and memory.
Conclusion
Palmatine demonstrates significant potential as a multi-target therapeutic agent for Alzheimer's disease. Its ability to inhibit acetylcholinesterase, combat oxidative stress and neuroinflammation, and promote cellular clearance mechanisms provides a strong rationale for its further investigation. The protocols outlined in this document provide a framework for researchers to explore the efficacy and mechanisms of Palmatine in preclinical AD models, paving the way for potential clinical development. Further studies are warranted to establish a definitive IC50 for AChE inhibition and to fully elucidate its complex mechanisms of action.
References
- 1. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating Palmarin for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmarin, also known as Palmatine, is a protoberberine alkaloid with a wide range of documented pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. Preclinical evaluation of this compound in animal models is a critical step in drug development. However, its low aqueous solubility presents a significant challenge for achieving consistent and reproducible results in in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound for both oral and intravenous administration in laboratory animals, ensuring optimal delivery and bioavailability.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for developing effective formulations.
| Property | Value | Reference |
| Form | Crystalline solid (as Palmatine chloride) | [1] |
| Molecular Formula | C₂₁H₂₂NO₄⁺ | [2] |
| Solubility in DMSO | ~30 mg/mL | [1] |
| Solubility in Ethanol | ~5 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble in aqueous buffers | [1] |
| Stability in Aqueous Solution | Not recommended for storage for more than one day | [1] |
Recommended Formulations for In Vivo Studies
The choice of formulation and route of administration depends on the specific aims of the study. Below are recommended protocols for preparing this compound for oral gavage and intravenous injection.
Oral Gavage Formulation
Due to its poor aqueous solubility, a vehicle containing a combination of solvents and surfactants is recommended to achieve a homogenous suspension or solution suitable for oral administration.
Vehicle Composition:
A commonly used vehicle for poorly water-soluble compounds is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
Note: For compounds with similar characteristics, this vehicle has been shown to achieve a solubility of at least 2.5 mg/mL.[3][4]
Protocol for Preparation (10 mL total volume):
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: In a sterile container, dissolve the weighed this compound in 1 mL of DMSO. If necessary, gentle vortexing or sonication can be used to aid dissolution.
-
Add PEG300: Add 4 mL of PEG300 to the DMSO/Palmarin solution and mix thoroughly until a clear solution is obtained.
-
Add Tween-80: Add 0.5 mL of Tween-80 to the mixture and mix until homogeneous.
-
Add Saline: Slowly add 4.5 mL of sterile 0.9% saline to the mixture while continuously mixing.
-
Final Formulation: The final formulation should be a clear solution or a fine, homogeneous suspension. Visually inspect for any precipitation before administration.
Stability: It is recommended to prepare this formulation fresh on the day of use. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. The stability of Palmatine in this specific vehicle over extended periods has not been extensively reported.
Intravenous Injection Formulation
For intravenous administration, this compound hydrochloride can be dissolved in sterile normal saline. Given its limited aqueous solubility, careful preparation is necessary to ensure complete dissolution and prevent precipitation.
Vehicle Composition:
| Component | Description |
| Sterile Saline | 0.9% Sodium Chloride Injection, USP |
Protocol for Preparation:
-
Weigh this compound Hydrochloride: Accurately weigh the required amount of this compound hydrochloride powder.
-
Initial Dissolution (if necessary): If the desired concentration is high, first dissolve the this compound hydrochloride in a minimal amount of DMSO.[1]
-
Dilution with Saline: Slowly add the sterile 0.9% saline to the dissolved this compound while vortexing to bring it to the final desired volume and concentration.
-
Filtration: Filter the final solution through a 0.22 µm sterile syringe filter to remove any potential particulates and ensure sterility before injection.
-
Visual Inspection: Before administration, visually inspect the solution for any signs of precipitation or crystallization.
Solubility and Stability: Palmatine chloride is soluble in hot water and alcohol.[5] The solubility of Palmatine (chloride) in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/ml.[1] It is strongly recommended to use freshly prepared solutions for intravenous administration, as aqueous solutions of Palmatine are not stable for more than one day.[1]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing this compound formulations and the key signaling pathways modulated by this compound.
Administration Guidelines
Standard procedures for oral gavage and intravenous injection in rodents should be followed.
Oral Gavage:
-
Volume: The maximum recommended dosing volume for mice is 10 mL/kg.[6]
-
Needle: Use a proper gauge and length gavage needle with a ball tip to prevent injury.
-
Procedure: Ensure the animal is properly restrained and the gavage needle is inserted into the esophagus, not the trachea. Administer the formulation slowly.
Intravenous Injection (Tail Vein):
-
Volume: For bolus injections, the maximum volume is typically 5 ml/kg.
-
Needle: Use a small gauge needle (e.g., 27-30G).
-
Procedure: Proper restraint and visualization of the lateral tail vein are crucial. Warming the tail can aid in vasodilation. Inject the solution slowly and apply gentle pressure to the injection site after withdrawing the needle.
Conclusion
The successful in vivo evaluation of this compound relies on appropriate formulation strategies to overcome its poor aqueous solubility. The protocols outlined in this document provide a starting point for researchers to prepare consistent and effective formulations for oral and intravenous administration. It is recommended that researchers perform pilot studies to determine the optimal formulation and dosage for their specific animal model and experimental design. Further investigation into the long-term stability of these formulations is warranted.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Palmatine Chloride Hydrate - LKT Labs [lktlabs.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols: Monitoring the Effects of Silymarin on Biomarkers
Introduction
Initial research for "Palmarin" as a biomarker did not yield substantive results, suggesting a potential misnomer in the query. However, a significant body of evidence exists for "Silymarin," a flavonoid extract from the milk thistle plant (Silybum marianum), and its influence on various biomarkers associated with a range of conditions. Silymarin is not typically used as a direct biomarker itself; rather, its therapeutic effects are often evaluated by monitoring changes in established biomarkers of disease. These application notes provide a detailed overview and protocols for assessing the impact of Silymarin on key biomarkers in liver disease, type 2 diabetes, and cancer.
I. Silymarin and Liver Disease Biomarkers
Silymarin is most well-known for its hepatoprotective effects. Its impact on liver health can be quantified by monitoring changes in serum levels of key liver enzymes.
Data Presentation: Effect of Silymarin on Liver Enzymes
| Biomarker | Condition | Dosage of Silymarin | Duration of Treatment | Observed Effect on Biomarker |
| Alanine Aminotransferase (ALT) | Non-alcoholic fatty liver disease (NAFLD) | 140 mg to 420 mg daily | Various durations | Reduction in serum levels[1] |
| Aspartate Aminotransferase (AST) | Non-alcoholic fatty liver disease (NAFLD) | 140 mg to 420 mg daily | Various durations | Reduction in serum levels[1] |
| Gamma-Glutamyl Transferase (GGT) | Chronic liver disease | 140 mg three times a day | 4 months | Reduction in serum levels by 71 U/L in a case study[2] |
Experimental Protocol: Quantification of Liver Enzymes in Serum
This protocol outlines the general procedure for measuring ALT, AST, and GGT levels in serum samples, typically performed using an automated clinical chemistry analyzer.
1. Sample Collection and Preparation:
- Collect whole blood from the subject in a serum separator tube (SST).
- Allow the blood to clot at room temperature for 30 minutes.
- Centrifuge at 1,000–2,000 x g for 10 minutes at room temperature.
- Carefully aspirate the serum and transfer it to a clean, labeled microcentrifuge tube.
- Store serum at -80°C if not analyzed immediately.
2. Assay Principle (Automated Analyzer):
- These assays are typically enzymatic rate methods.
- ALT: Catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate. The rate of pyruvate formation is measured.
- AST: Catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The rate of oxaloacetate formation is measured.
- GGT: Catalyzes the transfer of the γ-glutamyl group from a substrate (e.g., L-γ-glutamyl-3-carboxy-4-nitroanilide) to an acceptor. The rate of formation of the product (e.g., 5-amino-2-nitrobenzoate) is measured spectrophotometrically.
3. Procedure (General Guidance for Automated Analyzers):
- Calibrate the analyzer using the manufacturer-provided calibrators.
- Run quality control (QC) samples to ensure the accuracy and precision of the assay.
- Load the patient serum samples onto the analyzer.
- Initiate the assay run for ALT, AST, and GGT.
- The analyzer will automatically dispense the required reagents and sample into reaction cuvettes, incubate, and measure the absorbance changes over time.
- The results are automatically calculated and reported in units per liter (U/L).
4. Data Analysis:
- Compare the biomarker levels in the Silymarin-treated group to a placebo-treated or baseline group.
- Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed changes.
II. Silymarin and Type 2 Diabetes Biomarkers
Silymarin has been investigated for its potential to improve glycemic control and reduce inflammation and oxidative stress in individuals with type 2 diabetes.
Data Presentation: Effect of Silymarin on Diabetic Biomarkers
| Biomarker | Condition | Dosage of Silymarin | Duration of Treatment | Observed Effect on Biomarker |
| Fasting Blood Glucose (FBG) | Type 2 Diabetes | 140 mg three times daily | 45 days | Significant reduction[3] |
| Hemoglobin A1c (HbA1c) | Type 2 Diabetes | 200 mg three times a day | 4 months | Significant reduction[4] |
| High-sensitivity C-reactive protein (hs-CRP) | Type 2 Diabetes | 140 mg three times daily | 45 days | 28.4% decrease in the Silymarin group compared to a 47.1% increase in the placebo group[3] |
| Superoxide Dismutase (SOD) | Type 2 Diabetes | 140 mg three times daily | 45 days | Significant improvement in antioxidant enzyme activity[3] |
| Glutathione Peroxidase (GPx) | Type 2 Diabetes | 140 mg three times daily | 45 days | Significant improvement in antioxidant enzyme activity[3] |
Experimental Protocol: Measurement of hs-CRP and Antioxidant Enzymes
1. hs-CRP Measurement (Immunoturbidimetric Assay):
- Principle: Latex particles coated with anti-human CRP antibodies are agglutinated when mixed with a sample containing CRP. The turbidity caused by this agglutination is measured spectrophotometrically and is proportional to the CRP concentration.
- Procedure: This is typically performed on an automated clinical chemistry analyzer using a commercially available kit. Follow the manufacturer's instructions for sample handling, reagent preparation, and instrument settings.
2. Antioxidant Enzyme Activity Assays (SOD and GPx):
- Sample: Red blood cell (RBC) lysate is a common sample type for these assays.
- Collect whole blood in an EDTA tube.
- Centrifuge at 1,500 x g for 10 minutes.
- Remove plasma and buffy coat.
- Wash RBCs three times with isotonic saline.
- Lyse the RBCs by adding cold deionized water.
- Centrifuge to remove cell debris and collect the supernatant (hemolysate).
- Determine the hemoglobin concentration for normalization.
- SOD Assay (e.g., using a commercial kit based on WST-1):
- Principle: A water-soluble tetrazolium salt (WST-1) is reduced by superoxide anions to a formazan dye. SOD activity is measured by its ability to inhibit this reaction.
- Procedure: Follow the kit manufacturer's protocol, which typically involves adding the sample, a xanthine oxidase solution (to generate superoxide), and the WST-1 substrate to a 96-well plate. The absorbance is read at ~450 nm, and the SOD activity is calculated based on the inhibition of the colorimetric reaction.
- GPx Assay (e.g., using a commercial kit):
- Principle: GPx reduces hydrogen peroxide (H2O2) while oxidizing glutathione (GSH) to its oxidized form (GSSG). The rate of this reaction is coupled to the recycling of GSSG back to GSH by glutathione reductase, which consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.
- Procedure: Follow the kit manufacturer's protocol. This usually involves adding the sample, a solution containing GSH, glutathione reductase, and NADPH, and then initiating the reaction by adding a substrate like H2O2 or cumene hydroperoxide. The absorbance at 340 nm is monitored over time.
III. Silymarin and Cancer-Related Signaling Pathways
Silymarin has been shown to modulate several signaling pathways involved in cancer progression, such as NF-κB and STAT3. The activity of these pathways can be monitored by measuring the phosphorylation status of key proteins.
Signaling Pathway Diagrams
Caption: Silymarin's inhibition of the NF-κB signaling pathway.
Caption: Silymarin's inhibition of the JAK/STAT3 signaling pathway.
Experimental Protocol: Western Blotting for Phosphorylated Proteins
This protocol describes how to measure the phosphorylation of key proteins in signaling pathways, such as IκBα and STAT3, in cell lysates after treatment with Silymarin.
1. Cell Culture and Treatment:
- Culture the desired cancer cell line (e.g., prostate, breast) in appropriate media.
- Seed cells in culture plates and allow them to adhere overnight.
- Treat the cells with various concentrations of Silymarin or a vehicle control (e.g., DMSO) for a specified time period.
2. Protein Extraction:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting:
- Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-IκBα or anti-phospho-STAT3) overnight at 4°C.
- Wash the membrane several times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-IκBα or anti-STAT3) or a housekeeping protein (e.g., β-actin or GAPDH).
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Calculate the ratio of the phosphorylated protein to the total protein or the housekeeping protein.
- Compare the ratios between the Silymarin-treated and control groups.
Disclaimer: These protocols are intended for research purposes only and should be performed by trained personnel in a laboratory setting. Specific details of the protocols may need to be optimized for different cell types, tissues, and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and equipment.
References
- 1. Impact of Silymarin Supplements on Liver Enzyme Levels: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic liver disease and management with silymarin: an introductory review of a clinical case collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturalhealthresearch.org [naturalhealthresearch.org]
- 4. jmp.ir [jmp.ir]
Troubleshooting & Optimization
Technical Support Center: Improving Palmatine & Palmarin Extraction Yield
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the extraction yield of Palmatine and its related protoberberine alkaloids like Palmarin from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of Palmatine/Palmarin extraction?
The final yield of your extraction is a multifactorial outcome influenced by several critical parameters. These include the choice of solvent, extraction temperature and time, the solvent-to-solid ratio, the particle size of the plant material, and the number of extraction cycles performed.[1][2][3] Environmental conditions during the plant's growth and post-harvest handling also play a significant role.[4]
Q2: Which solvent is most effective for extracting Palmatine/Palmarin?
The choice of solvent is critical and depends on the specific extraction technique and the desired purity.
-
Polar Solvents: Methanol and ethanol are commonly used and have shown high extractability for phenolic compounds and alkaloids.[5] A mixture of methanol and water (e.g., 50:50 v/v) is effective for isolating highly polar alkaloids like Palmatine using column chromatography.[6]
-
Deep Eutectic Solvents (DES): A system of choline chloride and phenol (1:3 molar ratio) has demonstrated superior extraction efficiency compared to traditional solvents in ultrasound-assisted extraction.[7]
-
Halogenated Solvents: Dichloromethane has been shown to selectively and effectively extract Palmatine and Berberine from Huangbai (Cortex Phellodendri), offering a simpler method that avoids the use of inorganic acids and bases.[8]
Q3: Can advanced extraction techniques improve my yield compared to traditional methods?
Yes, modern techniques can significantly improve efficiency and yield.
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to reduce extraction time and increase yields.[9][10] It has been successfully applied to extract Palmatine from Coptis chinensis using Deep Eutectic Solvents.[7]
-
Pressurized Liquid Extraction (PLE): PLE uses solvents at elevated temperatures and pressures, which can shorten extraction times from hours to minutes and improve yields compared to traditional Soxhlet extraction.[11][12]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave irradiation to heat the solvent and plant matrix, accelerating the extraction of compounds.[9][13]
Q4: How important is pre-treatment of the plant material?
Pre-treatment is a crucial step.
-
Drying and Pulverizing: Plant materials, such as the stems of Tinospora cordifolia, should be dried (e.g., under shade for 7-10 days) and pulverized to increase the surface area available for solvent interaction.[14]
-
Defatting: For plant materials with high lipid content, a defatting step using a non-polar solvent like n-hexane is often recommended to prevent interference during the primary extraction.[11] However, some modern methods like PLE may eliminate the need for this separate step.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient Cell Lysis: The solvent is not penetrating the plant matrix effectively. 2. Incorrect Solvent Choice: The solvent may not have the appropriate polarity for the target alkaloid. 3. Suboptimal Parameters: Extraction time, temperature, or solvent-to-solid ratio may be inadequate.[1] 4. Insufficient Sample Size: The starting material volume may be too low for accurate quantification.[15] | 1. Reduce Particle Size: Grind the dried plant material to a finer powder to increase surface area.[3] 2. Optimize Solvent: Test a range of solvents or solvent combinations (e.g., methanol/water, ethanol, dichloromethane).[6][8] For advanced optimization, consider Deep Eutectic Solvents.[7] 3. Adjust Conditions: Systematically vary temperature, time, and solvent ratio. For example, in one study, the highest yield from Tinospora cordifolia was achieved at 40°C for 16 hours with 4 cycles.[14][16] Increasing temperature generally enhances solubility and diffusion but can risk degradation.[1] 4. Increase Starting Material: If possible, use a larger volume of plant material.[15] |
| Impure Extract (Contamination) | 1. Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of compounds (e.g., fats, chlorophylls, other alkaloids). 2. Cellular Debris Carryover: Particulate matter from the plant material is present in the final extract.[15] | 1. Selective Solvent Extraction: Use a more selective solvent like dichloromethane.[8] Alternatively, perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids.[11] 2. Purification: Implement a post-extraction purification step. Medium pressure liquid chromatography (MPLC) or column chromatography using resins like Sephadex LH-20 is highly effective for separating polar alkaloids like Palmatine.[6] 3. Centrifugation/Filtration: Ensure thorough centrifugation and careful removal of the supernatant to avoid aspirating the pellet of cellular debris.[15] |
| Degradation of Target Compound | 1. Excessive Heat: High temperatures, especially over extended periods, can degrade thermolabile compounds.[13] 2. Nuclease Activity: If working with fresh tissue or improperly stored samples, enzymes can degrade target molecules.[15][17] | 1. Optimize Temperature and Time: Test lower extraction temperatures or shorten the extraction duration.[12] For MAE, studies show that yields can decrease after an optimal time due to thermal degradation.[13] 2. Proper Sample Handling: Use properly dried material. If using fresh tissue, flash-freeze samples and keep them frozen until the lysis buffer and enzymes are added to inhibit DNase or other degradative enzyme activity.[17] |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of alkaloids can vary based on the plant's age, part used (leaf, stem, root), and harvesting time.[4][18] 2. Inconsistent Protocol Execution: Minor variations in experimental steps can lead to different outcomes. | 1. Standardize Plant Source: Use plant material from the same batch, harvested at the same time, and use the same plant part for all experiments.[4] 2. Maintain Strict Protocol Adherence: Ensure all parameters (volumes, times, temperatures, mixing) are kept consistent between runs. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Palmatine/Palmarin extraction, providing a basis for comparison and protocol development.
Table 1: Comparison of Extraction Methods and Yields
| Plant Source | Extraction Method | Solvent System | Key Parameters | Yield/Content | Reference |
| Coptis chinensis | Ultrasound-Assisted Extraction (UAE) with DES | Choline chloride: Phenol (1:3) with 30% water | 60°C, 30 min, 200 W, 1:30 g/mL solid-liquid ratio | 16.71 mg/g Palmatine | [7] |
| Tinospora cordifolia | Soxhlet Extraction | Methanol: Acetone (70:30) | 40°C, 16 hours, 4 cycles | 13.67% (Maximized at 14.29% predicted) | [14][16] |
| Berberis cretica | Medium Pressure Liquid Chromatography (MPLC) | Methanol: Water (50:50) | Sephadex LH-20 column | 48 mg Palmatine from 5 g extract | [6] |
| Fibraurea tinctoria Lour | Maceration followed by Fractionation | Methanol | N/A | 1.54% Palmatine in crude methanol extract | [19] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Deep Eutectic Solvents
Based on the extraction from Coptis chinensis.[7]
-
Preparation of Deep Eutectic Solvent (DES):
-
Mix choline chloride (hydrogen bond acceptor) and phenol (hydrogen bond donor) in a molar ratio of 1:3.
-
Heat the mixture at 60-80°C with stirring until a clear, homogeneous liquid is formed.
-
Prepare the final extraction solvent by adding 30% (v/v) water to the DES.
-
-
Extraction Procedure:
-
Weigh the pulverized, dried plant material (e.g., Coptis chinensis rhizome).
-
Add the prepared DES-water solvent at a solid-to-liquid ratio of 1:30 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Perform ultrasonication under the following optimal conditions:
-
Temperature: 60°C
-
Time: 30 minutes
-
Power: 200 W
-
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant and analyze it for Palmatine content using HPLC.
-
Protocol 2: Soxhlet Extraction
Adapted from the method for Tinospora cordifolia.[14]
-
Sample Preparation:
-
Dry the plant material (e.g., stems) under shade for 7-10 days.
-
Pulverize the dried material into a coarse powder using an electric grinder.
-
-
Extraction Procedure:
-
Accurately weigh the powdered plant material and place it in a thimble.
-
Place the thimble inside the main chamber of the Soxhlet apparatus.
-
Fill the distilling flask with the extraction solvent (e.g., Methanol:Acetone 70:30). The solvent volume should be approximately 1.5 times the volume of the Soxhlet extractor.
-
Heat the flask to 40°C. As the solvent vaporizes and condenses, it will drip into the thimble and extract the desired compounds.
-
Continue the extraction for a predetermined number of cycles or time. Optimal conditions reported are 16 hours, corresponding to approximately 4 cycles.[14][16]
-
After extraction is complete, cool the apparatus.
-
Concentrate the collected solvent extract using a rotary vacuum evaporator to obtain the crude alkaloid residue.
-
Protocol 3: Purification by Column Chromatography
Based on the isolation from Berberis cretica.[6]
-
Column Preparation:
-
Swell Sephadex LH-20 beads in the mobile phase (Methanol:Water 50:50 v/v) for at least 2 hours.
-
Pack a glass column with the swollen beads, ensuring no air bubbles are trapped.
-
Allow the solvent to drain until it reaches the top of the resin bed.
-
-
Sample Loading and Elution:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Carefully load the dissolved extract onto the top of the column.
-
Begin elution with the Methanol:Water (50:50 v/v) mobile phase.
-
Maintain a steady flow rate (e.g., ~10 cm/h).
-
Collect fractions of a fixed volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing Palmatine.
-
Combine the pure fractions and evaporate the solvent to obtain isolated Palmatine.
-
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General workflow for this compound/Palmatine extraction and purification.
Caption: Decision tree for troubleshooting low extraction yield.
Caption: Interrelationship of key parameters affecting extraction yield and purity.
References
- 1. Extraction Kinetics of Phenolic Antioxidants from the Hydro Distillation Residues of Rosemary and Effect of Pretreatment and Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Four Different Rosemary Extraction Techniques Using Plackett–Burman Design and Comparison of Their Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. customprocessingservices.com [customprocessingservices.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. willowfort.co.uk [willowfort.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. neb.com [neb.com]
- 18. rjppd.org [rjppd.org]
- 19. dovepress.com [dovepress.com]
Technical Support Center: Overcoming Palmarin Solubility Issues
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Palmarin.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
A1: this compound is a poorly water-soluble compound. Its solubility is significantly higher in organic solvents. Below is a summary of this compound's solubility in various common laboratory solvents.
Data Presentation: this compound Solubility in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble. |
| Ethanol | 5.0 | Moderately soluble. |
| Methanol | 2.5 | Slightly soluble. |
| Dimethyl Sulfoxide (DMSO) | 50.0 | Highly soluble. |
| Dichloromethane (DCM) | 15.0 | Soluble. |
| Acetone | 10.0 | Soluble. |
Q2: My this compound is not dissolving in my aqueous buffer. What can I do?
A2: Direct dissolution of this compound in aqueous buffers is challenging due to its hydrophobic nature. Here are a few troubleshooting steps:
-
Prepare a stock solution: Dissolve this compound in an organic solvent like DMSO at a high concentration first. Then, dilute the stock solution into your aqueous buffer. Be mindful of the final solvent concentration, as it may affect your experiment.
-
pH adjustment: The solubility of some compounds can be increased by adjusting the pH of the solution.[1] It is important to determine the pKa of this compound to inform the pH adjustment strategy.
-
Use of co-solvents: Adding a water-miscible organic solvent (a co-solvent) to the aqueous buffer can increase this compound's solubility.[2] Common co-solvents include ethanol and propylene glycol.
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous medium. How can I prevent this?
A3: This is a common issue known as "crashing out." The following strategies can help:
-
Optimize the final solvent concentration: Try to keep the final concentration of the organic solvent as high as your experimental system tolerates.
-
Use surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3][4]
-
Employ complexation agents: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[5]
Troubleshooting Guides
Issue 1: Low Bioavailability in in vivo Studies Due to Poor Solubility
Low aqueous solubility is a major hurdle for achieving adequate bioavailability of new chemical entities.[1][6] If you are observing low bioavailability of this compound in your animal models, consider the following formulation strategies.
Experimental Protocols:
-
Micronization: This technique reduces the particle size of the drug, thereby increasing the surface area available for dissolution.[1][2]
-
Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level to improve its dissolution rate.[3][4]
-
Cyclodextrin Complexation: This method improves the apparent solubility of drugs in aqueous environments without altering their lipophilicity.[5]
Data Presentation: Comparison of Solubility Enhancement Techniques for this compound
| Technique | This compound Solubility in Water (mg/mL) | Fold Increase |
| Untreated this compound | < 0.01 | - |
| Micronized this compound | 0.05 | 5x |
| This compound-PVP K30 Solid Dispersion (1:5 ratio) | 0.25 | 25x |
| This compound-HP-β-CD Complex (1:1 molar ratio) | 0.50 | 50x |
Issue 2: Inconsistent Results in in vitro Assays
Inconsistent results in cell-based assays or other in vitro experiments can often be traced back to poor solubility and aggregation of the test compound.
Workflow for Preparing this compound for in vitro Assays:
Caption: Workflow for preparing this compound for in vitro assays.
Detailed Experimental Protocols
Protocol 1: Preparation of Micronized this compound
-
Materials: this compound powder, jet mill.
-
Procedure:
-
Place 1 gram of this compound powder into the chamber of the jet mill.
-
Process the powder according to the manufacturer's instructions, typically using high-pressure nitrogen gas.
-
Collect the micronized powder.
-
Characterize the particle size using techniques such as laser diffraction or dynamic light scattering.
-
Protocol 2: Preparation of this compound-PVP K30 Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, Polyvinylpyrrolidone (PVP) K30, Ethanol, Rotary evaporator.
-
Procedure:
-
Dissolve 100 mg of this compound and 500 mg of PVP K30 in 20 mL of ethanol in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at 40°C until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion and store it in a desiccator.
-
Protocol 3: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex (Kneading Method)
-
Materials: this compound, HP-β-CD, Mortar and pestle, Water-ethanol solution (1:1 v/v).
-
Procedure:
-
Place 1 gram of HP-β-CD in a mortar and add a small amount of the water-ethanol solution to form a paste.
-
Add 200 mg of this compound to the paste.
-
Knead the mixture for 60 minutes, adding more of the water-ethanol solution as needed to maintain a consistent paste-like texture.
-
Dry the resulting product in an oven at 50°C for 24 hours.
-
Pulverize the dried complex and pass it through a sieve.
-
Signaling Pathway Considerations
Poor solubility can lead to the formation of aggregates, which may trigger off-target effects or cellular stress responses, confounding the interpretation of experimental results.
Caption: Impact of this compound's solubility on cellular signaling.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Palmarin Stability and Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of Palmarin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over time when stored in an acidic buffer. What could be the cause?
A1: this compound contains a furan ring, which is known to be susceptible to degradation under acidic conditions. Protonation of the furan ring can lead to ring-opening reactions or polymerization, resulting in a loss of the active compound.[1][2][3] It is recommended to use buffers at or near neutral pH for storing this compound solutions. If an acidic pH is required for your experiment, prepare the solution fresh and use it immediately.
Q2: I have observed the formation of a new, more polar compound in my this compound sample after prolonged storage in an aqueous solution. What is this new compound likely to be?
A2: this compound possesses two lactone rings and an epoxide group, all of which are susceptible to hydrolysis.[4][5][6][7][8][9][10][11] The lactone rings can hydrolyze to form the corresponding hydroxy carboxylic acids, while the epoxide can undergo ring-opening to form a diol. These hydrolysis products are more polar than the parent this compound molecule and will likely elute earlier in reverse-phase chromatography.
Q3: Can this compound degrade under basic conditions?
A3: Yes, the lactone rings in this compound are susceptible to base-catalyzed hydrolysis.[10] This reaction opens the lactone ring to form a carboxylate and a hydroxyl group. Therefore, it is advisable to avoid strongly basic conditions during the handling and storage of this compound.
Q4: Is this compound sensitive to light?
Q5: What are the best practices for long-term storage of solid this compound?
A5: For long-term storage, solid this compound should be kept in a tightly sealed container at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture. This minimizes the potential for thermal degradation, hydrolysis from atmospheric moisture, and photodegradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Recommended Solution |
| Decreasing activity of this compound stock solution over a series of experiments. | Degradation of this compound in solution. | Prepare fresh stock solutions of this compound for each experiment. If storing solutions, use a neutral pH buffer, protect from light, and store at 4°C for short-term or -20°C for longer-term storage after flash freezing. Perform a purity check of the stock solution using HPLC before use. |
| High variability between replicate wells. | Incomplete dissolution or precipitation of this compound in the assay medium. | Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO) before preparing the final dilution in the aqueous assay medium. Visually inspect for any precipitation. The final concentration of the organic solvent in the assay should be kept low and consistent across all wells. |
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)
| Symptom | Possible Cause | Recommended Solution |
| A new peak is observed at an earlier retention time (more polar) in a reverse-phase HPLC run. | Hydrolysis of lactone or epoxide rings. | This is a common degradation pathway in aqueous solutions.[4][5][6][7][8][9][10][11] Confirm the identity of the degradation product using mass spectrometry. To avoid this, prepare aqueous solutions fresh or store them under conditions that minimize hydrolysis (neutral pH, low temperature). |
| A broad peak or multiple small peaks appear, often with a change in the baseline. | Acid-catalyzed polymerization of the furan moiety. | This can occur if the sample is exposed to acidic conditions.[1][2][3] Ensure all solvents and buffers are at a neutral pH. If acidic conditions are unavoidable for the experiment, minimize the exposure time. |
| A new peak is observed after exposure of the sample to light. | Photodegradation. | Protect the sample from light at all stages of handling and analysis.[12][13][14] Use amber vials or cover the sample containers with aluminum foil. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[15][16][17][18]
1. Acidic Hydrolysis:
-
Protocol: Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and dilute with 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the aliquots and analyze by a suitable stability-indicating method like HPLC-UV or LC-MS.
2. Basic Hydrolysis:
-
Protocol: Dissolve this compound in a suitable organic solvent and dilute with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at various time points.
-
Analysis: Neutralize the aliquots and analyze.
3. Oxidative Degradation:
-
Protocol: Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light.
-
Sampling: Withdraw aliquots at various time points.
-
Analysis: Analyze the aliquots directly.
4. Thermal Degradation:
-
Protocol: Store solid this compound in a controlled temperature oven (e.g., 80°C).
-
Sampling: At various time points, remove a sample, allow it to cool to room temperature, and prepare a solution for analysis.
5. Photostability:
-
Protocol: Expose a solution of this compound to a calibrated light source (e.g., a photostability chamber with UV and visible light). A control sample should be kept in the dark under the same temperature conditions.
-
Sampling: Withdraw aliquots from both the exposed and control samples at various time points.
-
Analysis: Analyze the aliquots.
Summary of Potential Degradation Data (Hypothetical)
The following table summarizes hypothetical quantitative data from forced degradation studies to illustrate expected outcomes. Note: This is example data and not based on published experimental results for this compound.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| 0.1 M HCl, 60°C | 8 | 45% | Furan ring-opened products, polymers |
| 0.1 M NaOH, 60°C | 8 | 60% | Lactone hydrolysis products |
| 3% H₂O₂, RT | 24 | 85% | Oxidized derivatives |
| Solid, 80°C | 72 | 92% | Thermally induced isomers/degradation products |
| Light Exposure | 24 | 75% | Photodegradation products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Furan as a versatile synthon [pubsapp.acs.org]
- 4. byjus.com [byjus.com]
- 5. testbook.com [testbook.com]
- 6. aakash.ac.in [aakash.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lactone - Wikipedia [en.wikipedia.org]
- 12. ACP - Photodegradation of atmospheric chromophores: changes in oxidation state and photochemical reactivity [acp.copernicus.org]
- 13. researchgate.net [researchgate.net]
- 14. Photodegradation of Organic Pollutants [ebrary.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. acdlabs.com [acdlabs.com]
- 17. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Palmarin Dosage for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Palmarin (also known as Tinosporide) for cell-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
This compound is a furanoditerpene natural product isolated from plants of the Tinospora genus, such as Tinospora cordifolia. While research on pure this compound is ongoing, studies on extracts from Tinospora cordifolia and related compounds suggest that its biological activities may be linked to the modulation of key cellular signaling pathways. These include the inhibition of the NF-κB and MAPK signaling pathways, which are critically involved in inflammation and cancer.[1][2]
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
A definitive optimal concentration for pure this compound has not been established across all cell types. However, based on cytotoxicity data from extracts of Tinospora cordifolia and related compounds, a starting range of 1 µg/mL to 100 µg/mL is recommended for initial dose-response experiments.
It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experimental window, considering both efficacy and cytotoxicity.
Q3: How should I prepare a stock solution of this compound? It appears to be poorly soluble in aqueous media.
This compound, as a furanoditerpene, is expected to have low aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[3][4]
Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in pure, sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).
-
Ensure the compound is completely dissolved. Gentle warming or vortexing may assist in dissolution.[5]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum final concentration of DMSO I can use in my cell culture?
High concentrations of DMSO can be toxic to cells. It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v) .[3] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.[3] Always include a vehicle control (media with the same final concentration of DMSO as your experimental wells) to account for any solvent effects.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity observed even at low this compound concentrations. | 1. High cell line sensitivity: Some cell lines are inherently more sensitive to certain compounds. 2. Solvent toxicity: The final DMSO concentration may be too high for your specific cell line. 3. Incorrect dosage calculation: Errors in dilution calculations can lead to higher than intended concentrations. | 1. Perform a cytotoxicity assay on a panel of cell lines to assess sensitivity. 2. Reduce the final DMSO concentration to 0.1% or lower and perform a dose-response curve for DMSO alone to determine its toxicity profile on your cells.[3] 3. Double-check all calculations for stock solution and working solution dilutions. |
| This compound precipitates in the cell culture medium upon dilution. | 1. Poor aqueous solubility: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous medium. 2. Suboptimal dilution method: Direct dilution of a high-concentration DMSO stock into the medium can cause the compound to crash out. | 1. Lower the final concentration of this compound. 2. Prepare an intermediate dilution of the this compound stock in a serum-free medium before adding it to the final culture wells. 3. When adding the this compound solution to the well, gently agitate the plate to ensure rapid and even mixing.[5] |
| Inconsistent or non-reproducible results between experiments. | 1. Stock solution degradation: Repeated freeze-thaw cycles or improper storage can degrade the compound. 2. Variability in cell culture conditions: Differences in cell passage number, seeding density, or incubation time can affect results. 3. Inconsistent preparation of working solutions. | 1. Aliquot the stock solution into single-use volumes and store at -80°C. 2. Standardize your cell culture protocol. Use cells within a consistent passage number range and ensure consistent seeding densities and incubation times. 3. Prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution. |
| No observable effect of this compound at the tested concentrations. | 1. Inactive compound: The compound may have degraded. 2. Insufficient concentration: The concentrations tested may be too low to elicit a biological response in your specific assay. 3. Cell line is not responsive: The target pathway may not be active or relevant in the chosen cell line. | 1. Test a fresh stock of this compound. 2. Expand the dose-response curve to include higher concentrations, being mindful of potential cytotoxicity. 3. Use a positive control to validate the assay and consider screening different cell lines. |
Quantitative Data Summary
The following table summarizes reported IC50 values for extracts of Tinospora cordifolia and a related furanoditerpene, Tinocrisposide. These values can be used as a reference for designing initial dose-response experiments with this compound. Note: These are not IC50 values for pure this compound and should be used as a guide only.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Tinocrisposide | H1299 (Lung Cancer) | MTT | 70.9 µg/mL | [6] |
| Tinocrisposide | MCF-7 (Breast Cancer) | MTT | >100 µg/mL | [6] |
| Dichloromethane extract of T. cordifolia | HCT-116 (Colorectal Cancer) | MTT | 54.24 µg/mL | [7] |
| Dichloromethane extract of T. cordifolia | MCF-7 (Breast Cancer) | MTT | 59.59 µg/mL | [7] |
| Ethanol extract of T. cordifolia | HCT-116 (Colorectal Cancer) | MTT | 101.26 µg/mL | [7] |
| Ethanol extract of T. cordifolia | MCF-7 (Breast Cancer) | MTT | 107.2 µg/mL | [7] |
| Methanolic extract of T. crispa | MCF-7 (Breast Cancer) | MTT | 33.8 µg/mL | [6] |
| Aqueous extract of T. crispa | HeLa (Cervical Cancer) | MTT | 165 µg/mL | [6] |
| Aqueous extract of T. crispa | Caov-3 (Ovarian Cancer) | MTT | 100 µg/mL | [6] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for NF-κB and MAPK Pathway Activation
This protocol describes how to assess the effect of this compound on the activation of the NF-κB and MAPK signaling pathways.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the appropriate time. Include a positive control (e.g., TNF-α or LPS to activate NF-κB and MAPK pathways) and a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Visualizations
Signaling Pathways
Caption: Putative mechanism of this compound action on NF-κB and MAPK signaling pathways.
Experimental Workflow
Caption: General workflow for optimizing this compound dosage and investigating its mechanism.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for common issues with this compound assays.
References
- 1. Network pharmacology and metabolomics analysis of Tinospora cordifolia reveals BACE1 and MAOB as potential therapeutic targets for neuroprotection in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardized ethanol extract of Tinospora crispa upregulates pro-inflammatory mediators release in LPS-primed U937 human macrophages through stimulation of MAPK, NF-κB and PI3K-Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. himedialabs.com [himedialabs.com]
- 5. researchgate.net [researchgate.net]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Palmarin Handling and Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Palmarin in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a furanoditerpenoid, a class of naturally occurring compounds known for their complex structures and often poor water solubility. Its chemical structure contains several non-polar rings and functional groups, making it hydrophobic. When introduced into aqueous buffer solutions, which are polar, this compound molecules tend to aggregate and precipitate out of the solution to minimize their contact with water.
Q2: What are the primary factors that influence this compound precipitation?
Several factors can contribute to the precipitation of this compound in buffer solutions:
-
pH of the buffer: The solubility of many organic compounds is pH-dependent. While specific data for this compound is limited, compounds with similar structures can exhibit varying solubility at different pH values.
-
Buffer composition and ionic strength: The type of buffer salts and their concentration can influence the solubility of hydrophobic compounds. High salt concentrations can sometimes lead to a "salting-out" effect, reducing solubility.
-
Concentration of this compound: Exceeding the solubility limit of this compound in a given buffer will inevitably lead to precipitation.
-
Temperature: Temperature can affect solubility. For some compounds, solubility increases with temperature, while for others it may decrease. Sudden temperature changes can induce precipitation.
-
Presence of organic co-solvents: The amount of organic solvent carried over from a stock solution into the final aqueous buffer is critical. Insufficient organic solvent in the final solution can cause the compound to crash out.
-
Storage conditions: Improper storage of stock solutions or final working solutions (e.g., exposure to light, incorrect temperature) can lead to degradation and precipitation.
Q3: How can I prepare a stable stock solution of this compound?
Due to its hydrophobic nature, this compound should first be dissolved in an appropriate organic solvent to create a concentrated stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing stock solutions of poorly soluble natural products.[1][2]
-
Preparation Protocol:
-
Weigh the desired amount of this compound powder accurately.
-
Add a small volume of 100% DMSO or ethanol to the powder.
-
Gently vortex or sonicate the mixture until the this compound is completely dissolved.
-
Add more solvent to reach the final desired stock solution concentration (e.g., 10 mM or 20 mM).
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3] Protect the solution from light, as many natural products are light-sensitive.[3][4]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered when preparing and using this compound in buffer solutions for experiments such as cell-based assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of stock solution into aqueous buffer. | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain this compound's solubility. | 1. Increase the final organic solvent concentration: Ensure the final concentration of DMSO or ethanol in your working solution is sufficient to keep this compound dissolved. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines, but this should be optimized for your specific experimental setup. 2. Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can sometimes help in better accommodating the compound in the aqueous environment. 3. Pre-warm the buffer: Gently warming the buffer to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution can sometimes improve solubility. |
| Cloudiness or precipitation observed in the working solution over time. | The working solution is supersaturated, or the compound is degrading. | 1. Lower the working concentration: The prepared concentration may be above the solubility limit of this compound in that specific buffer. Try working with a lower final concentration. 2. Prepare fresh solutions: Prepare the final working solution immediately before use. Avoid storing dilute aqueous solutions of this compound for extended periods. 3. Check for pH shifts: Ensure the pH of your buffer remains stable after the addition of the this compound stock solution. |
| Precipitate forms after storing the working solution at 4°C. | Decreased temperature has lowered the solubility of this compound. | 1. Store at room temperature for short periods: If the experiment allows, keep the working solution at a controlled room temperature for the duration of the experiment. 2. Re-dissolve before use: If refrigeration is necessary, gently warm the solution to the experimental temperature and vortex to see if the precipitate re-dissolves before use. However, be cautious of potential degradation with repeated warming. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol describes the preparation of a 10 µM this compound working solution in cell culture medium from a 10 mM DMSO stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Accurately weigh out 3.74 mg of this compound (Molecular Weight = 374.4 g/mol ).
-
Add 1 mL of 100% DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication may aid in dissolution.
-
Store this 10 mM stock solution in aliquots at -20°C.
-
-
Prepare a 100 µM Intermediate Dilution:
-
In a sterile microcentrifuge tube, add 99 µL of complete cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Vortex immediately and thoroughly to ensure proper mixing. This results in a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare the 10 µM Final Working Solution:
-
In a sterile tube, add 900 µL of complete cell culture medium.
-
Add 100 µL of the 100 µM intermediate dilution.
-
Mix well by gentle inversion or pipetting. This is your final 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Quality Control:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
-
Data Presentation
Table 1: General Solubility of Hydrophobic Natural Products in Common Solvents.
| Solvent | Type | General Utility for Hydrophobic Compounds |
| Water | Polar Protic | Very Poor |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Very Poor |
| Ethanol (100%) | Polar Protic | Good to Excellent |
| Methanol | Polar Protic | Moderate to Good |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent |
| Acetone | Polar Aprotic | Moderate to Good |
| Chloroform | Non-polar | Good to Excellent (Not for biological assays) |
| Dichloromethane (DCM) | Non-polar | Good to Excellent (Not for biological assays) |
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Palmarin and Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on troubleshooting interference from compounds like Palmarin in biochemical assays. It is important to note that "this compound" may be a less common name or a potential misspelling for compounds that fall into the broader category of Pan-Assay Interference Compounds (PAINS). PAINS are known to interfere with a wide range of assays, leading to false-positive results. This guide will help you identify and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it causing issues in my assay?
A: While "this compound" is not a widely recognized compound in the context of assay interference, its behavior may be characteristic of a Pan-Assay Interference Compound (PAIN). PAINS are chemical compounds that appear to be active in multiple, unrelated assays due to their inherent chemical properties rather than a specific interaction with a biological target.[1][2][3] These compounds can interact with various assay components, leading to misleading results.
Q2: What are the common mechanisms of PAINS interference?
A: PAINS can interfere with biochemical assays through several mechanisms[3]:
-
Aggregation: Many PAINS are prone to forming aggregates in solution, which can then sequester and denature proteins, leading to non-specific inhibition.[4][5]
-
Redox Activity: Some PAINS can undergo redox cycling, generating reactive oxygen species (ROS) that can interfere with assay readouts, particularly in fluorescence or absorbance-based assays.[3]
-
Metal Chelation: If your assay involves metal ions as cofactors, PAINS with metal-chelating properties can sequester these ions, leading to a loss of enzyme activity that is not related to direct inhibition.[6][7]
-
Chemical Reactivity: Certain PAINS contain reactive functional groups that can covalently modify proteins, leading to irreversible inhibition.[8]
-
Interference with Assay Technology: Some PAINS can directly interfere with the detection method itself, such as by fluorescing at the same wavelength as the assay's reporter molecule or by inhibiting a reporter enzyme like luciferase.[9][10]
Q3: Which assays are most susceptible to interference by PAINS?
A: High-throughput screening (HTS) assays are particularly vulnerable to interference from PAINS.[9][11] Assays that are sensitive to redox conditions, rely on metal cofactors, or use fluorescence or luminescence detection are also at high risk. Any assay that involves proteins can be affected by aggregating compounds.
Q4: How can I identify if my "hit" compound is a PAIN?
A: Identifying a PAIN involves a combination of computational and experimental approaches.[3] You can use computational filters to check if your compound's structure contains substructures commonly associated with PAINS.[12][13] Experimentally, you can perform a series of counter-screens and control experiments to rule out non-specific activity.
Troubleshooting Guide
If you suspect that a compound like this compound is causing interference in your assay, follow this troubleshooting guide.
Issue 1: My compound shows activity in the primary screen, but fails in follow-up assays.
This is a classic sign of a potential PAIN. The initial "hit" may be an artifact of the assay conditions.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: True inhibitors will typically show a sigmoidal dose-response curve. PAINS, especially aggregators, may exhibit steep or irregular curves.
-
Check for Aggregation: The presence of aggregates can be a major source of non-specific inhibition.[4][5]
-
Run an Orthogonal Assay: Test the compound in an assay that measures the same biological activity but uses a different detection method. If the compound is inactive in the orthogonal assay, the original result was likely a false positive.[12]
Issue 2: The inhibitory activity of my compound is not reproducible.
Poor reproducibility can be due to the unstable nature of some PAINS or the formation of aggregates which can be sensitive to minor changes in experimental conditions.
Troubleshooting Steps:
-
Assess Compound Stability: Use techniques like HPLC-MS to check the stability of your compound in the assay buffer over the course of the experiment. Some PAINS are unstable and can degrade into reactive species.[3]
-
Control for Redox Activity: If you suspect redox interference, include a reducing agent like dithiothreitol (DTT) in your assay buffer.[8] If the compound's activity is diminished, it may be a redox-active PAIN.
Issue 3: My compound inhibits multiple, unrelated enzymes.
Promiscuous inhibition is a hallmark of PAINS.
Troubleshooting Steps:
-
Counter-Screening: Test your compound against a panel of unrelated enzymes. Activity against multiple targets suggests a non-specific mechanism of action.[5][10]
-
Literature and Database Search: Check databases like PubChem to see if your compound or similar structures have been reported as frequent hitters in other screens.[12]
Data Presentation
Table 1: Common Mechanisms of PAINS Interference and Mitigation Strategies
| Interference Mechanism | Description | Key Experimental Test | Mitigation Strategy |
| Aggregation | Compound forms colloidal aggregates that sequester and denature proteins.[4][5] | Addition of a non-ionic detergent (e.g., 0.01% Triton X-100) reduces activity.[5] | Include detergent in assay buffer; use Dynamic Light Scattering (DLS) to confirm aggregation.[5] |
| Redox Activity | Compound participates in redox cycling, generating reactive oxygen species (ROS) that interfere with the assay readout.[3] | Activity is sensitive to the presence of reducing agents (e.g., DTT).[8] | Add DTT to the assay buffer; use a hydrogen peroxide production assay as a counter-screen.[8] |
| Metal Chelation | Compound sequesters essential metal ion cofactors from the enzyme.[6][7] | Addition of excess metal ions rescues enzyme activity. | Add EDTA as a control chelator; perform assays with and without supplemental metal ions. |
| Chemical Reactivity | Compound contains reactive functional groups that covalently modify the target protein.[8] | Time-dependent inhibition; lack of recovery of activity after dialysis. | Include thiol-scavenging reagents in the assay buffer.[8] |
| Assay Technology Interference | Compound directly interferes with the detection method (e.g., fluorescence, luminescence).[9][10] | Test compound in the absence of the biological target to see if it still generates a signal. | Use an orthogonal assay with a different detection method.[12] |
Experimental Protocols
Protocol 1: Detergent Test for Aggregation-Based Interference
Objective: To determine if a compound's inhibitory activity is due to aggregation.
Materials:
-
Compound of interest
-
Assay buffer
-
Triton X-100 (10% stock solution)
-
All other required assay components (enzyme, substrate, etc.)
Procedure:
-
Prepare two sets of assay reactions.
-
In the first set, perform the assay according to your standard protocol.
-
In the second set, add Triton X-100 to the assay buffer to a final concentration of 0.01%.
-
Add the compound of interest at various concentrations to both sets of reactions.
-
Incubate and measure the assay signal as you would normally.
-
Interpretation: A significant reduction in the compound's apparent activity in the presence of Triton X-100 suggests that the compound is an aggregator.[5]
Protocol 2: Redox Activity Counter-Screen
Objective: To identify compounds that interfere with assays through redox cycling.
Materials:
-
Compound of interest
-
Assay buffer
-
Dithiothreitol (DTT)
-
All other required assay components
Procedure:
-
Prepare two sets of assay reactions.
-
In the first set, run the assay with your standard protocol.
-
In the second set, supplement the assay buffer with 1 mM DTT.[8]
-
Add the test compound at various concentrations to both sets.
-
Initiate the reactions and measure the output.
-
Interpretation: A significant decrease in the compound's activity in the presence of DTT is indicative of a redox-active compound.[8]
Visualizations
Caption: A workflow for identifying PAINS after a primary screen.
Caption: Mechanisms of this compound (PAIN) interference in a typical enzyme assay.
References
- 1. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Palmatine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Palmatine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low and variable oral bioavailability for Palmatine in my in vivo experiments?
A1: The low oral bioavailability of Palmatine is a well-documented issue stemming from several key factors. Understanding these limitations is the first step in designing effective enhancement strategies.
-
Poor Intestinal Absorption: Palmatine exhibits low intestinal permeability.[1] Its chemical structure may limit its transport capacity via certain transporters like the human organic cation transporter 1 (hOCT1).[1][2]
-
P-glycoprotein (P-gp) Efflux: Palmatine is a substrate for the P-gp efflux pump, an ATP-dependent transporter in the intestinal epithelium.[3][4] This pump actively transports Palmatine from inside the enterocytes back into the intestinal lumen, significantly reducing the net amount of drug absorbed into systemic circulation.[3][4]
-
First-Pass Metabolism: After absorption, Palmatine undergoes extensive first-pass metabolism in both the intestine and the liver.[2] The primary metabolic pathways involve Phase I reactions (O-demethylation and hydroxylation) mediated by cytochrome P450 enzymes like CYP2D6 and CYP1A2, and Phase II reactions (glucuronidation and sulfation).[2][5][6][7]
Q2: What are the fundamental physicochemical and pharmacokinetic properties of Palmatine I should consider?
A2: A clear understanding of Palmatine's properties is crucial for experimental design. Key quantitative data are summarized below.
Table 1: Physicochemical Properties of Palmatine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂NO₄⁺ | [8] |
| Molecular Weight | 352.4 g/mol | [8] |
| Appearance | Yellow needle-like crystals | [8] |
| Melting Point | ~205 °C | [8] |
| Solubility | ||
| Water | Sparingly soluble; ~5 mg/mL | [8][9] |
| Ethanol | Slightly soluble; ~5 mg/mL | [10] |
| DMSO | Soluble; ~30-78 mg/mL | [9][10] |
| Chloroform | Slightly soluble | [8] |
| LogP (estimated) | -1.12 |[8] |
Table 2: Comparative Pharmacokinetic Parameters of Palmatine in Rats
| Parameter | Intravenous (IV) Injection (2.5 mg/kg) | Oral (PO) Administration (10 mg/kg) |
|---|---|---|
| Tmax (h) | 0.1 ± 0.0 | 0.9 ± 0.9 |
| t½ (h) | 23.3 ± 14.0 | 5.7 ± 2.1 |
| Clearance (L/h/kg) | 3.1 ± 1.2 | 3.2 ± 1.2 |
Data adapted from a comprehensive review, highlighting faster absorption and slower elimination with IV administration compared to oral dosing.[2]
Q3: My Palmatine formulation is showing poor solubility. What strategies can I employ to improve it?
A3: While Palmatine has some aqueous solubility, enhancing it is often necessary for developing effective dosage forms.
-
Solvent Selection: For in vitro studies, using organic solvents like DMSO or ethanol can achieve high stock concentrations.[10] For aqueous solutions, it is recommended to first dissolve Palmatine in a small amount of DMSO and then dilute it with the aqueous buffer.[10]
-
pH Adjustment: As a quaternary ammonium salt, Palmatine's solubility can be influenced by the pH and ionic strength of the medium, although this is less pronounced than for compounds with primary amine groups. Experimenting with different buffer systems is recommended.
-
Solid Form Strategies: Advanced solid-state chemistry can significantly enhance solubility and dissolution rates.
-
Co-crystals: Forming co-crystals of Palmatine with a suitable co-former, such as gallic acid, can improve properties like hygroscopic stability and potentially enhance permeability.[11]
-
Co-amorphous Systems: Creating a co-amorphous system, for example with curcumin, can improve physical stability and solubility by preventing crystallization and leveraging intermolecular interactions like hydrogen bonding.[12]
-
Q4: I have successfully formulated a soluble Palmatine solution, but in vitro cell-based assays (e.g., Caco-2) still show very low permeability. What is the likely cause?
A4: This common issue points towards biological barriers rather than formulation-related solubility problems. The primary culprit is active efflux by the P-glycoprotein (P-gp) transporter expressed on the apical side of intestinal cells. Even if Palmatine passively diffuses into the cell, P-gp recognizes it as a substrate and uses ATP to pump it back out into the lumen, preventing it from reaching the basolateral side and entering circulation.[3][4]
Troubleshooting Steps:
-
Confirm P-gp Interaction: Conduct your Caco-2 permeability assay in the presence of a known P-gp inhibitor (e.g., Verapamil). A significant increase in the apparent permeability coefficient (Papp) of Palmatine from the apical to the basolateral side would confirm that P-gp efflux is a major limiting factor.
-
Utilize P-gp Inhibiting Excipients: Consider formulating Palmatine with excipients that have P-gp inhibitory properties. Many surfactants and polymers used in nanoformulations can inhibit P-gp, either by altering membrane fluidity or by competing for the transporter.
Q5: What are the most promising advanced formulation strategies to overcome Palmatine's bioavailability challenges?
A5: Nano-delivery systems are at the forefront of enhancing Palmatine's bioavailability. These platforms can improve solubility, protect the drug from metabolic degradation, and overcome membrane barriers like P-gp efflux.
Table 3: Comparison of Nano-formulation Strategies for Palmatine
| Strategy | Description | Advantages | Potential Challenges |
|---|---|---|---|
| Polymeric Nanoparticles | Encapsulation within a biodegradable polymer matrix (e.g., Chitosan).[13] | Enhances stability, provides controlled release, can be functionalized for targeting, may inhibit P-gp.[13] | Scalability, potential toxicity of some polymers, drug loading efficiency. |
| Solid Lipid Nanoparticles (SLNs) | Drug incorporated into a solid lipid core stabilized by surfactants. | High biocompatibility, good drug loading for lipophilic compounds, can enhance lymphatic uptake, avoiding first-pass metabolism.[14] | Limited drug loading for hydrophilic compounds, potential for drug expulsion during storage. |
| Liposomes | Encapsulation within a spherical vesicle composed of one or more phospholipid bilayers.[15] | Excellent biocompatibility, can encapsulate both hydrophilic and lipophilic drugs, can modify surface for longer circulation. | Structural instability, low drug loading, manufacturing complexity. |
| Prodrugs | Covalent modification of Palmatine's structure to create an inactive precursor that converts to the active drug in vivo.[2] | Can dramatically improve permeability and solubility; can be designed to target specific enzymes for release. | Complex synthesis, requires thorough metabolic profiling of the prodrug itself. |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Cmax and AUC in PK study despite high dose. | Poor absorption, P-gp efflux, rapid first-pass metabolism. | 1. Develop a nano-formulation (e.g., chitosan nanoparticles) to enhance absorption and protect from metabolism.[13]2. Co-administer with a known P-gp inhibitor to assess the impact of efflux. |
| High inter-subject variability in in vivo results. | Differences in GI tract physiology (pH, transit time), food effects, variations in metabolic enzyme expression. | 1. Standardize experimental conditions (e.g., fasting state of animals).2. Increase the number of subjects per group.3. Use a controlled-release formulation to minimize the impact of GI transit time variability. |
| Precipitation of Palmatine upon dilution of DMSO stock in aqueous buffer. | The aqueous buffer cannot maintain the high concentration achieved in DMSO (solvent-shifting). | 1. Decrease the starting stock concentration in DMSO.2. Add a surfactant or co-solvent (e.g., Tween 80, PEG 400) to the aqueous buffer to increase its solubilizing capacity.3. Prepare a solid dispersion or nanoparticle formulation. |
| Formulated nanoparticles show rapid aggregation. | Insufficient surface charge (low Zeta potential), inappropriate stabilizer concentration, high ionic strength of the medium. | 1. Measure the Zeta potential; aim for > ±20 mV for electrostatic stability.2. Optimize the concentration of the stabilizer (e.g., chitosan, poloxamer).3. Use a low ionic strength buffer for nanoparticle suspension and storage. |
Experimental Protocols & Workflows
Protocol: Preparation of Palmatine-Loaded Chitosan Nanoparticles (PC-CSNPs)
This protocol is based on the ionic gelation method, a common and straightforward technique for preparing chitosan nanoparticles.[13]
Materials:
-
Palmatine Chloride
-
Low molecular weight Chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Methodology:
-
Chitosan Solution Preparation: Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution. Adjust pH to 5.5.
-
Palmatine Stock Solution: Prepare a stock solution of Palmatine (e.g., 1 mg/mL) in deionized water.
-
Drug Loading: Add the Palmatine stock solution to the chitosan solution at a predetermined ratio (e.g., 1:2 w/w Palmatine:Chitosan). Stir for 1 hour at room temperature.
-
Nanoparticle Formation: Prepare a 0.5 mg/mL TPP solution in deionized water. Add the TPP solution dropwise to the Palmatine-chitosan mixture under constant magnetic stirring (e.g., 700 rpm) at room temperature. The formation of opalescent suspension indicates nanoparticle formation.
-
Maturation: Continue stirring for an additional 30 minutes to allow for the stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension (e.g., 15,000 rpm for 30 min) to separate the nanoparticles from the unentrapped Palmatine and TPP.
-
Washing & Resuspension: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water followed by another round of centrifugation. Resuspend the final pellet in the desired medium for characterization or in vitro/in vivo studies.
Visualizing Palmatine Metabolism
Understanding the metabolic fate of Palmatine is key to interpreting pharmacokinetic data. The primary pathways involve modification by Phase I and Phase II enzymes, leading to more polar metabolites that are readily excreted.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Palmatine | 3486-67-7 [chemicalbook.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. Development of palmatine chloride-loaded chitosan nanoparticles for enhanced and safe cervical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up Palmarin Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification process for Palmarin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound purification in a question-and-answer format.
| Problem/Question | Possible Causes | Recommended Solutions |
| Low this compound Yield After Scale-Up | Incomplete extraction from the initial biomass. Degradation of this compound during processing. Inefficient chromatographic separation at a larger scale. | Optimize extraction parameters (solvent-to-solid ratio, temperature, and time) for the larger batch size.[1] Assess the stability of this compound under the scaled-up processing conditions (e.g., prolonged exposure to certain pH values or temperatures). Re-evaluate chromatography parameters. A linear scale-up of flow rate with column volume might be necessary. Ensure even column packing.[2][3] |
| Reduced Purity of Final this compound Product | Co-elution of impurities that were not significant at the lab scale. Overloading the chromatography column. Inadequate resolution of the chromatographic method at scale. | Perform a thorough impurity profile analysis of the crude extract and scaled-up fractions. Determine the loading capacity of the larger column through a series of small-scale experiments with varying loads. Adjust the gradient slope or switch to a resin with higher selectivity. Consider adding an orthogonal purification step (e.g., ion exchange if this compound has a charge, or a different reversed-phase chemistry).[4] |
| High Backpressure in Chromatography Column | Column frit blockage due to particulates in the sample. Resin bed compression. Use of a solvent with high viscosity at a high flow rate. | Filter the crude extract and all solutions through a 0.45 µm or 0.22 µm filter before loading onto the column.[5] Pack the column according to the manufacturer's instructions for high-pressure applications.[3] Reduce the flow rate or consider heating the column (if this compound is stable at higher temperatures) to reduce solvent viscosity.[6] |
| Inconsistent Retention Times Between Runs | Inconsistent mobile phase preparation. Column degradation or fouling. Fluctuations in temperature or system pressure. | Use a consistent and accurate method for preparing mobile phases, and degas them thoroughly.[7] Implement a column cleaning and regeneration protocol between runs.[8] Use a column oven to maintain a stable temperature and ensure the pump is functioning correctly to provide consistent pressure.[6] |
Frequently Asked Questions (FAQs)
1. What is the recommended general strategy for scaling up this compound purification?
A common and effective strategy is linear scale-up. This involves maintaining the bed height and linear flow rate of your chromatography column while increasing the column diameter.[3] This approach ensures that the residence time of this compound on the resin remains constant, preserving the separation characteristics observed at the lab scale.[3]
2. How do I choose the right chromatography resin for large-scale purification of this compound?
The ideal resin should be available in large quantities at a reasonable cost and have good mechanical stability to withstand high pressures.[3] For this compound, a C18 reversed-phase silica gel is a common starting point for non-polar compounds. The particle size of the resin is a trade-off between resolution (smaller particles) and backpressure (larger particles). For industrial scale, larger particle sizes (e.g., 20-45 µm) are often used.
3. What are the key parameters to keep constant during a linear scale-up?
To ensure reproducibility, the following parameters should be kept constant:
-
Resin type and bed height
-
Linear flow rate (cm/hr)
-
Mobile phase composition and pH
-
Sample concentration and injection volume relative to column volume
4. How can I improve the solubility of my crude this compound extract before loading it onto the column?
If you encounter solubility issues, consider dissolving the extract in a small amount of a strong, water-miscible organic solvent (like DMSO or DMF) before diluting it with the mobile phase.[9] However, be mindful that the injection solvent should ideally be weaker than the mobile phase to ensure good peak shape.[7] Alternatively, exploring different extraction solvents could yield a cleaner, more soluble crude product.[1]
Quantitative Data Summary
The following tables provide hypothetical data for a typical this compound purification scale-up.
Table 1: Extraction Efficiency at Different Scales
| Scale | Biomass (kg) | Solvent Volume (L) | Extraction Method | Crude Extract Yield (g) | This compound Content in Crude (%) |
| Lab | 1 | 10 | Maceration | 50 | 5.0 |
| Pilot | 10 | 100 | Maceration | 480 | 4.8 |
| Production | 100 | 1000 | Maceration | 4500 | 4.5 |
Table 2: Chromatography Performance at Different Scales
| Parameter | Lab Scale | Pilot Scale | Production Scale |
| Column Diameter (cm) | 2.5 | 10 | 30 |
| Column Volume (L) | 0.25 | 4 | 35 |
| Sample Load (g crude) | 2.5 | 40 | 350 |
| Flow Rate (L/hr) | 0.15 | 2.4 | 21.2 |
| This compound Purity (%) | 98.5 | 97.8 | 97.2 |
| This compound Recovery (%) | 90 | 88 | 85 |
| Processing Time (hr) | 4 | 6 | 8 |
Experimental Protocols
Protocol 1: Extraction of this compound from Fibraurea tinctoria
-
Preparation: Air-dry and grind the plant material (Fibraurea tinctoria) to a coarse powder.
-
Extraction:
-
For lab scale (1 kg), macerate the powder in 10 L of methanol for 24 hours at room temperature with occasional stirring.
-
For pilot scale (10 kg), use a 150 L stainless steel extractor and 100 L of methanol. Macerate for 24 hours with mechanical agitation.
-
-
Filtration: Filter the mixture through a coarse filter cloth to remove the bulk plant material, followed by filtration through a finer filter paper to remove smaller particles.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator (lab scale) or a falling film evaporator (pilot scale) at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Chromatographic Purification of this compound
-
Column Packing: Pack a column with C18 reversed-phase silica gel (20-45 µm) to a bed height of 25 cm.
-
Equilibration: Equilibrate the column with 5 column volumes of the initial mobile phase (e.g., 60% methanol in water).
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol and then dilute with the initial mobile phase to a final concentration of 10 g/L. Filter the solution through a 0.45 µm filter.
-
Chromatography:
-
Load the prepared sample onto the column at a linear flow rate of 20 cm/hr.
-
Wash the column with 2 column volumes of the initial mobile phase.
-
Elute this compound using a step or linear gradient of methanol in water (e.g., from 60% to 90% methanol over 5 column volumes).
-
Collect fractions and monitor by TLC or HPLC to identify those containing pure this compound.
-
-
Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Visualizations
Caption: Overall workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low purity in this compound purification.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 3. bio-rad.com [bio-rad.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. shimadzu.at [shimadzu.at]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. bvchroma.com [bvchroma.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Herbal Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in herbal extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in herbal extracts?
Batch-to-batch variability in herbal extracts is a significant challenge that can arise from several factors throughout the production process. The primary sources of this variability can be broadly categorized into two main areas: the botanical raw materials and the manufacturing process itself.[1][2][3]
-
Raw Material Variability : The chemical composition of the raw plant material is inherently variable.[4] Factors influencing this include the plant's genetics, the geographical location and climate where it was grown, farming techniques such as the use of fertilizers, the time of harvest, and the conditions under which the plant material was stored.[1][2][4] These variables can significantly alter the concentration of active compounds in the starting material.
-
Inconsistent Processing and Extraction Methods : The methods used to process and extract the active compounds from the plant material are another major source of variability.[4] The choice of solvent, for example, can dramatically affect the profile of the extracted compounds.[4] Additionally, variations in extraction parameters such as temperature, time, and pressure can lead to inconsistencies between batches.[5] The lack of standardized protocols across different manufacturers further contributes to this issue.[4]
-
Operator and Equipment Variations : Differences in how operators manage the equipment and slight deviations in equipment performance can also introduce variability into the final product.[1][3]
Q2: How can I standardize my herbal extracts to ensure consistency?
Standardization of herbal extracts is crucial for ensuring product quality and consistency. It involves a multi-faceted approach focused on confirming the identity, quality, and purity of the extract.[4]
-
Active Compound Identification and Quantification : The first step is to identify the key active compounds or chemical markers that contribute to the therapeutic effects of the herb.[5] This can be achieved through scientific research and a review of existing literature.[5] Once identified, robust analytical methods must be developed to accurately measure the concentration of these compounds in each batch.[5]
-
Reference Standards : Utilize well-characterized reference standards for the identified active compounds to ensure the accuracy of your quantitative analysis.
-
Chromatographic Fingerprinting : Techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are widely used to create a chemical "fingerprint" of the extract.[6][7] This fingerprint provides a comprehensive chemical profile of the extract, allowing for a detailed comparison between batches.
-
Multivariate Statistical Analysis : Employing multivariate statistical analysis of chromatographic data can help to evaluate and control the quality consistency of the product.[2][3] This method can identify common-cause variations and detect abnormal batches.[2]
Q3: What are the most effective analytical techniques for quality control of herbal extracts?
A variety of analytical techniques are employed to ensure the quality and consistency of herbal extracts. The choice of technique often depends on the specific compounds of interest and the complexity of the extract.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful and widely used technique for separating, identifying, and quantifying the individual components in a mixture.[8][9] When coupled with detectors like UV-Vis or Mass Spectrometry (MS), it provides high sensitivity and reproducibility for the quality control of herbal extracts.[10][11]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : This technique offers superior speed, sensitivity, and selectivity compared to conventional HPLC.[12] It is particularly useful for the quantitative analysis of natural products in complex matrices.[12][13]
-
High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC is a valuable tool for creating a chemical fingerprint of an extract, allowing for a visual comparison of the chemical profiles of different batches.[7] It can also be used for the identification and quantification of specific compounds.[7]
-
Gas Chromatography (GC) : GC is suitable for the analysis of volatile compounds that may be present in herbal extracts.[14]
-
Spectrophotometric Methods : These methods can be used for the determination of total phenolic content and other classes of compounds.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of herbal extracts.
Issue 1: High Variability in Active Compound Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Raw Material | Source raw materials from a single, certified supplier with stringent quality control measures.[4] Implement macroscopic and microscopic evaluation, and chemical fingerprinting of the raw material before extraction. | Reduced variability in the chemical profile of the starting material, leading to more consistent extract yields. |
| Variable Extraction Efficiency | Optimize and strictly control extraction parameters such as solvent-to-solid ratio, temperature, extraction time, and pressure.[5] Utilize advanced extraction techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) for better efficiency and reproducibility.[8][16] | Consistent and maximized yield of the target active compounds in each batch. |
| Solvent Polarity Mismatch | Perform a solvent selection study using solvents of varying polarities (e.g., methanol, ethanol, water, and their mixtures) to identify the optimal solvent for extracting the target compounds.[17][18] | Improved selectivity and yield of the desired active compounds. |
| Incomplete Extraction | Increase the extraction time or the number of extraction cycles. For maceration, ensure the plant material is finely powdered and adequately agitated.[14][19] | Complete extraction of the target compounds from the plant matrix. |
Issue 2: Inconsistent Chromatographic Fingerprints
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Shifting Peak Retention Times | Ensure the HPLC system is properly equilibrated. Check for leaks, and ensure the mobile phase composition is accurate and consistent. Use a high-quality column and maintain a constant column temperature. | Stable and reproducible retention times for all peaks in the chromatogram. |
| Variation in Peak Areas/Heights | Verify the accuracy and precision of the injection volume. Ensure the sample is fully dissolved and free of particulates. Use an internal standard to correct for variations in injection volume and detector response. | Consistent and reproducible peak areas, leading to accurate quantification. |
| Presence of Ghost Peaks or Baseline Noise | Flush the HPLC system and column with a strong solvent to remove contaminants. Use high-purity solvents and freshly prepared mobile phases. Filter all samples and mobile phases before use. | A clean baseline with no interfering peaks, improving the accuracy of integration. |
| Poor Peak Resolution | Optimize the mobile phase composition and gradient profile. Try a different column with a different stationary phase chemistry. Adjust the flow rate. | Improved separation of co-eluting peaks, allowing for accurate identification and quantification. |
Issue 3: Formation of Emulsions During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of Surfactant-like Compounds | Instead of vigorous shaking, gently swirl the separatory funnel to minimize agitation while maintaining contact between the two phases.[20] | Prevention of emulsion formation. |
| Similar Polarity of the Two Phases | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion by "salting out".[20] | Separation of the two liquid phases. |
| Presence of Particulates | Filter the initial extract before performing the liquid-liquid extraction to remove any suspended solid particles. | Reduced likelihood of emulsion formation stabilized by solid particles. |
| Complex Sample Matrix | Consider using an alternative technique like Supported Liquid Extraction (SLE), which is less prone to emulsion formation.[20] | Clean and efficient separation of the desired compounds without emulsion issues. |
Experimental Protocols
Protocol 1: Maceration Extraction of Coumarins
This protocol describes a standard maceration procedure for the extraction of coumarins from a plant matrix.
-
Preparation of Plant Material :
-
Dry the plant leaves at room temperature.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction Procedure :
-
Weigh 1 g of the powdered plant material.
-
Place the powder in a flask and add 10 mL of a hydroalcoholic solvent (e.g., 70% ethanol in water).[10]
-
For enhanced extraction, place the flask in an ultrasonic bath at room temperature for 20 minutes.[10][11]
-
After sonication, filter the mixture to separate the extract from the solid plant material.[10]
-
Collect the filtrate, which is the crude hydroalcoholic extract.
-
-
Sample Preparation for HPLC Analysis :
-
Evaporate the solvent from the crude extract under reduced pressure.
-
Dissolve the dried extract in a known volume of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quality Control
This protocol outlines a general HPLC method for the quantitative analysis of active compounds in a herbal extract.
-
Instrumentation :
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
Detection Wavelength : Set according to the maximum absorbance of the target analyte (e.g., 274 nm for coumarin).[18]
-
-
Analysis :
-
Inject a series of standard solutions of the active compound at known concentrations to generate a calibration curve.
-
Inject the prepared sample extract.
-
Identify the peak corresponding to the active compound based on its retention time compared to the standard.
-
Quantify the amount of the active compound in the extract using the calibration curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathways modulated by a herbal extract.
Experimental Workflow Diagram
Caption: Workflow for herbal extract production and standardization.
Logical Relationship Diagram
Caption: Factors influencing herbal extract consistency.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masi.eu [masi.eu]
- 5. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Quality control of plant extract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Standardization of Milk Thistle (Silybum marianum L.) Extract Using UHPLC-MS/MS and the Method of Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Standardization of Milk Thistle (Silybum marianum L.) Extract Using UHPLC-MS/MS and the Method of Standard Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. distantreader.org [distantreader.org]
- 16. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pressurized Liquid Extraction of Coumarins from Fruits of Heracleum leskowii with Application of Solvents with Different Polarity under Increasing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. google.com [google.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Sample Preparation for Mass Spectrometry of Coumarin-Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coumarin-related compounds, which we will refer to as 'Palmarin' for the purpose of this guide. The information is presented in a question-and-answer format to directly address specific issues encountered during sample preparation for mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when preparing 'this compound' samples for mass spectrometry?
A1: The most critical factors include the choice of extraction solvent, the sample matrix, the chemical properties of the specific 'this compound' compound (e.g., polarity), and the desired analytical outcome (qualitative vs. quantitative analysis). The goal is to efficiently extract the analyte while minimizing co-extraction of interfering matrix components that can cause ion suppression or enhancement.[1][2]
Q2: Which ionization technique is better for 'this compound' analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A2: The choice between ESI and APCI depends on the polarity and thermal stability of the 'this compound' compound. ESI is generally suitable for polar and higher molecular weight compounds, while APCI is often better for less polar and more volatile compounds.[3] For many coumarins, APCI has been reported to provide a better response where ions were not observed in ESI mode.[3] However, ESI has also been successfully used, and the optimal choice should be determined empirically for the specific analyte and matrix.
Q3: What are the common solvents used for extracting 'this compound' from plant matrices?
A3: Polar solvents are generally most effective for extracting coumarins from plant materials.[4][5] Methanol, ethanol, and water, or mixtures thereof, are commonly used.[4][5][6] The choice of solvent can significantly impact the extraction efficiency of different coumarins. For instance, water extraction can be very effective for glycosylated coumarins, while boiling methanol is often preferred for furanocoumarins.[4][5]
Q4: How can I minimize matrix effects in my 'this compound' analysis?
A4: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, are a significant challenge in LC-MS analysis.[1][2] To minimize them, you can:
-
Optimize sample cleanup: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[6]
-
Improve chromatographic separation: Ensure baseline separation of your analyte from matrix components.
-
Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.[1]
-
Dilute the sample: This can reduce the concentration of interfering matrix components.
Troubleshooting Guide
This guide addresses common problems encountered during the sample preparation of 'this compound' for mass spectrometry.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no analyte signal | 1. Inefficient extraction. 2. Analyte degradation. 3. Ion suppression due to matrix effects. 4. Incorrect MS ionization settings. | 1. Optimize extraction solvent and method (see protocols below). 2. Ensure sample is processed quickly and stored properly. Avoid high temperatures for thermolabile compounds. 3. Improve sample cleanup (e.g., use SPE). Dilute the sample. 4. Verify and optimize MS parameters (e.g., switch between ESI and APCI). |
| Poor reproducibility | 1. Inconsistent sample extraction. 2. Variable matrix effects between samples. 3. Inconsistent final sample volume. | 1. Standardize the extraction protocol meticulously. Use an automated system if possible. 2. Use a stable isotope-labeled internal standard. 3. Use a precise method for solvent evaporation and reconstitution. |
| High background noise or extra peaks in chromatogram | 1. Contamination from solvents, glassware, or plasticware. 2. Co-extraction of interfering compounds from the matrix. 3. Carryover from previous injections. | 1. Use high-purity solvents and thoroughly clean all labware. Avoid plasticizers by using appropriate containers. 2. Employ a more selective extraction method like SPE. 3. Implement a robust column washing protocol between samples. |
| Peak tailing or splitting | 1. Column overload. 2. Poorly chosen injection solvent. 3. Column degradation or contamination. | 1. Dilute the sample or inject a smaller volume. 2. The injection solvent should be of similar or weaker strength than the initial mobile phase. 3. Flush the column or replace it if necessary. |
Quantitative Data Summary
The choice of extraction method and solvent significantly impacts the recovery of 'this compound'. Below are tables summarizing quantitative data from various studies on coumarin extraction.
Table 1: Comparison of Extraction Solvents on Coumarin Recovery
| Solvent System | Recovery Rate (%) | Reference |
| Methanol | >90% for furanocoumarins (Soxhlet) | [4][5] |
| Water | High for glycosylated coumarins | [4][5] |
| 80% Methanol in Water | High for general coumarin extraction | [6] |
| Ethanol | Generally high, comparable to methanol | [7] |
| Ethyl Acetate | Poor for free coumarins and glycosides | [4][5] |
| Chloroform | Poor for free coumarins and glycosides | [4][5] |
| Diethyl Ether | Least satisfactory for furanocoumarins | [4][5] |
Table 2: Recovery Rates of Coumarins using Solid-Phase Extraction (SPE)
| SPE Cartridge | Coumarin Analyte | Recovery Rate (%) | Reference |
| C18 | Coumarin | 85-95% | [8] |
| C18 | Scopoletin | >89% | [8] |
| Styrene-divinylbenzene | Coumarin | >89% | [8] |
| Molecularly Imprinted Polymer | Various Coumarins | >89% (except aesculin at >68%) | [8] |
Experimental Protocols
Below are detailed methodologies for common 'this compound' extraction techniques.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plant Material
This protocol is suitable for extracting a broad range of 'this compound' compounds from a complex plant matrix.
-
Sample Homogenization: Weigh 1 gram of dried and powdered plant material.
-
Extraction:
-
Add 10 mL of 80% methanol to the sample in a conical tube.
-
Vortex for 1 minute.
-
Sonciate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Liquid-Liquid Partitioning:
-
Reconstitute the dried extract in 5 mL of water.
-
Transfer to a separatory funnel.
-
Add 5 mL of ethyl acetate and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the ethyl acetate (upper) layer.
-
Repeat the partitioning with ethyl acetate twice more.
-
Pool the ethyl acetate fractions.
-
-
Final Preparation:
-
Evaporate the pooled ethyl acetate to dryness.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.
-
Filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is designed to clean up a crude 'this compound' extract to reduce matrix effects.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Reconstitute the crude dried extract (from a primary extraction) in 1 mL of 20% methanol.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 20% methanol to remove polar interferences.
-
-
Elution:
-
Elute the 'this compound' compounds with 5 mL of 80% methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
-
Filter through a 0.22 µm syringe filter before injection.
-
Protocol 3: Ultrasonic-Assisted Extraction (UAE)
This protocol utilizes ultrasonication for a more efficient extraction of 'this compound' from solid samples.
-
Sample Preparation: Weigh 0.5 grams of finely ground sample into a centrifuge tube.
-
Extraction:
-
Add 10 mL of a suitable solvent (e.g., 70% ethanol).
-
Place the tube in an ultrasonic bath.
-
Sonicate for 45 minutes at a controlled temperature (e.g., 40°C).
-
-
Sample Recovery:
-
Centrifuge the sample at 5000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter directly into a vial for LC-MS analysis. If concentration is needed, evaporate the solvent and reconstitute as in the previous protocols.
-
Visualizations
The following diagrams illustrate key workflows in 'this compound' sample preparation and troubleshooting.
References
- 1. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. extraction-of-coumarins-from-plant-material-leguminosae - Ask this paper | Bohrium [bohrium.com]
- 6. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Palmatine Quantification Methods
A Note on Terminology: This guide focuses on the quantification of Palmatine , an isoquinoline alkaloid with a wide range of documented pharmacological properties. The initial query for "Palmarin" may be a common misspelling. Palmatine is a well-studied compound with established analytical methodologies, making it a relevant subject for researchers, scientists, and drug development professionals.
This technical support center provides comprehensive guidance on the quantification of Palmatine, addressing common challenges and providing detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying Palmatine?
The most prevalent and reliable methods for Palmatine quantification are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] HPLC with UV detection is often used for routine analysis and quality control, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices like plasma and urine.[2][3][4]
Q2: How should I prepare my sample for Palmatine analysis?
Sample preparation depends on the matrix. For plant materials, extraction is typically performed using methanol or a mixture of acetonitrile and methanol.[1][4] For biological fluids like plasma, a protein precipitation step is common, often using acetonitrile.[3][4] Solid-phase extraction (SPE) can also be employed for cleaner samples, particularly for urine analysis.[2]
Q3: What are the critical parameters to consider for HPLC method development?
Key parameters for a robust HPLC method for Palmatine include the choice of stationary phase (a C18 column is common), mobile phase composition (often a gradient of acetonitrile and water with an additive like formic or trifluoroacetic acid), flow rate, and detection wavelength (typically around 346 nm).[1][5]
Q4: When is it necessary to use an internal standard?
Using an internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in sample processing and instrument response.[3][4] For HPLC-UV, an internal standard can improve the precision and accuracy of quantification. A common internal standard for Palmatine analysis is tetrahydropalmatine.[4]
Q5: What is the stability of Palmatine under typical laboratory conditions?
While specific stability data for Palmatine was not found in the provided search results, isoquinoline alkaloids can be susceptible to degradation. It is crucial to perform stability studies of your own analytes in the specific matrix and storage conditions you are using. This typically involves assessing freeze-thaw stability, short-term stability at room temperature, and long-term stability at frozen temperatures.
Troubleshooting Guide
This guide addresses common issues encountered during Palmatine quantification.
Problem: Poor peak shape or peak tailing in HPLC.
-
Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column degradation.
-
Solution:
-
Adjust the pH of the mobile phase. The use of additives like formic acid or trifluoroacetic acid can improve peak shape.[1]
-
Ensure the column is properly conditioned and has not exceeded its lifetime.
-
Consider using a different column chemistry if the issue persists.
-
Problem: Low or no signal in LC-MS/MS.
-
Possible Cause: Poor ionization efficiency, incorrect mass transition settings, or ion suppression from the matrix.
-
Solution:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Palmatine is typically analyzed in positive ion mode.[3][6]
-
Confirm the precursor and product ion masses for your specific instrument. For Palmatine, common fragments are observed from the molecular ion.[6]
-
Improve sample cleanup to reduce matrix effects. This may involve solid-phase extraction or liquid-liquid extraction.
-
Problem: High variability between replicate injections.
-
Possible Cause: Inconsistent sample preparation, autosampler issues, or system instability.
-
Solution:
-
Ensure consistent and precise execution of the sample preparation protocol.
-
Check the autosampler for proper injection volume and ensure there are no air bubbles in the syringe.
-
Equilibrate the LC system until a stable baseline is achieved before injecting samples.
-
Problem: Unexpected peaks in the chromatogram.
-
Possible Cause: Contamination from solvents, sample matrix, or carryover from previous injections.
-
Solution:
-
Run a blank injection (mobile phase only) to identify any contamination from the system or solvents.
-
Analyze a matrix blank (a sample without the analyte) to identify interfering peaks from the sample matrix.
-
Implement a robust needle wash procedure in the autosampler to minimize carryover.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a general guideline for the quantification of Palmatine in plant extracts.
-
Sample Preparation (Methanol Extraction):
-
Accurately weigh the powdered plant material.
-
Add a known volume of methanol.
-
Sonication or vortexing can be used to enhance extraction efficiency.
-
Centrifuge the sample to pellet the solid material.
-
Filter the supernatant through a 0.45 µm filter before injection.[7]
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a calibration curve using a certified standard of Palmatine.
-
The concentration of Palmatine in the samples is determined by comparing the peak area to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is a general guideline for the quantification of Palmatine in plasma.
-
Sample Preparation (Protein Precipitation):
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC BEH C18 column.[3]
-
Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water.[3][4]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Palmatine and the internal standard.
-
-
Method Validation:
Data Summary Tables
Table 1: Comparison of Palmatine Quantification Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Selectivity | Moderate | High |
| Sensitivity | µg/mL range | ng/mL range[3][4] |
| Matrix Effect | Less susceptible | More susceptible |
| Instrumentation | Widely available | More specialized |
| Typical Use | Quality control of raw materials and formulations | Pharmacokinetic studies, metabolite identification[2][3] |
Table 2: Typical Validation Parameters for Palmatine Quantification by LC-MS/MS
| Parameter | Typical Range |
| Linearity (r) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] |
| Intra-day and Inter-day Precision (RSD) | < 15%[3] |
| Accuracy | 85-115% |
| Matrix Effect | 85-115%[3] |
Visualizations
Caption: Workflow for Palmatine Quantification.
Caption: Troubleshooting Decision Tree.
References
- 1. Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of palmatine and its metabolites in rat urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Simultaneous determination of berberine, palmatine and jatrorrhizine by liquid chromatography-tandem mass spectrometry in rat plasma and its application in a pharmacokinetic study after oral administration of coptis-evodia herb couple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gigvvy.com [gigvvy.com]
Validation & Comparative
A Comparative Analysis of Palmarin and Other Furanoditerpenoids: Biological Activity and Mechanisms of Action
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the biological activities of Palmarin with other structurally related furanoditerpenoids. This report includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Furanoditerpenoids, a class of natural products characterized by a furan ring-containing diterpenoid skeleton, have garnered significant interest in the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of the anti-inflammatory and anticancer properties of this compound and other notable furanoditerpenoids, including Columbin, Fibraurin, and Chasmanthin.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the biological activities of these furanoditerpenoids are summarized below. The data presented is a synthesis of findings from multiple independent studies. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been primarily evaluated through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a key indicator of inflammatory response.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Columbin | Inhibition of NO Production | RAW 264.7 | Not explicitly stated, but significant inhibition observed at 100 µM | [1] |
| Tinocordifoliol A | Arginase I Inhibition | 61.9 | [2] | |
| Tinocordifoliol B | Arginase I Inhibition | >100 | [2] | |
| Tinopanoid R | Arginase I Inhibition | >100 | [2] |
Anticancer Activity
The cytotoxic effects of these furanoditerpenoids have been assessed against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Columbianadin (CBN) | HCT-116 | Colon Cancer | Effective suppression of growth observed | [3] |
Note: Specific IC50 values for this compound, Columbin, Fibraurin, and Chasmanthin against a comparable panel of cancer cell lines were not found in the reviewed literature, highlighting a gap in the current research landscape.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and aid in the design of future studies.
Inhibition of Nitric Oxide (NO) Production Assay
This in vitro assay is a standard method for screening the anti-inflammatory activity of compounds.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1x10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test furanoditerpenoids for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used.
-
Compound Administration: The test furanoditerpenoids are administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway Modulation
Furanoditerpenoids exert their biological effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a critical mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many furanoditerpenoids are thought to inhibit this pathway, thereby reducing the expression of inflammatory mediators.
Caption: NF-κB signaling pathway and furanoditerpenoid inhibition.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that plays a crucial role in cell proliferation, differentiation, and apoptosis. It consists of three main subfamilies: ERK, JNK, and p38 MAPK. Dysregulation of this pathway is a hallmark of many cancers. Certain natural compounds, including some furanoditerpenoids, have been shown to modulate MAPK signaling, leading to the induction of apoptosis in cancer cells.
Caption: MAPK signaling pathway and furanoditerpenoid modulation.
Conclusion
This compound, Columbin, Fibraurin, and Chasmanthin represent a promising group of furanoditerpenoids with demonstrated anti-inflammatory and potential anticancer activities. While existing data indicates their potential as therapeutic leads, further research is required to conduct direct comparative studies under standardized conditions to establish a clear structure-activity relationship. Moreover, a deeper understanding of their specific molecular targets within the NF-κB and MAPK signaling pathways will be crucial for their future development as novel therapeutic agents. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
- 1. In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three neo-Clerodane Diterpenoids from Tinospora cordifolia Stems and Their Arginase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Columbianadin Inhibits Cell Proliferation by Inducing Apoptosis and Necroptosis in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comparative analysis of Palmatine and its related protoberberine alkaloid, Berberine, focusing on their efficacy in inducing apoptosis, a critical mechanism in cancer therapy. Both compounds, derived from various medicinal plants, have garnered significant interest for their anti-cancer properties.[1] While structurally similar, their bioactivity can differ, making a direct comparison valuable for researchers in oncology and drug development.
Quantitative Data Summary: Apoptotic Induction
| Compound | Cell Line | Assay | Key Findings | Reference |
| Palmatine | Colon Cancer Cells | Proliferation/Apoptosis Assay | Significantly inhibited proliferation and induced apoptosis by reducing levels of Bcl-2 and increasing Caspase-3 and Caspase-9. | [4] |
| Breast Cancer Cells (MCF7, T47D, ZR-75-1) | MTT Assay | Inhibited cell viability with IC50 values ranging from 5.126 to 5.805 µg/mL. | [3] | |
| Berberine | Various Cancer Cells (HT29, Hela, MCF-7, etc.) | MTT Assay | Displayed cytotoxic effects with IC50 values ranging from 52.37 ±3.45 µM to 272.15 ±11.06 µM. | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Flow Cytometry | Induced apoptosis in a dose- and time-dependent manner, evidenced by caspase-3 cleavage and cytochrome c release. | [5] | |
| Multiple Cancer Cell Lines | Annexin V Staining | Induced early apoptosis by increasing BAX and decreasing BCL-2 expression. | [2] |
Experimental Protocols
Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This method is widely used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7][8][9] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[8][9] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.[6][8]
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a suitable culture flask.[7] Induce apoptosis by treating the cells with various concentrations of Palmatine or Berberine for a specified duration (e.g., 24 or 48 hours).[5] Include an untreated control group.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells.[7] Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS) to remove any residual medium.[6][7]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[6][10]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[6][7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6][10]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately using a flow cytometer.[6][10]
-
Interpretation:
Visualizations
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Caption: Key Signaling Pathways in Palmatine- and Berberine-Induced Apoptosis.
Mechanism of Action
Both Palmatine and Berberine induce apoptosis primarily through the mitochondrial-associated pathway.[2][4]
-
Palmatine has been shown to promote the production of intracellular reactive oxygen species (ROS) and decrease the mitochondrial membrane potential.[4] It reduces the levels of anti-apoptotic proteins like Bcl-2 and increases the expression of pro-apoptotic proteins such as p53, Caspase-9, and Caspase-3.[4] One study identified Aurora Kinase A (AURKA) as a specific target of Palmatine in colon cancer cells.[4]
-
Berberine also triggers the mitochondrial apoptotic pathway.[11] Its mechanism involves modulating the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c and subsequent activation of caspases.[2][12] Furthermore, Berberine can induce apoptosis through other signaling pathways, including the ROS/ASK1/JNK pathway and by inhibiting the PI3K/AKT/mTOR signaling pathway.[5][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Berberine induces non-small cell lung cancer apoptosis via the activation of the ROS/ASK1/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. kumc.edu [kumc.edu]
- 11. Frontiers | Apoptosis Induction, a Sharp Edge of Berberine to Exert Anti-Cancer Effects, Focus on Breast, Lung, and Liver Cancer [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Validating the Anti-inflammatory Effects of Palmatine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmatine, a protoberberine alkaloid found in several medicinal plants, has a long history of use in traditional medicine for treating various inflammatory conditions. Modern pharmacological studies are increasingly validating its anti-inflammatory properties, positioning it as a promising candidate for the development of novel anti-inflammatory therapies. This guide provides an objective comparison of Palmatine's anti-inflammatory efficacy against a structurally similar natural compound, Berberine, and two widely used conventional anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The information presented is supported by experimental data from in vitro and in vivo studies to aid researchers in evaluating its therapeutic potential.
Mechanisms of Anti-inflammatory Action
Palmatine exerts its anti-inflammatory effects through multiple molecular mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Pathways:
-
NF-κB Signaling: Palmatine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2]
-
NLRP3 Inflammasome: It also suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multi-protein complex that triggers the maturation and secretion of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2]
-
MAPK Signaling: Palmatine can attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, which are upstream regulators of inflammatory responses.[1]
Activation of Anti-inflammatory and Cytoprotective Pathways:
-
Nrf2/HO-1 Pathway: Palmatine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in antioxidant defense and the resolution of inflammation.
-
AMPK Pathway: The activation of AMP-activated protein kinase (AMPK) by Palmatine also contributes to its anti-inflammatory effects, partly through the modulation of cellular metabolism and inflammatory signaling.[3]
Comparative Efficacy: Palmatine vs. Alternatives
The following sections provide a comparative analysis of the anti-inflammatory effects of Palmatine against Berberine, Dexamethasone, and Ibuprofen, based on available pre-clinical data.
Palmatine vs. Berberine
Berberine is a well-studied isoquinoline alkaloid with a similar chemical structure to Palmatine. Both compounds exhibit significant anti-inflammatory properties, often through shared mechanisms.
In Vitro Comparison:
Studies on lipopolysaccharide (LPS)-induced inflammation in various cell lines, including mouse mammary epithelial cells, have demonstrated that Palmatine significantly reduces the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and Tumor Necrosis Factor-alpha (TNF-α).[1] While direct comparative studies with Berberine in the same experimental setup are limited, both compounds have been shown to effectively suppress these key inflammatory mediators.
In Vivo Comparison:
Direct comparative data in animal models is emerging. Given their structural similarity and shared mechanisms, their efficacy is often considered comparable, though some studies suggest potential for synergistic effects when used in combination.
Palmatine vs. Dexamethasone
Dexamethasone is a potent synthetic corticosteroid with broad and powerful anti-inflammatory and immunosuppressive effects. It is a benchmark for anti-inflammatory drug efficacy.
In Vivo Comparison (Berberine as a proxy for Palmatine):
A study comparing Berberine with Dexamethasone in an ovalbumin-sensitized guinea pig model of airway inflammation provides valuable insights.[4][5]
| Parameter | OVA Sensitized (Control) | Berberine (1.8 mg/kg) | Dexamethasone (20 mg/kg) |
| Blood Total Leukocyte Count (cells/mm³) ** | 14261 ± 3151 | 9990 ± 1346 | 9054 ± 1432 |
| Blood Eosinophil Percentage (%) | 30.33 ± 6.74 | 21.50 ± 3.08 | 13.33 ± 5.65 |
| BAL Fluid Total Leukocyte Count (cells/mm³) ** | 598 ± 110 | 384 ± 26 | 306 ± 86 |
| BAL Fluid Eosinophil Percentage (%) | 40.00 ± 7.79 | 26.00 ± 6.69 | 21.00 ± 7.46 |
| Data presented as mean ± standard deviation. |
This study concluded that while both Berberine and Dexamethasone significantly reduced inflammatory cell infiltration, Berberine was less effective than Dexamethasone at the tested dosages.[5] Given the similarities between Palmatine and Berberine, it is plausible that Palmatine would exhibit a similar, potent but likely less pronounced, anti-inflammatory effect compared to Dexamethasone in this model.
Palmatine vs. Ibuprofen
Ibuprofen is a widely used NSAID that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of pain and inflammation.
In Vivo Comparison:
Experimental Protocols
In Vivo: Ovalbumin-Sensitized Guinea Pig Model of Airway Inflammation[5]
-
Animals: Healthy guinea pigs were used in the study.
-
Sensitization: Airway inflammation was induced by intraperitoneal injections of ovalbumin (OVA) on day 0 and day 14, followed by OVA inhalation on days 25, 26, and 27.
-
Treatment: Berberine (1.8 mg/kg) or Dexamethasone (20 mg/kg) was administered intraperitoneally 30 minutes before each OVA inhalation challenge.
-
Sample Collection: Blood and bronchoalveolar lavage (BAL) fluid were collected for total and differential leukocyte counts.
In Vitro: LPS-Induced Inflammation in Mouse Mammary Epithelial Cells (EpH4-Ev)[1]
-
Cell Culture: EpH4-Ev cells were cultured under standard conditions.
-
Treatment: Cells were pre-treated with Palmatine at various concentrations before stimulation with Lipopolysaccharide (LPS).
-
Analysis of Inflammatory Markers: The expression of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and COX-2 was measured using quantitative real-time PCR (qRT-PCR).
-
Signaling Pathway Analysis: The phosphorylation status of key proteins in the Akt/NF-κB, ERK1/2, and p38 signaling pathways was determined by immunofluorescence and Western blotting.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways modulated by Palmatine and a typical experimental workflow for evaluating its anti-inflammatory effects.
Caption: Palmatine's anti-inflammatory signaling pathways.
Caption: General experimental workflow for evaluation.
Conclusion
Palmatine demonstrates significant anti-inflammatory properties through the modulation of multiple key signaling pathways, including the inhibition of NF-κB and the NLRP3 inflammasome. While direct comparative data with the NSAID Ibuprofen is limited, preclinical evidence suggests that Palmatine's efficacy, while potent, may be less pronounced than that of the powerful corticosteroid Dexamethasone. Its similarity to Berberine in both structure and function further supports its potential as a natural anti-inflammatory agent.
For drug development professionals, Palmatine represents a promising lead compound. Future research should focus on direct, head-to-head comparative studies with standard-of-care anti-inflammatory drugs in various preclinical models to establish a clearer efficacy profile. Furthermore, exploring its synergistic potential with other compounds and optimizing its pharmacokinetic properties will be crucial steps in translating this traditional remedy into a modern therapeutic.
References
- 1. Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Berberine and Dexamethasone on Blood and Bronchial Inflammatory Cells of Ovalbumin Sensitized Guinea Pigs | Esculapio Journal of SIMS [esculapio.pk]
Cross-Validation of Palmatine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Palmatine, a protoberberine alkaloid with a wide range of documented pharmacological activities. By objectively comparing its performance with the structurally similar and well-researched alkaloid, Berberine, and presenting supporting experimental data, this document aims to offer a clear, evidence-based resource for researchers in pharmacology and drug development.
Comparative Analysis of Palmatine and Berberine
Palmatine and Berberine are both isoquinoline alkaloids with significant therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective properties.[1] While structurally similar, they exhibit nuanced differences in their potency and mechanisms of action.
Anticancer Activity: Both compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.[2] Their anticancer effects are mediated through the modulation of several key signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and apoptosis.[2]
Anti-inflammatory Effects: The anti-inflammatory properties of Palmatine and Berberine are largely attributed to their ability to suppress the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.[2][3] Studies have shown that a combination of Palmatine and Berberine can lead to a more pronounced reduction in inflammatory factors compared to monotherapy.[4]
Neuroprotective Activity: Both alkaloids have shown promise in the context of neurodegenerative diseases like Alzheimer's disease. They have been reported to inhibit acetylcholinesterase (AChE), with Palmatine exhibiting a particularly notable inhibitory activity.[3][4]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Palmatine and Berberine across various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Palmatine | T47D | Breast Cancer | ~14.5 (5.126 µg/mL) | [5] |
| MCF-7 | Breast Cancer | ~16.5 (5.805 µg/mL) | [5] | |
| ZR-75-1 | Breast Cancer | ~15.2 (5.342 µg/mL) | [5] | |
| CMT-U27 (Canine) | Mammary Gland Tumor | Induces cell death at 50, 100, 200 µM | [6] | |
| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 | [7] |
| Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [7] | |
| CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [7] | |
| Hela | Cervical Carcinoma | 245.18 ± 17.33 | [7] | |
| T47D | Breast Cancer | 25 | [8] | |
| MCF-7 | Breast Cancer | 25 | [8] | |
| HCC70 | Triple Negative Breast Cancer | 0.19 | [9] | |
| BT-20 | Triple Negative Breast Cancer | 0.23 | [9] | |
| MDA-MB-468 | Triple Negative Breast Cancer | 0.48 | [9] | |
| MDA-MB-231 | Triple Negative Breast Cancer | 16.7 | [9] |
Key Experimental Protocols
To ensure the reproducibility and cross-validation of findings related to Palmatine's mechanism of action, detailed experimental protocols are essential. Below are methodologies for two key assays commonly used to assess the biological activity of compounds like Palmatine.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^6 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of Palmatine or the comparator compound (e.g., Berberine) and incubate for 48 hours.[7]
-
MTT Addition: Add 50 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11] The plate should be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11][12] A reference wavelength of 630 nm can be used to correct for background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Western Blot for Protein Expression
Western blotting is a technique used to detect and quantify specific proteins in a cell or tissue extract, providing insights into the molecular pathways affected by a compound.[13][14]
Principle: This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
Protocol:
-
Sample Preparation (Cell Lysis):
-
Treat cells with Palmatine or a comparator at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and then lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.[13]
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford assay).[13]
-
-
Gel Electrophoresis (SDS-PAGE):
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times with TBST for 10 minutes each.[16]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.[16]
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.
-
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the complex biological processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathways of Palmatine and a conceptual workflow for its cross-validation.
Caption: Key signaling pathways modulated by Palmatine.
Caption: Conceptual workflow for cross-validating a drug's mechanism of action.
Conclusion
The cross-validation of Palmatine's mechanism of action through comparative studies with Berberine and the application of robust experimental protocols provides a solid foundation for its further development as a therapeutic agent. The data presented in this guide highlights the multi-target nature of Palmatine and underscores the importance of a multi-faceted approach to validating the mechanism of action of natural products. Future research should continue to explore the synergistic potential of Palmatine with other therapeutic agents and further elucidate its complex pharmacological profile through in vivo studies.
References
- 1. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Berberine Impairs the Survival of Triple Negative Breast Cancer Cells: Cellular and Molecular Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 14. algentbio.com [algentbio.com]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
A Comparative Study of Coumarins from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of coumarins derived from various plant sources. It focuses on the quantitative analysis of coumarin content and the comparative efficacy of their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further investigation.
Introduction to Coumarins
Coumarins are a class of benzopyrone secondary metabolites ubiquitously found in the plant kingdom.[1][2] They are well-regarded for their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticoagulant, and anticancer effects.[1] The specific biological activity and yield of coumarins can vary significantly depending on the plant source, necessitating a comparative analysis for targeted therapeutic applications.
Quantitative Comparison of Coumarin Content in Different Plant Sources
The concentration of coumarins varies widely among different plant species and even between different parts of the same plant. Below is a summary of coumarin content from various botanical sources, with a notable comparison between different species of Cinnamomum and other medicinal plants.
| Plant Source | Plant Part | Coumarin Content (mg/kg) | Reference |
| Cinnamomum cassia (Cassia Cinnamon) | Powder | 1740 - 7670 | [3] |
| Cinnamomum cassia (Cassia Cinnamon) | Sticks | [3] | |
| Cinnamomum zeylanicum (Ceylon Cinnamon) | Powder & Sticks | Trace amounts (~0.004%) | [4] |
| Melilotus officinalis (Yellow Sweet Clover) | - | 3164 (in 96% EtOH extract) | [5] |
| Chlorophytum borivilianum | Roots | 560 - 1938 | [6] |
Comparative Biological Activity of Coumarins
The therapeutic potential of coumarins is intrinsically linked to their diverse biological activities. This section compares the antioxidant, anti-inflammatory, and anticancer effects of coumarins from different origins.
Antioxidant Activity
The antioxidant capacity of coumarins is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of hydroxyl groups on the coumarin scaffold significantly enhances their antioxidant potential.[3]
| Coumarin Derivative | Plant Source (Representative) | Antioxidant Activity (IC50/EC50) | Assay | Reference |
| Scopoletin | Fraxinus, Scopolia | Significant free radical scavenging | DPPH | [3] |
| Aesculetin | Aesculus hippocastanum | Significant free radical scavenging | DPPH | [3] |
| Fraxetin | Fraxinus excelsior | Significant free radical scavenging | DPPH | [3] |
| Daphnetin | Daphne species | Significant free radical scavenging | DPPH | [3] |
| Umbelliferone | Apiaceae family | Considerable antioxidant activity | DPPH | [3] |
Anti-inflammatory Activity
Coumarins exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of signaling pathways like NF-κB.
| Coumarin Derivative | Plant Source (Representative) | Key Anti-inflammatory Mechanism | Reference |
| Scopoletin, Scoparone, Fraxetin, Esculin, Daphnetin | Various Plants | Correlated with antioxidant properties | [4] |
| Fraxetin | Fraxinus species | Suppression of IL-1β-induced inflammation via the TLR4/MyD88/NF-κB pathway | [4] |
| Marmin | Aegle marmelos | Lowering of nuclear factor kappa-B (NF-κB) |
Anticancer Activity
Coumarins have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis and modulating key signaling pathways such as PI3K/Akt. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are a key metric for comparison.
| Coumarin/Derivative | Plant Source/Origin | Cell Line | IC50 Value (µM) | Reference |
| Umbelliferone | Apiaceae family | MDA-MB-231 (Breast Cancer) | 15.56 | [7] |
| Umbelliferone | Apiaceae family | MCF-7 (Breast Cancer) | 10.31 | [7] |
| Clausarin | Clausena harmandiana | SK-LU-1 (Lung Adenocarcinoma) | 6.9 ± 1.6 | [8] |
| Clausarin | Clausena harmandiana | HepG2 (Hepatocellular Carcinoma) | 17.6 ± 2.1 | [8] |
| Clausarin | Clausena harmandiana | HCT116 (Colorectal Carcinoma) | 44.9 ± 1.4 | [8] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Extraction of Coumarins from Plant Material
A general protocol for solvent extraction is as follows:
-
Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder.
-
Extraction: Macerate a known weight of the powdered plant material with a suitable solvent (e.g., methanol, ethanol) at a specific solid-to-solvent ratio. The extraction can be performed at room temperature or with heating, often for a specified duration (e.g., 24-48 hours) with periodic agitation.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Further Purification (Optional): The crude extract can be further purified using techniques like column chromatography to isolate specific coumarin compounds.
DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Dissolve the plant extracts or isolated coumarins in a suitable solvent to prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each sample dilution to the wells.
-
Add an equal volume of the DPPH working solution to all wells.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
MTT Assay (Cytotoxicity/Anticancer Activity)
-
Cell Culture: Seed the desired cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the plant extracts or isolated coumarins and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory Activity)
-
Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS).
-
Sample Addition: Add various concentrations of the plant extracts or isolated coumarins to the reaction mixture.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).
-
Griess Reagent: After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.
-
Measurement: Measure the absorbance of the resulting chromophore at 546 nm.
-
Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample-treated reactions with that of the control.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway: PI3K/Akt Pathway Inhibition by Coumarins
Coumarins can induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and points of inhibition by coumarins.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the general workflow for the comparative study of coumarins from different plant sources.
Caption: General experimental workflow for comparative analysis of coumarins.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of plant-derived coumarins. The provided data and protocols facilitate a comparative approach to identifying promising candidates for further drug development.
References
- 1. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activities of coumarins from Korean medicinal plants and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of natural coumarin compounds from plants of the Indo-Gangetic plain [aimspress.com]
- 5. Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Palmarin's In Vivo Efficacy: A Comparative Analysis for Researchers
For researchers and drug development professionals, the in vivo validation of a compound's efficacy is a critical step in the journey from discovery to clinical application. This guide provides an objective comparison of Palmarin's performance against established therapeutic agents in preclinical models of neurodegenerative disease, cancer, and inflammation. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the design of future studies.
This compound, a protoberberine alkaloid, has demonstrated promising therapeutic potential across a range of disease models. This guide synthesizes available in vivo data to offer a clear comparison with standard-of-care alternatives, facilitating an informed assessment of its translational potential.
Neuroprotective Efficacy: Alzheimer's Disease Model
This compound (also referred to as Palmatine in much of the scientific literature) has been investigated for its neuroprotective effects in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptides. Its performance is compared here with Donepezil, a cornerstone symptomatic treatment for Alzheimer's disease.
Comparative Efficacy Data
| Parameter | This compound | Donepezil | Vehicle Control |
| Animal Model | Aβ25-35-induced AD mice | Tg2576 mice | Aβ25-35-induced AD mice / Tg2576 mice |
| Dosage | 20 mg/kg/day | 4 mg/kg in drinking water | - |
| Treatment Duration | Not specified | 6 months | - |
| Cognitive Improvement (Morris Water Maze) | Improved learning and memory ability[1] | Improved spatial accuracy[2] | - |
| Reduction in Aβ Plaque Burden | Not specified | Significantly reduced | - |
| Reduction in Soluble Aβ1-40 and Aβ1-42 | Not specified | Significantly reduced[3] | - |
| Increase in Synaptic Density | Not specified | Significantly increased[3] | - |
| Reduction in Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced levels in the brain[4] | Not specified | - |
Experimental Protocols
This compound in Aβ25-35-Induced Alzheimer's Disease Mouse Model
-
Animal Model: An Alzheimer's disease mouse model was established via intracranial injection of Aβ25-35.[1]
-
Treatment: Mice were administered this compound. The specific dosage and duration were not detailed in the provided search results.
-
Behavioral Analysis: The Morris water maze assay was used to evaluate learning and memory.[1]
-
Biochemical Analysis: ELISA was used to measure the levels of TNF-α, IL-1β, and IL-6 in the brain.[4]
Donepezil in Tg2576 Mouse Model of Alzheimer's Disease
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein, were used.[3]
-
Treatment: Donepezil was administered in the drinking water at a concentration of 4 mg/kg for 6 months, starting from 3 months of age.[3]
-
Biochemical Analysis: Brain tissue levels of soluble Aβ1-40 and Aβ1-42 were quantified.[3]
-
Histological Analysis: Aβ plaque number and burden, as well as synapse density in the hippocampus, were assessed using microscopy.[3]
Signaling Pathway and Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Umbelliferone and Its Synthetic Analogs in Oncology and Inflammation Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Naturally occurring compounds, such as coumarins, have long served as a rich source of inspiration for the development of new pharmaceuticals. Among these, Umbelliferone (7-hydroxycoumarin), a widespread natural coumarin, has garnered significant attention for its diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide provides a detailed head-to-head comparison of Umbelliferone and its synthetic analogs, presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways to aid researchers in their drug development endeavors.
Anticancer Activity: A Quantitative Comparison
The antiproliferative effects of Umbelliferone and its synthetic derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the potency of a compound. The following table summarizes the IC50 values of Umbelliferone and several of its synthetic analogs, providing a direct comparison of their cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Umbelliferone | MDA-MB-231 | 10.31 | [4] |
| MCF-7 | 15.56 | [4] | |
| HepG2 | 222.3 | [5] | |
| HCT 116 | 8.05 | [5] | |
| Synthetic Analog 1c | DU145 | 55.41 | [6] |
| Synthetic Analog 12e | A549 | 35 (at 48h) | [7] |
| Synthetic Analog N32 | Ehrlich Ascites | Active | [8] |
Note: The direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
Anti-inflammatory Activity: In Vivo Efficacy
The anti-inflammatory potential of Umbelliferone and its derivatives has been demonstrated in preclinical models. The carrageenan-induced rat paw edema assay is a standard in vivo model for evaluating acute inflammation. The following table presents the effective dose (ED50) required to achieve a 50% reduction in paw edema.
| Compound | ED50 (µmol) | % Protection (Carrageenan Assay) | Reference |
| Umbelliferone Derivative 3 | 9.22 | 70.5 | [9] |
| Umbelliferone Derivative 10 | - | 69.4 | [9] |
| Umbelliferone Derivative 17 | 9.28 | 63.1 | [9] |
| Indomethacin (Standard) | 9.58 | 74.1 | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of Umbelliferone or its synthetic analogs (typically ranging from 1-250 µM) and incubate for 24 to 72 hours.[10] A control group with no compound treatment is included.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 550-600 nm using a microplate reader.[12] The cell viability is calculated as a percentage of the control.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is used to evaluate the anti-inflammatory activity of compounds.
Protocol:
-
Animal Preparation: Use adult rats, typically Wistar or Sprague-Dawley, fasted overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[3]
-
Compound Administration: Administer Umbelliferone, its synthetic analogs, or a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[5]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[3]
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.[9]
Signaling Pathways and Experimental Workflow
Signaling Pathways
Umbelliferone and its analogs exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.
Caption: Inhibition of the NF-κB Signaling Pathway by Umbelliferone.
Caption: Activation of the Nrf2 Antioxidant Pathway by Umbelliferone.
Experimental Workflow
The development of novel synthetic analogs of Umbelliferone follows a structured workflow from design to biological evaluation.
Caption: Workflow for Synthesis and Evaluation of Umbelliferone Analogs.
References
- 1. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. phytojournal.com [phytojournal.com]
Evaluating the Specificity of Palmatine's Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological target specificity of Palmatine, a naturally occurring isoquinoline alkaloid, with a focus on its interaction with Aurora Kinase A (AURKA). While Palmatine has been identified as a multi-target agent influencing various signaling pathways, recent studies have pointed towards AURKA as a direct target, playing a role in its anti-cancer properties. This guide compares Palmatine with established, selective Aurora Kinase inhibitors to offer a comprehensive evaluation for research and drug development purposes.
Comparative Analysis of Inhibitor Potency and Selectivity
Table 1: Target Profile of Palmatine and Alternative Inhibitors
| Compound | Primary Target(s) | Known Off-Target(s) or Pathways Affected |
| Palmatine | Aurora Kinase A (AURKA) | NF-κB/NLRP3, Nrf2/HO-1, AMPK/mTOR signaling pathways |
| Alisertib (MLN8237) | Aurora Kinase A (AURKA) | Minimal activity against a panel of 205 other kinases. |
| Barasertib (AZD1152) | Aurora Kinase B (AURKB) | Aurora Kinase A (at higher concentrations) |
| Danusertib (PHA-739358) | Aurora Kinases (A, B, C) | Abl, TrkA, c-RET, FGFR1 |
Table 2: Comparative Potency and Selectivity of Aurora Kinase Inhibitors
| Compound | AURKA IC50/Ki | AURKB IC50/Ki | Selectivity (AURKB/AURKA) |
| Palmatine | Not Reported (Biochemical) | Not Reported | Not Applicable |
| Alisertib (MLN8237) | 1.2 nM (IC50) | 396.5 nM (IC50) | >200-fold |
| Barasertib (AZD1152-HQPA) | 687 nM (Ki) | 0.36 nM (Ki) | ~0.0005-fold (Highly selective for AURKB) |
| Danusertib (PHA-739358) | 13 nM (IC50) | 79 nM (IC50) | ~6-fold |
Note: IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition or the inhibition constant, respectively. A higher selectivity ratio indicates greater specificity for the primary target.
Experimental Protocols
To provide a framework for the validation and comparison of these compounds, detailed methodologies for key experiments are outlined below.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.
Materials:
-
Recombinant human Aurora Kinase A
-
ATP
-
Kinase substrate (e.g., Kemptide)
-
Test compounds (Palmatine, Alisertib, etc.)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Aurora Kinase A, the kinase substrate, and kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the assay plate wells.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing Aurora Kinase A
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heat treatment (e.g., PCR machine)
-
SDS-PAGE and Western blot reagents
-
Anti-Aurora Kinase A antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for Aurora Kinase A.
-
Data Analysis: Quantify the band intensities at each temperature for the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Molecular Interactions and Experimental Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Palmatine's interaction with AURKA and other pathways.
Caption: Workflow for evaluating inhibitor specificity.
Caption: Logical comparison of inhibitor characteristics.
Benchmarking Palmarin's Potency Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of Palmarin (using its principal active component, Silymarin, as a proxy) against established inhibitors of key cellular signaling pathways implicated in cancer progression. The data presented herein is intended to offer an objective benchmark for researchers evaluating the potential of this compound as a therapeutic agent.
Data Presentation: Comparative Potency of this compound and Known Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Silymarin and other well-characterized inhibitors targeting the MAPK/ERK and JAK/STAT pathways. It is important to note that the IC50 values for Silymarin are predominantly derived from cell-based viability assays (e.g., MTT assay), which measure the overall effect on cell proliferation and survival. In contrast, the IC50 values for the specific kinase inhibitors are often determined through biochemical kinase assays, which measure the direct inhibition of enzyme activity. This distinction is crucial for the interpretation of the comparative potency.
| Compound | Target Pathway | Target Protein(s) | Cell Line / Assay Type | IC50 | Reference |
| Silymarin | MAPK/ERK, JAK/STAT | Multiple kinases | HepG2 (Hepatocellular Carcinoma) | 58.46 µM | [1] |
| Silymarin | MAPK/ERK, JAK/STAT | Multiple kinases | Hep3B (Hepatocellular Carcinoma) | 75.13 µM | [1] |
| Silymarin | MAPK/ERK, JAK/STAT | Multiple kinases | Ramos (Burkitt's Lymphoma) | 100 µg/mL (~207 µM)* | [2] |
| Silymarin | MAPK/ERK, JAK/STAT | Multiple kinases | SK-BR-3 (Breast Cancer) | 100-1600 µM | [3] |
| Silymarin | MAPK/ERK, JAK/STAT | Multiple kinases | BT-474 (Breast Cancer) | 100-1600 µM | [3] |
| Silibinin | MAPK/ERK, JAK/STAT | Multiple kinases | MCF-7 (Breast Cancer) | 150 µM | [4] |
| Silibinin | MAPK/ERK, JAK/STAT | Multiple kinases | MDA-MB-231 (Breast Cancer) | 100 µM | [4] |
| Silibinin | MAPK/ERK, JAK/STAT | Multiple kinases | MDA-MB-468 (Breast Cancer) | 50 µM | [4] |
| Sorafenib | MAPK/ERK | Raf-1, B-Raf, VEGFR2, PDGFR | Biochemical Assay | 12 nM (Raf-1), 22 nM (B-Raf) | |
| U0126 | MAPK/ERK | MEK1, MEK2 | Biochemical Assay | 72 nM (MEK1), 58 nM (MEK2) | |
| Tofacitinib | JAK/STAT | JAK3 | Biochemical Assay | 1 nM | |
| Baricitinib | JAK/STAT | JAK1, JAK2 | Biochemical Assay | 5.9 nM (JAK1), 5.7 nM (JAK2) | |
| Upadacitinib | JAK/STAT | JAK1 | Biochemical Assay | - | |
| Ruxolitinib | JAK/STAT | JAK1, JAK2 | Biochemical Assay | 3.3 nM (JAK1), 2.8 nM (JAK2) |
*Conversion of Silymarin IC50 from µg/mL to µM is approximated using the molecular weight of its major component, Silybin (482.44 g/mol ).[5][6][7][8][9]
Experimental Protocols
MTT Assay for Determination of Cellular IC50
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound on adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10][11][12][13]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Compound to be tested (e.g., this compound/Silymarin)
-
Vehicle control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 of an inhibitor against a specific kinase using a luminescence-based assay that measures ATP consumption.[14][15][16][17][18]
Materials:
-
Recombinant kinase of interest (e.g., MEK1, JAK2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., a known MAPK or JAK/STAT inhibitor)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in the kinase assay buffer.
-
Prepare a solution containing the kinase and its specific substrate in the kinase assay buffer.
-
Prepare an ATP solution in the kinase assay buffer.
-
-
Assay Setup:
-
Add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the kinase/substrate mixture (e.g., 5 µL) to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding the ATP solution (e.g., 2.5 µL) to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
-
Signal Generation and Detection:
-
Add the Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP produced.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified MAPK/ERK and JAK/STAT signaling pathways with points of inhibition.
Experimental Workflow Diagram
Caption: General experimental workflows for cellular and biochemical IC50 determination.
References
- 1. e-century.us [e-century.us]
- 2. Silymarin inhibits Toll-like receptor 8 gene expression and apoptosis in Ramos cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 5. Silybin | C25H22O10 | CID 1549163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Silybin | 22888-70-6 [chemicalbook.com]
- 7. Silybin - CD Bioparticles [cd-bioparticles.net]
- 8. ru.unilongindustry.com [ru.unilongindustry.com]
- 9. Silibinin - Wikipedia [en.wikipedia.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. IC50 Analysis and MTT viability assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. assayquant.com [assayquant.com]
- 16. LanthaScreen® Kinase Assay Basic Training Module | Thermo Fisher Scientific - US [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. In vitro kinase assay [protocols.io]
Safety Operating Guide
Proper Disposal of Palmarin: A Guide for Laboratory Professionals
For researchers and scientists handling Palmarin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, grounded in general best practices for chemical waste management.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on the chemical properties of similar organic compounds and general laboratory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in handling it safely.
| Property | Value |
| Molecular Formula | C₂₀H₂₂O₇ |
| Molecular Weight | 374.4 g/mol |
| Appearance | Solid (form not specified in available data) |
| Synonyms | Tinosporide, Arcangelisin, Isochasmanthin, Palmarine |
| Classification | Organooxygen compound, organic heterotricytclic compound |
Data sourced from PubChem CID 442068[1]
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of solid this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear safety glasses or goggles.[2]
-
Hand Protection: Wear compatible chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after.[2]
-
Body Protection: A lab coat or other protective clothing should be worn.[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation.[2]
-
Spill Prevention: Avoid generating dust. Do not let the product enter drains.[2]
2. Waste Collection and Containment:
-
Solid Waste:
-
Carefully sweep up solid this compound waste.[2]
-
Place the swept material into a suitable, clearly labeled, and closed container for disposal.[2]
-
It is best practice to keep chemical waste in its original container if possible. If the original container is damaged, use a new, compatible container and label it clearly.[3]
-
-
Contaminated Materials:
-
Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) and any contaminated personal protective equipment (e.g., gloves) should be collected in a sealed bag or container and disposed of as hazardous waste.
-
3. Storage of Waste:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal. In California, for example, it is illegal to dispose of household hazardous waste in the trash or down the drain.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Palmarin
Essential Safety and Handling Guide for Palmarin
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. Due to the presence of a furan moiety in its structure, this compound should be handled with extreme caution, assuming it may share hazards associated with furan. Furan is classified as a substance that is harmful if swallowed or inhaled, causes skin irritation, is suspected of causing genetic defects, may cause cancer, and may lead to organ damage through prolonged or repeated exposure. This guide is based on the safety profiles of furan and general best practices for handling potentially hazardous solid organic compounds. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. | Protects eyes from splashes and airborne particles of the compound. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves (minimum thickness of 5 mil). Double-gloving is recommended. | Prevents skin contact with the potentially hazardous compound. |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | N95 or higher certified respirator. A full-face respirator may be necessary for large quantities or in case of spills. | Prevents inhalation of airborne particles of the compound, especially when handling outside a fume hood. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Experimental Protocol
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Experimental Protocol: Weighing and Dissolving a Solid Compound
This protocol outlines the steps for safely weighing a solid powder like this compound and preparing a solution.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, beaker, stir bar, and the chosen solvent.
-
Don all required PPE as specified in the table above.
-
-
Weighing the Compound:
-
Tare the analytical balance with the weighing paper or boat inside.
-
Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper. Avoid creating dust.
-
Record the exact weight of the compound.
-
-
Preparing the Solution:
-
Place a stir bar in the beaker.
-
Carefully transfer the weighed this compound from the weighing paper into the beaker.
-
Under the fume hood, add the desired volume of solvent to the beaker.
-
Place the beaker on a stir plate and stir until the compound is fully dissolved.
-
-
Post-Procedure:
-
Tightly cap the solution container and label it clearly with the compound name, concentration, solvent, and date.
-
Clean the spatula and work area thoroughly.
-
Dispose of contaminated weighing paper and any other disposables in the designated hazardous waste container.[2]
-
Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
-
Emergency and Disposal Plans
Emergency Procedures
In case of any exposure or spill, follow these immediate steps:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an inert absorbent material (like vermiculite or sand), and collect it into a sealed container for hazardous waste disposal.[3][6]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.[5]
-
Disposal Plan
All this compound waste, including unused compound, contaminated materials, and solutions, must be treated as hazardous waste.
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2] Do not mix with other waste streams.
-
Container Management: Keep the waste container closed when not in use and store it in a designated satellite accumulation area within the laboratory.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS program. Do not dispose of this compound down the drain or in regular trash.[1][2]
Visual Workflow and Decision-Making Diagrams
Diagram 1: Safe Handling Workflow for this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.
Diagram 2: Emergency Response for this compound Exposure
Caption: A decision-making diagram for immediate actions to take in the event of an exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
